trans-1,2-Cyclohexanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883654 | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20439-47-8, 1121-22-8 | |
| Record name | (-)-trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminocyclohexane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-1,2-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R,R)-(-)-1,2-Cyclohexanediamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R,R)-(-)-1,2-Cyclohexanediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid cyclohexane (B81311) backbone and strategically positioned amine groups make it an exceptional chiral auxiliary and ligand for a multitude of stereoselective transformations. This technical guide provides an in-depth overview of its core physical properties, experimental protocols for their determination, and its application in asymmetric catalysis.
Core Physical and Chemical Properties
(R,R)-(-)-1,2-Cyclohexanediamine is typically a colorless to pale yellow crystalline solid with a characteristic amine odor.[1] It is hygroscopic and air-sensitive, necessitating storage under an inert atmosphere.[1][2][3] The compound is soluble in water and polar organic solvents like methanol (B129727) and ethanol.[1][4]
Below is a summary of its key physical properties compiled from various sources.
| Property | Value | Conditions |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Melting Point | 38-45 °C | |
| Boiling Point | 193-208 °C | at 760 mmHg |
| 78-88 °C | at 13-23 mmHg | |
| Density | 0.931-0.98 g/cm³ | at 25 °C |
| Specific Rotation ([α]²⁰/D) | -24.5° to -26° | c = 5 in 1 M HCl |
Note: The reported values may exhibit slight variations between different suppliers and batches.
Experimental Protocols
Determination of Specific Rotation
The specific rotation is a fundamental physical property for characterizing chiral compounds. It is determined by measuring the rotation of plane-polarized light as it passes through a solution of the substance.
Instrumentation:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (typically 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of (R,R)-(-)-1,2-Cyclohexanediamine and dissolve it in a suitable solvent (e.g., 1 M HCl) in a volumetric flask to a known concentration (e.g., 5 g/100 mL).[2][5][6][7]
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).[8]
-
Calculation: The specific rotation ([α]) is calculated using the following formula:[8][9]
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[8]
-
Application in Asymmetric Catalysis: A Workflow Overview
(R,R)-(-)-1,2-Cyclohexanediamine is most frequently employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. The diamine coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Caption: Workflow for Asymmetric Catalysis using a Chiral Ligand.
Spectroscopic Data
While detailed spectra are beyond the scope of this guide, typical spectroscopic data for (R,R)-(-)-1,2-Cyclohexanediamine would include:
-
¹H NMR: Resonances corresponding to the protons on the cyclohexane ring and the amine groups.
-
¹³C NMR: Signals for the carbon atoms of the cyclohexane backbone.
-
FT-IR: Characteristic peaks for N-H and C-H stretching and bending vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
This information is crucial for confirming the identity and purity of the compound in research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
- 3. (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane, 99% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. Solved Table 2 trans-1,2-diaminocyclohexane The specific | Chegg.com [chegg.com]
- 7. 20439-47-8 CAS MSDS ((1R,2R)-(-)-1,2-Diaminocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
(S,S)-(+)-1,2-Cyclohexanediamine: A Technical Guide for Researchers
CAS Number: 21436-03-3
This technical guide provides an in-depth overview of (S,S)-(+)-1,2-Cyclohexanediamine, a cornerstone chiral building block in modern chemistry. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details the compound's properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of related chemical processes.
Compound Identification and Properties
(S,S)-(+)-1,2-Cyclohexanediamine, also known as (1S,2S)-(+)-1,2-Diaminocyclohexane, is a C2-symmetric chiral diamine. Its rigid cyclohexane (B81311) backbone and stereochemically defined amino groups make it an invaluable component in the synthesis of chiral ligands and catalysts.
Table 1: Physicochemical Properties of (S,S)-(+)-1,2-Cyclohexanediamine
| Property | Value | Source(s) |
| CAS Number | 21436-03-3 | [1][2][3] |
| Molecular Formula | C₆H₁₄N₂ | [1][4][5] |
| Molecular Weight | 114.19 g/mol | [1][4][5] |
| Appearance | White to yellow solid | |
| Melting Point | 40-43 °C | |
| Boiling Point | 104-110 °C at 40 mmHg | |
| Optical Activity | [α]₂₀/D +25° (c = 5 in 1 M HCl) | |
| Optical Purity (ee) | ≥98% | [6] |
| Density | 0.951 g/cm³ (for trans-isomer) | [7] |
| Flash Point | 70 °C (closed cup) | |
| Topological Polar Surface Area | 52 Ų | [1][5] |
| InChI Key | SSJXIUAHEKJCMH-WDSKDSINSA-N | [7] |
| SMILES | N[C@H]1CCCC[C@@H]1N | [7] |
Table 2: Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Source:[5]
Synthesis and Chiral Resolution
The commercially available form of 1,2-cyclohexanediamine (B1199290) is typically a mixture of cis and trans stereoisomers produced via the hydrogenation of o-phenylenediamine.[7] The trans-racemate can be efficiently separated from the cis-isomer and then resolved to yield the enantiomerically pure (S,S)-(+)- and (R,R)-(-)- forms.
Experimental Protocol: Resolution of (±)-trans-1,2-Cyclohexanediamine
The most common method for resolving the racemic trans-diamine is through diastereomeric salt formation using an enantiopure chiral acid, such as L-(+)-tartaric acid.[7][8][9] The (R,R)-enantiomer preferentially crystallizes as the mono-tartrate salt, leaving the (S,S)-enantiomer in the mother liquor.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Salt Formation: In a beaker, dissolve L-(+)-tartaric acid (0.5 mol) in deionized water. To this stirring solution, carefully add racemic trans-1,2-diaminocyclohexane (1 mol). The addition is exothermic.[6]
-
Crystallization: Add glacial acetic acid (approx. 50 mL for every 0.5 mol of tartaric acid) to the solution.[6] The solution will become cloudy, and a precipitate of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate will begin to form. Allow the mixture to stir and cool to facilitate complete crystallization.
-
Isolation of (R,R)-salt: Filter the crystalline precipitate and wash with cold methanol to remove impurities. The solid is the diastereomeric salt of the (R,R)-enantiomer.
-
Isolation of (S,S)-enantiomer from Filtrate: The aqueous filtrate is enriched with the (S,S)-enantiomer.[6] To this filtrate, add a strong base (e.g., concentrated NaOH solution) until the pH is highly alkaline (pH > 12) to deprotonate the diamine.
-
Extraction: Extract the free (S,S)-diamine from the aqueous solution using an organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude (S,S)-(+)-1,2-cyclohexanediamine. Further purification can be achieved by distillation or recrystallization.
-
Optical Purity Determination: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical method, such as chiral gas chromatography (GLC) after derivatization.
A similar resolution can be achieved using unnatural D-(-)-tartaric acid, which results in the direct crystallization of the (S,S)-diamine tartrate salt.[10]
Applications in Asymmetric Synthesis and Drug Development
(S,S)-(+)-1,2-Cyclohexanediamine is a privileged chiral scaffold. Its C2-symmetry and the presence of two primary amine groups allow for the straightforward synthesis of a vast array of chiral ligands, catalysts, and auxiliaries.
Chiral Ligands for Asymmetric Catalysis
The diamine is a precursor to highly effective ligands for metal-catalyzed asymmetric reactions, including Schiff base (e.g., Salen-type) ligands and N-heterocyclic carbene (NHC) ligands.
-
Jacobsen's Catalyst: While the renowned Jacobsen epoxidation catalyst is derived from the (R,R)-enantiomer, analogous Salen-type ligands synthesized from the (S,S)-diamine are used to catalyze the epoxidation of unfunctionalized olefins to yield the opposite epoxide enantiomers.[7]
-
NHC Ligands: Chiral bis(NHC) ligands derived from (S,S)-1,2-cyclohexanediamine are effective in copper-catalyzed asymmetric conjugate addition reactions of dialkylzinc reagents to cyclic and acyclic enones, affording products with high enantioselectivity.[3]
The general workflow for synthesizing a chiral ligand and its use in catalysis is a foundational process in asymmetric synthesis.
References
- 1. cyclohexane, trans-1,2-diamino- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (1S,2S)-(+)-1,2-Diaminocyclohexane (CAS 21436-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]
Synthesis of trans-1,2-Cyclohexanediamine from o-Phenylenediamine: A Technical Guide
Introduction
trans-1,2-Cyclohexanediamine is a crucial chiral building block in organic synthesis, particularly in the development of C₂-symmetric ligands for asymmetric catalysis.[1] A primary industrial and laboratory-scale synthesis route to obtain 1,2-cyclohexanediamine (B1199290) is the catalytic hydrogenation of o-phenylenediamine (B120857). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring. However, this hydrogenation typically results in a stereoisomeric mixture of cis- and this compound, necessitating a subsequent separation step to isolate the desired trans isomer.[1][2] This guide provides an in-depth overview of the synthesis, including detailed experimental protocols, quantitative data from key studies, and methods for isomer separation.
Core Synthesis Pathway: Catalytic Hydrogenation
The fundamental transformation is the reduction of the aromatic ring of o-phenylenediamine using hydrogen gas in the presence of a metal catalyst. Ruthenium-based catalysts, particularly ruthenium on activated carbon (Ru/AC), have demonstrated high efficacy for this reaction.[3]
Figure 1: Catalytic hydrogenation of o-phenylenediamine.
Experimental Protocols
1. Hydrogenation of o-Phenylenediamine using Ru/AC Catalyst
This protocol is based on a study demonstrating high conversion and yield.[3]
-
Catalyst Preparation: 5% (w) Ru/AC catalysts are prepared by impregnation methods.
-
Reaction Setup: A high-pressure autoclave reactor is charged with the following:
-
o-Phenylenediamine (o-PDA)
-
5%(w) Ru/AC catalyst
-
Isopropanol (solvent)
-
Sodium nitrite (B80452) (NaNO₂) (promoter)
-
Water
-
-
Reaction Conditions:
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
The mixture is heated to the reaction temperature (e.g., 170°C).
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 8.0 MPa).
-
The reaction is allowed to proceed with vigorous stirring for a specified duration.
-
-
Work-up and Product Isolation:
-
After the reaction, the reactor is cooled, and the excess hydrogen is vented.
-
The reaction mixture is filtered to recover the catalyst. The catalyst can be washed, dried, reduced, and reused.[3]
-
The filtrate, containing the product mixture, is then subjected to purification and isomer separation.
-
2. Separation of this compound from the Isomeric Mixture
This procedure leverages the differential solubility of the sulfate (B86663) salts of the cis and trans isomers.[2]
-
Salt Formation:
-
The crude mixture of cis- and this compound is dissolved in an aqueous solution.
-
An aqueous solution of sulfuric acid is slowly added with continuous stirring until the pH of the solution is 3.0 or lower. This ensures complete neutralization.
-
-
Precipitation and Isolation:
-
The reaction mixture is cooled to a temperature no higher than 30°C. The sulfate salt of the trans isomer is less soluble and precipitates out of the solution.
-
The precipitated trans-1,2-diaminocyclohexane sulfate is recovered by filtration.
-
The precipitate is washed with water, and preferably with boiling water, before drying.
-
-
Liberation of the Free Amine:
-
The purified sulfate salt is treated with at least a molar equivalent of an alkali hydroxide (B78521) solution (e.g., sodium hydroxide, potassium hydroxide).
-
The addition of the alkali hydroxide should be controlled to prevent a significant rise in temperature.
-
This neutralization reaction liberates the substantially pure this compound, which can then be extracted or distilled.
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative study on the hydrogenation of o-phenylenediamine.
| Parameter | Value | Reference |
| Catalyst | 5%(w) Ru/AC | [3] |
| Substrate | 16.0 g o-Phenylenediamine | [3] |
| Solvent | 75 mL Isopropanol | [3] |
| Additives | 0.50 g NaNO₂, 4.0 mL Water | [3] |
| Temperature | 170°C | [3] |
| Pressure | 8.0 MPa | [3] |
| o-PDA Conversion | 99.5% | [3] |
| 1,2-DACH Yield | 86.3% | [3] |
| Catalyst Reusability | After 5 uses, o-PDA conversion was 85.7% | [3] |
Overall Experimental Workflow
The entire process, from starting material to the purified final product, involves a hydrogenation step followed by a selective precipitation and recovery sequence.
References
A Technical Guide to Enantiopure trans-1,2-Cyclohexanediamine: Commercial Availability and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Enantiopure trans-1,2-cyclohexanediamine, a chiral C2-symmetric diamine, stands as a cornerstone in modern asymmetric synthesis and drug development. Its rigid cyclohexane (B81311) backbone and strategically positioned amino groups make it an invaluable chiral auxiliary and ligand precursor for a multitude of stereoselective transformations. This technical guide provides an in-depth overview of its commercial availability, key experimental protocols for its resolution, and its critical applications in catalysis and pharmaceutical sciences.
Commercial Availability
Enantiopure this compound is readily available in both its (1R,2R)-(-) and (1S,2S)-(+) forms from various chemical suppliers. The compound is typically offered in high purity, often exceeding 98%, suitable for sensitive catalytic applications. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | ≥98% (GC) | 1 g, 5 g, 25 g |
| (1S,2S)-(+)-1,2-Diaminocyclohexane | 21436-03-3 | 98% | 1 g, 5 g | |
| Chem-Impex | (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | ≥98% (GC) | - |
| (1S,2S)-(+)-1,2-Cyclohexanediamine | 21436-03-3 | ≥98% (GC) | - | |
| TCI America | (1S,2S)-(+)-1,2-Cyclohexanediamine | 21436-03-3 | >98.0% | 1 g, 5 g, 25 g |
| Fisher Scientific | (1R,2R)-(-)-1,2-Diaminocyclohexane, 98% | 20439-47-8 | 98% | - |
| (1S,2S)-(+)-1,2-Cyclohexanediamine 98.0+% | 21436-03-3 | 98.0+% | - | |
| Apollo Scientific | (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | - | 1 g, 5 g, 25 g |
| Strem | (1S,2S)-(+)-1,2-Diaminocyclohexane, 99% | 21436-03-3 | 99% | - |
Experimental Protocols
The racemic mixture of this compound is produced through the hydrogenation of o-phenylenediamine.[1] The enantiomers are then separated using a classical resolution method with an enantiomerically pure resolving agent, most commonly tartaric acid.[1]
Protocol: Resolution of Racemic this compound
This protocol outlines the diastereomeric salt crystallization method using L-(+)-tartaric acid to resolve racemic this compound.
Materials:
-
Racemic this compound
-
L-(+)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolution of Tartaric Acid: In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 ml) with stirring at room temperature until a clear solution is obtained.[2]
-
Addition of Racemic Diamine: To the tartaric acid solution, add the racemic mixture of this compound (1.94 mol) at a rate that allows the reaction temperature to rise to approximately 70°C.[2]
-
Addition of Acetic Acid: Subsequently, add glacial acetic acid (1.75 mol) to the resulting solution, controlling the addition rate to bring the temperature to around 90°C.[2]
-
Crystallization: Cool the mixture to 5°C or below in an ice bath for 2 hours to induce precipitation of the diastereomeric salt.[2]
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with cold (5°C) water (100 ml) followed by several rinses with methanol (5 x 100 ml).[2] This solid is the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[2]
-
Liberation of the Free Diamine: Suspend the collected tartrate salt in water and add a concentrated NaOH solution until the pH is strongly basic. This will decompose the salt and liberate the free diamine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ether.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-1,2-cyclohexanediamine.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved diamine should be determined using techniques such as chiral HPLC or by NMR spectroscopy after derivatization with a chiral solvating agent.[3][4]
Core Applications & Workflows
The primary utility of enantiopure this compound lies in its role as a precursor to C2-symmetric ligands for asymmetric catalysis.[1] These ligands are instrumental in numerous stereoselective reactions, including epoxidations, dihydroxylations, and allylic alkylations.
Application Workflow: Asymmetric Epoxidation using a Salen-type Ligand
A prominent application is in the Jacobsen epoxidation, which utilizes a manganese-salen complex derived from this compound to achieve highly enantioselective epoxidation of unfunctionalized olefins.
Caption: Workflow for Asymmetric Epoxidation.
Logical Relationship: Applications of Enantiomers
The specific enantiomer of this compound used dictates the chirality of the final product. This is a fundamental principle in asymmetric synthesis.
Caption: Enantiomer-Product Relationship.
Significance in Drug Development
The utility of enantiopure this compound extends significantly into the pharmaceutical industry. A prime example is its role as a key component of Oxaliplatin, a platinum-based anticancer drug.[1] The (1R,2R)-diaminocyclohexane ligand in Oxaliplatin is crucial for its therapeutic activity and distinguishes it from other platinum-based drugs like cisplatin (B142131) and carboplatin. The steric hindrance provided by the cyclohexane backbone influences the drug's interaction with DNA, leading to a different spectrum of activity and overcoming certain types of drug resistance. This underscores the importance of enantiopure building blocks in designing effective and safe medications.[5]
References
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 1,2-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclohexanediamine (B1199290) (DACH) is a crucial building block in the fields of asymmetric catalysis and pharmaceutical development. Its rigid cyclohexane (B81311) backbone and chiral nature, arising from its stereoisomers, make it an invaluable scaffold for the synthesis of chiral ligands and pharmacologically active molecules. This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 1,2-cyclohexanediamine, with a focus on the trans-isomer and its enantiomers. Detailed experimental protocols for the synthesis and resolution of these isomers are presented, along with a summary of their key physical properties. Furthermore, this guide explores the application of trans-1,2-cyclohexanediamine in asymmetric catalysis, exemplified by the well-established Jacobsen-Katsuki epoxidation, for which a detailed catalytic cycle is visualized.
Introduction to the Stereoisomers of 1,2-Cyclohexanediamine
1,2-Cyclohexanediamine can exist as three distinct stereoisomers: a meso compound with cis stereochemistry, and a pair of enantiomers with trans stereochemistry.
-
cis-1,2-Cyclohexanediamine: This isomer is an achiral meso compound due to an internal plane of symmetry. The two amino groups are on the same side of the cyclohexane ring.
-
This compound: This isomer lacks an internal plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, the (1R,2R)- and (1S,2S)-enantiomers. In these enantiomers, the two amino groups are on opposite sides of the cyclohexane ring.
The racemic mixture of the trans-isomers, denoted as (±)-trans-1,2-cyclohexanediamine, is a common starting material in many synthetic applications. The separation of these enantiomers is a critical step for their use in stereoselective synthesis.
Physical and Chemical Properties
The distinct spatial arrangement of the amino groups in the cis- and trans-isomers, as well as between the trans-enantiomers, leads to differences in their physical and chemical properties. A summary of these properties is presented in the table below.
| Property | cis-1,2-Cyclohexanediamine | (±)-trans-1,2-Cyclohexanediamine | (1R,2R)-(-)-1,2-Cyclohexanediamine | (1S,2S)-(+)-1,2-Cyclohexanediamine |
| CAS Number | 1436-59-5[1] | 1121-22-8[2] | 20439-47-8[3][4] | 21436-03-3[5] |
| Molecular Formula | C₆H₁₄N₂[1][6] | C₆H₁₄N₂[2] | C₆H₁₄N₂[3] | C₆H₁₄N₂[5] |
| Molecular Weight | 114.19 g/mol [1][6] | 114.19 g/mol [2] | 114.19 g/mol [3] | 114.19 g/mol [5] |
| Appearance | Colorless to light yellow liquid or solid[1] | Colorless liquid[2] | White or colorless to light yellow powder or lump[3] | White to light yellow crystal powder[7] |
| Melting Point | 8°C[6] | 14-15°C[2][4] | 43°C[3] | 40-43°C[5][7] |
| Boiling Point | 92-93°C at 18 mmHg[8] | 79-81°C at 15 mmHg[2] | 193°C[3] | 104-110°C at 40 mmHg[5][7] |
| Density | 0.952 g/mL at 25°C[8] | 0.951 g/mL at 25°C[2] | 0.98 g/cm³ at 25°C[9] | N/A |
| Specific Rotation [α]²⁰/D | N/A (achiral) | N/A (racemic) | -25° to -26° (c=5 in 1 M HCl)[3] | +25° (c=5 in 1 M HCl)[5][10] |
| Solubility | Soluble in water and polar organic solvents[1] | Miscible with water and polar organic solvents[9] | Very soluble in water[4] | N/A |
Experimental Protocols
Synthesis of a Mixture of cis- and this compound
A common method for the synthesis of a mixture of 1,2-cyclohexanediamine isomers is the hydrogenation of o-phenylenediamine (B120857).[2]
Protocol:
-
In a high-pressure autoclave, dissolve o-phenylenediamine in a suitable solvent, such as ethanol.
-
Add a hydrogenation catalyst, typically a rhodium or ruthenium-based catalyst (e.g., Rh/C or Ru/C).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 80-120°C) and stir vigorously for several hours until the reaction is complete, as monitored by techniques like GC or TLC.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude mixture of cis- and this compound. This mixture can then be used for the separation of the isomers.
Resolution of (±)-trans-1,2-Cyclohexanediamine using L-(+)-Tartaric Acid
The most common and effective method for resolving the racemic trans-isomer is through fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid.[11][12][13]
Protocol:
-
Preparation of the Diastereomeric Salt:
-
In a flask, dissolve L-(+)-tartaric acid (0.5 equivalents with respect to the racemic diamine) in deionized water with gentle heating.[11][12]
-
Slowly add the racemic mixture of (±)-trans-1,2-cyclohexanediamine to the warm tartaric acid solution.[11][12] The addition should be controlled to maintain a temperature around 70°C.[12]
-
To the resulting solution, add glacial acetic acid.[12][13] A white precipitate of the (1R,2R)-diammonium mono-(+)-tartrate salt should form.[12][13]
-
Stir the slurry vigorously as it cools to room temperature.[13]
-
-
Isolation of the Diastereomeric Salt:
-
Cool the mixture in an ice bath to maximize crystallization.[11][13]
-
Wash the filter cake with a small amount of ice-cold water and then with cold methanol.[11][13]
-
Dry the collected crystals. At this stage, the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt is obtained with high diastereomeric excess.[14]
-
-
Liberation of the Free Enantiomer:
-
Suspend the isolated diastereomeric salt in water.[11]
-
Add a concentrated aqueous solution of a strong base, such as sodium hydroxide, until the solution is strongly alkaline.[11] This will liberate the free (1R,2R)-(-)-1,2-cyclohexanediamine.
-
Extract the aqueous solution multiple times with an organic solvent like diethyl ether or dichloromethane.[11]
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-cyclohexanediamine.
-
The (1S,2S)-(+)-enantiomer can be recovered from the mother liquor by a similar process of basification, extraction, and purification, or by using D-(-)-tartaric acid as the resolving agent.
Application in Asymmetric Catalysis: The Jacobsen-Katsuki Epoxidation
The enantiomers of this compound are extensively used as chiral backbones for the synthesis of "salen" ligands. These manganese-salen complexes, known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized alkenes.[15][16][17]
The general catalytic cycle for the Jacobsen-Katsuki epoxidation is depicted below.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
The experimental workflow for a typical Jacobsen epoxidation is outlined below.
Caption: Experimental workflow for Jacobsen-Katsuki epoxidation.
Conclusion
The stereoisomers of 1,2-cyclohexanediamine, particularly the enantiomers of the trans-isomer, are indispensable tools in modern organic chemistry. Their unique structural and chiral properties have led to their widespread use in the synthesis of complex molecules with high stereocontrol. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective utilization of these versatile chiral building blocks.
References
- 1. CAS 1436-59-5: cis-1,2-Cyclohexanediamine | CymitQuimica [cymitquimica.com]
- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane(20439-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. (1S,2S)-(+)-1,2-ジアミノシクロヘキサン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2-Cyclohexanediamine | CAS#:1436-59-5 | Chemsrc [chemsrc.com]
- 7. (1S,2S)-(+)-1,2-Diaminocyclohexane | 21436-03-3 [chemicalbook.com]
- 8. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. (1S,2S)-(+)-1,2-Diaminocyclohexane 98 21436-03-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrj.org [chemrj.org]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
- 15. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 16. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 17. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
Core Principles of Chiral Ligands: A Technical Guide Using trans-1,2-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles of chiral ligands, using trans-1,2-cyclohexanediamine (DACH) as a prime exemplar. DACH is a cornerstone in asymmetric synthesis due to its rigid, C₂-symmetric scaffold, which is instrumental in the creation of highly effective chiral catalysts. We will delve into the synthesis, resolution, and application of DACH in seminal catalytic systems, providing detailed experimental protocols and quantitative performance data.
Introduction to Chirality and its Imperative Role in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical chemistry.[1] Biological systems, such as enzymes and receptors, are inherently chiral, leading to often significant differences in the pharmacological activity of a drug's enantiomers.[1][2][3] One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects.[2][3] This underscores the critical importance of developing single-enantiomer drugs.[2][4] Regulatory bodies, like the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to study the effects of individual enantiomers of chiral drugs.[2][4] Consequently, the synthesis of enantiomerically pure compounds is a paramount challenge in modern drug discovery and development.[3][5]
Chiral ligands are essential tools in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency and selectivity. trans-1,2-Diaminocyclohexane is a privileged chiral scaffold for the synthesis of such ligands.[6][7][8]
This compound (DACH): A Privileged Chiral Scaffold
trans-1,2-Diaminocyclohexane (DACH) is an organic compound with the formula C₆H₁₀(NH₂)₂.[6] It is a C₂-symmetric diamine that serves as a versatile building block for a wide array of chiral ligands used in asymmetric catalysis.[6][7][8] The racemic trans isomer can be efficiently separated into its (1R,2R) and (1S,2S) enantiomers, which are then used to construct catalysts for various asymmetric transformations.[6]
The synthesis of racemic trans-1,2-diaminocyclohexane can be achieved through the hydrogenation of o-phenylenediamine.[6] However, for applications in asymmetric synthesis, the resolution of the racemic mixture into its constituent enantiomers is the most critical step.
Chiral Resolution of Racemic this compound
The most common and effective method for resolving racemic trans-1,2-diaminocyclohexane is through diastereomeric salt formation using an enantiomerically pure resolving agent.[9] L-(+)-tartaric acid is widely employed for this purpose.[6][9][10][11] The principle behind this technique is the reaction of the racemic diamine with a single enantiomer of the chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9][10]
The following diagram illustrates the logical workflow of the resolution process.
Caption: Workflow for the chiral resolution of trans-1,2-diaminocyclohexane.
Experimental Protocol: Resolution of (±)-trans-1,2-Cyclohexanediamine with L-(+)-Tartaric Acid
This protocol is a generalized procedure based on established literature.[9][11][12]
Materials:
-
(±)-trans-1,2-Cyclohexanediamine
-
L-(+)-Tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)
-
Diethyl ether or Dichloromethane
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water with stirring.
-
Slowly add the racemic this compound (2 equivalents) to the tartaric acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a specific temperature (e.g., 70°C).[11][12]
-
Add glacial acetic acid to the solution, again controlling the temperature.[11][12] A white precipitate of the diastereomeric salt should form.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Liberation of the Free Diamine:
-
Extraction and Purification:
-
Extract the liberated (1R,2R)-cyclohexanediamine with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine.[9]
-
The (1S,2S)-enantiomer can be recovered from the filtrate from step 2 by a similar basification and extraction procedure.
| Parameter | Value | Reference |
| Yield of (R,R)-salt | ~90-99% | [11][12] |
| Enantiomeric Excess (ee) of (R,R)-salt | ≥99% | [12] |
| Optical Purity of recovered (-)-DACH | 92.6% - 97.0% | [13] |
Applications of DACH in Asymmetric Catalysis
Enantiomerically pure DACH is a precursor to a variety of highly effective chiral ligands.[6][14] These ligands coordinate with metal centers to create catalysts that can induce high levels of stereoselectivity in a wide range of chemical transformations.
Jacobsen's Catalyst for Asymmetric Epoxidation
One of the most prominent applications of DACH is in the synthesis of Jacobsen's catalyst, a manganese-salen complex.[15][16] This catalyst is renowned for its ability to perform enantioselective epoxidation of unfunctionalized alkenes, particularly cis-alkenes.[15][16]
The chiral environment created by the DACH-derived salen ligand dictates the facial selectivity of the oxygen transfer to the alkene, resulting in the formation of a chiral epoxide with high enantiomeric excess.[16] The bulky tert-butyl groups on the salicylaldehyde (B1680747) component of the ligand further enhance this stereocontrol.[15][16]
Caption: Synthesis workflow for Jacobsen's Catalyst.
The catalytic cycle of Jacobsen's epoxidation is generally believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[16]
| Substrate | Product | Enantiomeric Excess (ee) | Catalyst |
| cis-alkenes | Chiral epoxides | Often >90% | Jacobsen's Catalyst |
Noyori's Catalysts for Asymmetric Hydrogenation
DACH and its derivatives are also crucial components in certain types of Noyori's catalysts for asymmetric hydrogenation and transfer hydrogenation.[17][18] These ruthenium-based catalysts are highly efficient for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.[17][19]
In these systems, the DACH-derived ligand, often a tosylated diamine or an amino alcohol, coordinates to the ruthenium center.[19][20] The mechanism is thought to involve a metal-ligand bifunctional catalysis, where both the metal hydride and the amine proton of the ligand participate in the hydrogen transfer to the substrate via a six-membered pericyclic transition state.[17]
Caption: Generalized catalytic cycle for Noyori-type asymmetric hydrogenation.
The precise structure of the ligand and the reaction conditions significantly influence the enantioselectivity and reactivity of the catalyst.[19]
| Substrate | Product | Enantiomeric Excess (ee) | Catalyst System |
| Aryl Ketones | Chiral Secondary Alcohols | Up to 97% | Ru-TsDACH |
| Acetylenic Ketones | Chiral Propargyl Alcohols | Up to 97% | Ru-TsDACH |
Conclusion
This compound stands out as a remarkably versatile and effective chiral building block in the field of asymmetric catalysis. Its rigid C₂-symmetric structure, combined with the accessibility of its enantiomerically pure forms through a straightforward resolution process, has made it a staple for researchers in academia and industry. The profound success of DACH-based ligands in catalysts like Jacobsen's and Noyori's for critical transformations such as epoxidation and hydrogenation highlights the power of rational ligand design. For professionals in drug development, a thorough understanding of the principles and applications of such chiral ligands is indispensable for the efficient and stereoselective synthesis of new therapeutic agents. The continued exploration of DACH derivatives promises to yield even more advanced catalysts, further expanding the capabilities of asymmetric synthesis.
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrj.org [chemrj.org]
- 12. researchgate.net [researchgate.net]
- 13. US4085138A - Process for optical resolution of crude this compound - Google Patents [patents.google.com]
- 14. scbt.com [scbt.com]
- 15. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 16. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
The Backbone of Asymmetric Catalysis: A Technical Guide to trans-1,2-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,2-Cyclohexanediamine (chxn), a seemingly simple C2-symmetric diamine, has proven to be a cornerstone in the field of asymmetric catalysis. Its rigid chiral scaffold has been instrumental in the development of highly selective and efficient catalysts that have revolutionized the synthesis of enantiomerically pure compounds, with profound implications for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the discovery, history, and catalytic applications of this compound, offering detailed experimental protocols for key reactions and summarizing critical performance data.
A Historical Journey: From Obscurity to a "Privileged" Ligand
The story of this compound begins not in the bustling field of catalysis, but in the realm of classical organic synthesis.
1.1. Initial Synthesis and Early Recognition
-
1926: The first reported synthesis of this compound is attributed to Wieland and co-workers. They prepared the compound from hexahydrophthalic acid through a hydrazide intermediate, followed by a Curtius rearrangement. The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine.[1][2]
-
Mid-20th Century: For several decades following its initial synthesis, this compound remained a relatively obscure compound. Its potential as a chiral building block was not immediately recognized, and it was primarily of interest for its stereochemical properties.
1.2. The Rise of Asymmetric Catalysis and the "Chiral Pool"
The latter half of the 20th century witnessed the dawn of asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. Early pioneers like William S. Knowles and Henri B. Kagan demonstrated the power of chiral ligands in guiding the stereochemical outcome of metal-catalyzed reactions.[3][4][5] This era saw the exploration of the "chiral pool," readily available, enantiomerically pure natural products that could be used as starting materials for the synthesis of chiral ligands.
1.3. Emergence as a Chiral Auxiliary and Ligand
-
1980s: The unique properties of this compound, particularly its C2-symmetry and conformational rigidity, began to attract attention. One of the first successful applications of enantiomerically pure this compound was as a chiral auxiliary in the synthesis of cyclic phosphoric acid amides (phosphonamides). These chiral phosphonamides were used for the direct asymmetric olefination of achiral cycloalkanones with significant enantio- and diastereoselectivity.
-
1990s - The Breakthroughs of Jacobsen and Noyori: The true potential of this compound was fully unleashed in the early 1990s with the groundbreaking work of Eric Jacobsen and Ryoji Noyori.
-
Jacobsen's Epoxidation: Jacobsen and his group developed manganese-salen complexes incorporating a this compound backbone.[6] These "Jacobsen's catalysts" proved to be highly effective for the enantioselective epoxidation of unfunctionalized olefins, a previously challenging transformation.[6]
-
Noyori's Asymmetric Hydrogenation: Noyori's group developed ruthenium catalysts containing a this compound derivative in combination with a chiral diphosphine ligand (e.g., BINAP). These catalysts demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and other unsaturated compounds.
-
The remarkable success of these catalyst systems firmly established this compound as a "privileged" chiral scaffold in asymmetric catalysis.
Synthesis and Resolution: Accessing the Chiral Building Block
The practical utility of this compound in asymmetric catalysis hinges on the efficient synthesis of the racemic mixture and its subsequent resolution into enantiomerically pure forms.
2.1. Synthesis of Racemic this compound
A common and industrially viable method for the synthesis of a mixture of cis- and this compound is the hydrogenation of o-phenylenediamine.[7] This process typically yields a mixture of stereoisomers.
2.2. Resolution of Enantiomers
The separation of the racemic trans-isomer into its (1R,2R) and (1S,2S) enantiomers is a critical step. The most widely used method is classical resolution using a chiral resolving agent, most commonly tartaric acid.[7] The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Figure 1: Logical workflow for the resolution of racemic this compound using tartaric acid.
Core Catalytic Applications: A Survey of Key Transformations
The versatility of the this compound scaffold is evident in the wide array of asymmetric transformations it has been successfully applied to.
3.1. Jacobsen-Katsuki Epoxidation
This reaction stands as a landmark achievement in asymmetric catalysis. The chiral manganese(III)-salen complex derived from this compound catalyzes the epoxidation of a broad range of prochiral olefins with high enantioselectivity.
Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Table 1: Representative Data for Jacobsen-Katsuki Epoxidation
| Olefin | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |
| (Z)-1-Phenylpropene | m-CPBA | 4 | -78 | 92 | 84 |
| Indene | NaOCl | 5 | 0 | 88 | 85 |
| 2,2-Dimethylchromene | NaOCl | 0.5 | 25 | 97 | 91 |
3.2. Noyori Asymmetric Hydrogenation
The ruthenium(II) complexes of trans-1,2-diamines and chiral diphosphines are highly efficient catalysts for the asymmetric hydrogenation of ketones, β-keto esters, and other unsaturated substrates.
Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Ketones
| Ketone | Catalyst System | Substrate/Catalyst Ratio | Pressure (atm H₂) | ee (%) |
| Acetophenone | RuCl₂(S,S)-TsDACH(S)-BINAP | 1000 | 8 | >99 |
| 1-Tetralone | RuCl₂(R,R)-DACH(R)-BINAP | 2000 | 10 | 98 |
| Benzil | RuCl₂(S,S)-DACH(S)-BINAP | 500 | 5 | 99 |
3.3. Other Important Catalytic Applications
The utility of this compound extends beyond these two seminal reactions. Its derivatives have been employed as ligands or organocatalysts in a variety of other asymmetric transformations, including:
-
Diels-Alder Reactions: Chiral Lewis acid catalysts incorporating this compound derivatives have been used to catalyze enantioselective Diels-Alder cycloadditions.
-
Michael Additions: Organocatalysts derived from this compound, such as thiourea-based catalysts, effectively promote asymmetric Michael additions.
-
Cyanohydrin Synthesis: Chiral Lewis acid complexes have been utilized for the enantioselective addition of cyanide to aldehydes.
-
Aziridination Reactions: Salen-type complexes have also been adapted for the asymmetric aziridination of olefins.
Experimental Protocols: Key Methodologies
4.1. Resolution of (±)-trans-1,2-Cyclohexanediamine
This procedure is adapted from the literature and provides a reliable method for obtaining enantiomerically enriched this compound.
-
Materials:
-
(±)-trans-1,2-Cyclohexanediamine
-
L-(+)-Tartaric acid
-
Deionized water
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimal amount of hot deionized water.
-
To the hot solution, add (±)-trans-1,2-cyclohexanediamine (2.0 equivalents) slowly with stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold water, followed by cold methanol. This solid is the less soluble (1R,2R)-diammonium tartrate salt.
-
To isolate the free diamine, dissolve the salt in a minimal amount of water and add a concentrated solution of NaOH until the solution is strongly basic.
-
Extract the liberated (1R,2R)-trans-1,2-cyclohexanediamine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
4.2. Synthesis of a Jacobsen-type Salen Ligand
-
Materials:
-
(1R,2R)-trans-1,2-Cyclohexanediamine
-
-
Procedure:
-
Dissolve (1R,2R)-trans-1,2-cyclohexanediamine (1.0 equivalent) in absolute ethanol.
-
Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the Schiff base ligand will form.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
4.3. Preparation of Jacobsen's Catalyst
-
Materials:
-
(R,R)-Salen ligand (from the previous step)
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol
-
Toluene
-
Lithium chloride (LiCl)
-
-
Procedure:
-
Suspend the (R,R)-salen ligand (1.0 equivalent) in ethanol.
-
Add a solution of Mn(OAc)₂·4H₂O (1.0 equivalent) in water to the suspension.
-
Heat the mixture to reflux for 1 hour. The color will change to a dark brown.
-
Add a saturated aqueous solution of LiCl.
-
Cool the mixture and collect the brown solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the manganese(III)-salen chloride complex.
-
Conclusion and Future Outlook
From its humble beginnings as a product of a classical organic reaction, this compound has risen to become an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its rigid, C2-symmetric framework has provided the ideal platform for the design of a multitude of highly effective chiral catalysts and auxiliaries. The pioneering work of Jacobsen and Noyori, in particular, showcased its immense potential and paved the way for countless other applications.
The story of this compound is a testament to the power of fundamental research and the often-unforeseen applications of seemingly simple molecules. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the legacy of this remarkable diamine is certain to endure, and its derivatives will undoubtedly continue to play a pivotal role in the development of new and innovative catalytic systems for years to come.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 4. Henri B. Kagan - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. scbt.com [scbt.com]
- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
Spectroscopic Data of trans-1,2-Cyclohexanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-Cyclohexanediamine, a crucial building block in synthetic chemistry, particularly in the development of chiral ligands and pharmaceuticals. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and visualizations to aid in the characterization and utilization of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound can be complex due to the overlapping signals of the cyclohexane (B81311) ring protons. The chemical shifts are influenced by the solvent used.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7 - 2.9 | m | 2H | H-1, H-2 (methine) |
| ~1.8 - 2.0 | m | 2H | H-3ax, H-6ax (axial) |
| ~1.6 - 1.8 | m | 2H | H-4ax, H-5ax (axial) |
| ~1.0 - 1.4 | m | 4H | H-3eq, H-4eq, H-5eq, H-6eq (equatorial) |
| variable | br s | 4H | -NH₂ |
Note: The chemical shifts and multiplicities are approximate and can vary based on the solvent and concentration. The broad signal for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~57 | C-1, C-2 |
| ~35 | C-3, C-6 |
| ~25 | C-4, C-5 |
Note: These are typical chemical shift ranges and can be influenced by the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of N-H and C-H stretching and bending vibrations.
Table 3: FT-IR Spectral Data of this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 2920 - 2850 | Strong | C-H stretch (cyclohexane ring) |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1450 - 1440 | Medium | C-H bend (scissoring) |
| ~840 | Medium | N-H wag |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid amine samples like this compound.
NMR Spectroscopy Protocol
Caption: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition : The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity. For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing : The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are then phased, baseline corrected, and calibrated against the internal standard.
FT-IR Spectroscopy Protocol
Caption: A generalized workflow for acquiring FT-IR spectra.
-
Sample Preparation : For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.
-
Instrument Setup : A background spectrum is recorded to account for atmospheric and instrumental contributions.
-
Data Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, multiple scans (e.g., 16) are co-added to improve the signal-to-noise ratio.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The significant absorption peaks are then identified and assigned to their corresponding molecular vibrations.
Navigating the Solubility Landscape of trans-1,2-Cyclohexanediamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclohexanediamine is a pivotal building block in synthetic chemistry, particularly in the development of chiral ligands for asymmetric catalysis, a critical process in modern drug discovery and development. The efficiency of its application in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. An in-depth understanding of its solubility profile allows for the optimization of reaction conditions, enhances purification strategies, and informs formulation development.
This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in a range of common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates the available qualitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility. This enables researchers to generate the specific data required for their applications.
Core Principles of Amine Solubility
The solubility of an amine like this compound is dictated by its molecular structure and the physicochemical properties of the solvent. Key factors include:
-
Polarity: The two primary amine groups in this compound are capable of hydrogen bonding, making the molecule polar. It is therefore expected to be more soluble in polar solvents.
-
Hydrogen Bonding: The ability of the amine groups to act as hydrogen bond donors and acceptors is a primary driver of its solubility in protic solvents like water and alcohols.
-
Hydrophobic Character: The cyclohexane (B81311) ring provides a nonpolar, hydrophobic character to the molecule. This feature contributes to its solubility in less polar organic solvents.
-
"Like Dissolves Like": This principle suggests that this compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.
Qualitative Solubility of this compound
Based on available chemical data sheets and general principles of amine solubility, the following table summarizes the qualitative solubility of this compound in various organic solvents.
| Solvent Class | Solvent | Qualitative Solubility |
| Protic Solvents | Water | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | |
| Aprotic Polar Solvents | Ethers (e.g., Diethyl ether) | Soluble |
| General Observation | Most Common Organic Solvents | Expected to be soluble, though quantitative data is limited. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following outlines a robust gravimetric method for determining the solubility of this compound in a specific organic solvent at a controlled temperature.
Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
-
Temperature-controlled shaker or incubator
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks
-
Syringe filters (compatible with the solvent, e.g., 0.45 µm PTFE)
-
Syringes
-
Pipettes
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid at the bottom of the vial.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step removes any microscopic, undissolved particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by placing the flask in a vacuum oven at a temperature below the boiling point of the amine and the solvent.
-
Once all the solvent has been removed, continue to dry the flask containing the non-volatile this compound residue until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved amine.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of supernatant withdrawn) * 100
-
Alternatively, the solubility can be expressed in other units such as molarity (mol/L) or as a mass-to-mass ratio (g of solute / 100 g of solvent).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
Methodological & Application
Application Notes and Protocols for the Use of trans-1,2-Cyclohexanediamine in Jacobsen Epoxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jacobsen-Katsuki epoxidation is a renowned chemical reaction that facilitates the enantioselective epoxidation of unfunctionalized alkenes.[1] This method is of significant importance in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of biologically active compounds is crucial for their efficacy.[2][3] The stereoselectivity of the Jacobsen epoxidation is imparted by a chiral manganese(III) salen-type complex, famously known as Jacobsen's catalyst.[1][2] The chiral backbone of this catalyst is derived from an enantiomerically pure diamine, most commonly trans-1,2-cyclohexanediamine.[2][4] This document provides detailed application notes and protocols for the preparation and utilization of Jacobsen's catalyst, leveraging this compound to achieve high enantioselectivity in the epoxidation of prochiral alkenes.
The core of the catalyst's chirality originates from the C2 symmetric this compound ligand.[1] The bulky tert-butyl groups on the salicylidene rings of the salen ligand, in conjunction with the chiral diamine backbone, create a highly asymmetric environment around the manganese center.[2][4] This steric arrangement directs the approach of the alkene substrate, leading to the preferential formation of one epoxide enantiomer.[4][5] The reaction is versatile, with applications in the synthesis of complex molecules and key pharmaceutical intermediates, such as the HIV protease inhibitor Indinavir (Crixivan).[3][6]
Experimental Protocols
I. Preparation of (R,R)-Jacobsen's Catalyst
The synthesis of Jacobsen's catalyst is a multi-step process that begins with the resolution of racemic this compound.[7][8] The (R,R)-enantiomer is selectively crystallized using L-(+)-tartaric acid.[7][9] This is followed by the formation of the salen ligand and subsequent complexation with manganese. Both enantiomers of the catalyst are commercially available, but this protocol details its preparation from readily available starting materials.[2]
Step 1: Resolution of trans-1,2-Diaminocyclohexane [9]
-
In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of deionized water.
-
Carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic.
-
Heat the resulting solution to a gentle boil until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, during which time the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will crystallize.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by acetone.
-
Recrystallize the crude product from hot water to obtain the enantiomerically pure salt.
Step 2: Synthesis of the Salen Ligand ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) [9]
-
In a 2-L three-necked round-bottomed flask, dissolve 29.7 g (0.112 mol) of the (R,R)-tartrate salt and 31.2 g (0.225 mol) of potassium carbonate in 150 mL of water.
-
Add 600 mL of ethanol (B145695) to the flask.
-
In a separate flask, prepare a solution of 52.8 g (0.225 mol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in 600 mL of absolute ethanol and heat to 60-70 °C.
-
Add the hot aldehyde solution to the diamine solution and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and add 300 mL of water to precipitate the yellow salen ligand.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product in vacuo.
Step 3: Synthesis of (R,R)-Jacobsen's Catalyst [7][9]
-
To a 2-L three-necked round-bottomed flask, add 67.2 g (0.27 mol) of manganese(II) acetate (B1210297) tetrahydrate and 500 mL of ethanol. Heat the mixture to reflux.
-
In a separate flask, dissolve 50.0 g (0.09 mol) of the salen ligand in 250 mL of toluene.
-
Add the ligand solution to the refluxing manganese acetate solution over 45 minutes.
-
After the addition is complete, bubble air through the dark brown solution for 1 hour while maintaining reflux.
-
Add a solution of 9.5 g (0.225 mol) of lithium chloride in 100 mL of ethanol and continue to reflux for another 30 minutes.
-
Cool the mixture to room temperature and then in an ice bath for 1 hour to precipitate the catalyst.
-
Collect the dark brown solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
II. General Protocol for Jacobsen Epoxidation
This protocol provides a general procedure for the enantioselective epoxidation of an unfunctionalized alkene using the prepared (R,R)-Jacobsen's catalyst. The reaction conditions may require optimization for different substrates.
-
In a round-bottomed flask, dissolve the alkene substrate (1 mmol) in 5 mL of dichloromethane (B109758).
-
Add 0.02-0.10 mol % of (R,R)-Jacobsen's catalyst to the solution.
-
For improved reaction rates and catalyst stability, an axial ligand such as 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P3NO) can be added (1-4 equivalents relative to the catalyst).[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a buffered solution of sodium hypochlorite (B82951) (commercial bleach, ~0.55 M, 2 mL) while stirring vigorously. The pH of the bleach solution should be adjusted to ~11 with 0.05 M Na2HPO4 and 1 M NaOH.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica (B1680970) gel.[11][12]
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.[8][11]
Quantitative Data Summary
The Jacobsen epoxidation has been successfully applied to a wide range of alkene substrates, consistently delivering high enantioselectivities. The following tables summarize the quantitative data for the epoxidation of various representative alkenes.
Table 1: Epoxidation of cis-Olefins
| Substrate | Catalyst Loading (mol %) | Oxidant | Additive | Solvent | Yield (%) | ee (%) | Reference(s) |
| cis-Ethyl cinnamate | 4 | NaOCl | 4-PPNO | CH2Cl2 | 96 | 93 | [13] |
| 1,2-Dihydronaphthalene | 4 | NaOCl | None | CH2Cl2 | 78 | >98 | [4] |
| 2,2-Dimethylchromene | 4 | NaOCl | None | CH2Cl2 | 92 | 97 | [4] |
Table 2: Epoxidation of Terminal and Other Olefins
| Substrate | Catalyst Loading (mol %) | Oxidant | Additive | Solvent | Yield (%) | ee (%) | Reference(s) |
| Styrene | 4 | NaOCl | None | CH2Cl2 | 64 | 86 | [4] |
| α-Methylstyrene | Not specified | NaOCl | Not specified | Not specified | Not specified | 80-90 | [11][12] |
| Indene | 0.2 | NaOCl | P3NO | Chlorobenzene | 90 | 85-88 | [10] |
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the synthesis of Jacobsen's catalyst, its catalytic cycle in the epoxidation reaction, and a general workflow for the experimental procedure.
Caption: Synthesis of (R,R)-Jacobsen's Catalyst.
Caption: Proposed Catalytic Cycle for Jacobsen Epoxidation.
Caption: General Experimental Workflow for Jacobsen Epoxidation.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. datapdf.com [datapdf.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. datapdf.com [datapdf.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for the Preparation of Trost Ligands with trans-1,2-Cyclohexanediamine and their use in Asymmetric Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trost ligands, a class of C₂-symmetric chiral diphosphine ligands, are pivotal in modern asymmetric synthesis. Developed by Barry M. Trost, these ligands, when complexed with transition metals like palladium, demonstrate remarkable efficacy in catalyzing a variety of enantioselective transformations.[1][2] Their modular synthesis, originating from chiral trans-1,2-diaminocyclohexane (DACH), allows for fine-tuning of the steric and electronic properties, making them highly versatile for inducing chirality in a range of reactions.[3]
The most prominent application of Trost ligands is in the palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful method for the construction of stereogenic centers.[1][4] This reaction enables the enantioselective formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions, rendering it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.[2]
These application notes provide detailed protocols for the synthesis of Trost ligands from trans-1,2-cyclohexanediamine using different coupling agents and a representative protocol for their application in a benchmark palladium-catalyzed asymmetric allylic alkylation reaction.
Synthesis of (R,R)-DACH-Phenyl Trost Ligand
The synthesis of the Trost ligand involves the amide coupling of (1R,2R)-(-)-1,2-diaminocyclohexane with two equivalents of 2-(diphenylphosphino)benzoic acid. The choice of coupling agent can influence the reaction efficiency, yield, and purification strategy. Herein, we provide protocols using both 1,1'-Carbonyldiimidazole (CDI) and N,N'-Dicyclohexylcarbodiimide (DCC) as coupling agents.
Comparative Data on Synthesis Protocols
| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) | Purification Method |
| CDI / Imidazole (B134444) HCl | Acetonitrile (B52724) | 80-82 | 8 | 80 | >99% | Filtration |
| DCC / DMAP (cat.) | Dichloromethane (B109758) | Room Temp. | 12-24 | 30-90 (variable) | High | Column Chromatography |
Experimental Protocols
Protocol 1: Scalable Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from a demonstrated kilogram-scale synthesis and offers high yield and purity without the need for column chromatography.[5]
Materials:
-
2-(Diphenylphosphino)benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Imidazole hydrochloride
-
Anhydrous Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Under an inert nitrogen atmosphere, charge a dry reactor with 2-(diphenylphosphino)benzoic acid (2.0 equivalents) and CDI (2.05 equivalents).
-
Add anhydrous acetonitrile to form a slurry and agitate the mixture at 20-25 °C for 1 hour, or until a clear, homogeneous solution is formed.
-
In a separate reactor, charge (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) and imidazole hydrochloride (1.0 equivalent) in anhydrous acetonitrile.
-
Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the diaminocyclohexane solution.
-
Heat the resulting mixture to 80-82 °C and maintain for 8 hours.
-
Cool the reaction mixture to 60 °C, at which point a slurry should form.
-
Slowly add water over 30 minutes while maintaining the temperature between 55-60 °C.
-
After stirring for an additional 30 minutes, cool the slurry to 23 °C over 30 minutes.
-
Collect the solid product by filtration.
-
Wash the filter cake successively with a 2:1 mixture of acetonitrile/water and then with water.
-
Dry the solid under vacuum at 55 °C to obtain the (R,R)-DACH-Phenyl Trost ligand as a white solid.[5]
Protocol 2: Synthesis using N,N'-Dicyclohexylcarbodiimide (DCC)
This protocol employs the commonly used coupling agent DCC. While effective, it often requires purification by column chromatography to remove the dicyclohexylurea (DCU) byproduct.
Materials:
-
2-(Diphenylphosphino)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-(diphenylphosphino)benzoic acid (2.0 equivalents) and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous dichloromethane to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Trost ligand.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Trost ligands.
Application in Asymmetric Allylic Alkylation (AAA)
The prepared Trost ligand can be used to generate a chiral palladium catalyst in situ for asymmetric allylic alkylation reactions. A benchmark example is the reaction of racemic 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate.
Application Workflow Diagram
Caption: Workflow for Trost ligand application in AAA.
Experimental Protocol: Palladium-Catalyzed AAA of rac-1,3-Diphenyl-2-propenyl Acetate
This protocol provides a detailed procedure for a highly enantioselective allylic alkylation.[6]
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂)
-
(R,R)-DACH-Phenyl Trost Ligand
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
1. Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve allylpalladium(II) chloride dimer (0.025 mmol) and (R,R)-Trost Ligand (0.055 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the solution at room temperature for 30 minutes. The solution should turn from pale yellow to clear and colorless, indicating the formation of the active catalyst complex.[6]
2. Reaction Setup:
-
To the prepared catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol) and potassium acetate (0.05 mmol).[6]
3. Nucleophile Preparation and Addition:
-
In a separate vial, mix dimethyl malonate (1.3 mmol) with N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol).
-
Stir for 10 minutes at room temperature to generate the silylated nucleophile.
-
Add this nucleophile solution to the main reaction mixture.[6]
4. Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).[6]
5. Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]
6. Purification and Analysis:
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[6]
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6][7]
Conclusion
The Trost ligands derived from this compound are highly effective chiral ligands for palladium-catalyzed asymmetric allylic alkylation. The synthesis of these ligands can be achieved through robust and scalable methods, with the CDI-based protocol offering advantages in terms of yield and purification. The application of these ligands in AAA provides a reliable and versatile method for the enantioselective synthesis of a wide array of chiral molecules, which is of significant interest to researchers in academia and the pharmaceutical industry. The detailed protocols provided herein serve as a practical guide for the preparation and application of these important catalytic tools.
References
Application Notes and Protocols: trans-1,2-Cyclohexanediamine as a Ligand in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclohexanediamine (chxn) is a versatile and highly effective chiral ligand scaffold used in asymmetric catalysis. Its rigid, C₂-symmetric backbone provides a well-defined chiral environment that enables high stereocontrol in a variety of chemical transformations. This document focuses on the application of this compound-derived ligands, particularly N-sulfonylated derivatives, in the asymmetric hydrogenation of ketones. The resulting chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Ruthenium complexes bearing these ligands, often used in combination with a phosphine (B1218219) ligand, are among the most efficient catalysts for this transformation, operating with high activity and enantioselectivity under mild conditions.
Data Presentation: Performance of this compound-Derived Ruthenium Catalysts in Asymmetric Hydrogenation of Ketones
The following tables summarize the performance of various ruthenium catalysts derived from this compound in the asymmetric hydrogenation of a range of ketone substrates. These catalysts are typically generated in situ from a ruthenium precursor, a chiral diphosphine ligand, and a chiral diamine ligand. A common and highly effective ligand derived from this compound is (1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine ((R,R)-TsDACH).
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref. |
| 1 | Acetophenone | RuCl₂((S)-xylbinap)((R,R)-TsDACH) | 1000 | 8 | 25 | 12 | >99 | 99 (R) | [1] |
| 2 | 2'-Bromoacetophenone | RuCl₂((S)-P-Phos)((S)-DAIPEN) | 1000 | 20 | 30 | - | 100 | 97.1 (S) | |
| 3 | 3'-Methoxyacetophenone | RuCl₂((S)-tolbinap)((R,R)-TsDACH) | 2000 | 10 | 30 | 15 | >99 | 98 (R) | [1] |
| 4 | 4'-Chloroacetophenone | RuCl₂((S)-xylbinap)((R,R)-TsDACH) | 1000 | 8 | 25 | 12 | >99 | 99 (R) | [1] |
| 5 | 1-Tetralone | RuCl₂((S)-tolbinap)((R)-iphan) | 55000 | 9 | RT | - | 100 | 98 (R) | [1] |
| 6 | 2-Acetylthiophene | RuCl₂((S,S)-dpcp)((R,R)-DPEN) | - | - | - | - | - | >90 | [2] |
| 7 | 2-Acetylfuran | RuCl₂((S,S)-dpcp)((R,R)-DPEN) | - | - | - | - | - | >90 | [2] |
Table 2: Asymmetric Hydrogenation of Aliphatic Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref. |
| 1 | 2-Octanone | RuCl₂((R)-binap)((R,R)-dpen) | 2000 | 4 | 28 | 20 | >99 | 98 (R) | |
| 2 | Cyclohexyl methyl ketone | RuCl₂((S)-binap)((S,S)-dpen) | 2000 | 4 | 28 | 20 | >99 | 97 (S) | |
| 3 | 3-Pentanone | RuH(BH₄)((S)-xylbinap)((S,S)-dpen) | 1000 | 8 | 25 | 12 | >99 | 96 (S) | [1] |
| 4 | 1-Adamantyl methyl ketone | RuCl₂((R)-binap)((R,R)-dpen) | 2000 | 4 | 28 | 20 | >99 | 95 (R) |
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine ((R,R)-TsDACH)
This protocol describes the monosulfonylation of (1R,2R)-1,2-cyclohexanediamine.
Materials:
-
(1R,2R)-1,2-Cyclohexanediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve (1R,2R)-1,2-cyclohexanediamine (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq) in dichloromethane to the reaction mixture dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine.
Protocol 2: Synthesis of the Ruthenium Precursor [RuCl₂(p-cymene)]₂
This protocol outlines the synthesis of a common ruthenium precursor for the generation of the active catalyst.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
α-Phellandrene
Procedure:
-
Combine RuCl₃·xH₂O and α-phellandrene in ethanol in a round-bottom flask equipped with a reflux condenser.[3]
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The color of the solution will change from dark brown to red.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation.
-
Collect the resulting red-brown solid by filtration.
-
Wash the solid with cold ethanol and then with hexane.
-
Dry the solid under vacuum to yield [RuCl₂(p-cymene)]₂.[4]
Protocol 3: General Procedure for the Asymmetric Hydrogenation of a Ketone
This protocol describes the in situ preparation of the active catalyst and the subsequent hydrogenation reaction.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral diphosphine ligand (e.g., (S)-Xyl-BINAP)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine ((R,R)-TsDACH)
-
Ketone substrate
-
Anhydrous isopropanol (B130326) (or other suitable solvent)
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (0.5 mol%), the chiral diphosphine ligand (1.1 mol%), and the chiral diamine ligand (1.0 mol%).
-
Add anhydrous isopropanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the ketone substrate (100 mol%) and the base (e.g., t-BuOK, 2-10 mol%).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 8-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time.
-
Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the autoclave) and analyzing them by GC or HPLC.
-
Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.
Visualizations
Catalytic Cycle of Asymmetric Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone by a Ru(II)-diphosphine-diamine complex, often referred to as the Noyori-type mechanism.[5] This mechanism involves a metal-ligand bifunctional catalysis where both the ruthenium hydride and the amine proton of the diamine ligand are transferred to the ketone in a concerted, outer-sphere step.
Caption: Catalytic cycle of asymmetric hydrogenation.
Experimental Workflow
The following diagram outlines the general workflow for conducting an asymmetric hydrogenation experiment using a this compound-derived ruthenium catalyst.
Caption: General experimental workflow.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. semanticscholar.org [semanticscholar.org]
- 4. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Reactions with trans-1,2-Cyclohexanediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for various copper-catalyzed reactions utilizing trans-1,2-cyclohexanediamine and its derivatives as ligands. These methods are pivotal in asymmetric synthesis, offering robust pathways to chiral molecules, which are crucial in drug development and material science.
Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Enones
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands, such as those derived from this compound, allows for the enantioselective synthesis of β-substituted carbonyl compounds.
Quantitative Data Summary
| Entry | Copper Source | Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Cu(hfacac)(btmsa) | (rac; S,S)-L1 | 2-Cyclohexen-1-one (B156087) | (R)-3-Ethylcyclohexanone | - | 97 | [1] |
| 2 | CuOAc | (R,R; S,S)-L1 | 3-Nonen-2-one | (R)-4-Ethylnonan-2-one | - | 90 | [1] |
| 3 | Cu(ClO4)2 | (R,R; S,S)-L1 | 3-Nonen-2-one | (S)-4-Ethylnonan-2-one | - | 75 | [1] |
Note: Ligand L1 is a bis(NHC) ligand precursor based on trans-1,2-diaminocyclohexane and a chiral β-amino alcohol.
Experimental Protocol
General Procedure for the Asymmetric Conjugate Addition of Diethylzinc to 2-Cyclohexen-1-one:
-
To a dried Schlenk tube under an argon atmosphere, add the copper salt (e.g., Cu(hfacac)(btmsa), 0.03 mmol, 3 mol%) and the chiral ligand (e.g., (rac; S,S)-L1, 0.015 mmol, 1.5 mol%).
-
Add dry toluene (B28343) (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to 0 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow
Caption: General workflow for the copper-catalyzed asymmetric conjugate addition.
Enantioselective Henry (Nitroaldol) Reaction
The enantioselective Henry reaction is a powerful tool for the formation of β-nitro alcohols, which are versatile intermediates in organic synthesis. Copper(II) complexes with chiral this compound-based ligands have proven to be effective catalysts for this transformation.[2][3]
Quantitative Data Summary
| Entry | Copper Salt | Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cu(OAc)2·2H2O | Ligand 1 | Benzaldehyde | Ethanol (B145695) | 0 | 75 | 88 | [2] |
| 2 | Cu(OAc)2·2H2O | Ligand 1 | 4-Nitrobenzaldehyde | Ethanol | 0 | 85 | 92 | [2] |
| 3 | Cu(OAc)2·2H2O | Ligand 1 | 2-Naphthaldehyde | Ethanol | 0 | 78 | 85 | [2] |
Note: Ligand 1 possesses two enantiomerically pure trans-cyclohexane-1,2-diamine units.[2]
Experimental Protocol
General Procedure for the Enantioselective Henry Reaction: [2]
-
Dissolve the chiral ligand (0.1 mmol) and Cu(OAc)₂·2H₂O (0.1 mmol) in dry ethanol (4.0 mL) in a reaction vessel.
-
Stir the solution at room temperature for 15 minutes to form the catalyst complex.
-
Cool the mixture to 0 °C.
-
Add the aldehyde (0.5 mmol) to the reaction mixture.
-
Add nitromethane (B149229) (2.0 mmol).
-
Stir the reaction mixture at 0 °C for 48 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate (B1210297), 4:1) to obtain the β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Key components of the enantioselective Henry reaction.
N-Arylation of Amines and Amides (Buchwald-Hartwig/Ullmann-type Coupling)
Copper-catalyzed N-arylation reactions are indispensable for the synthesis of arylamines and N-heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Racemic this compound has been identified as a highly effective and inexpensive ligand for these transformations, often providing an excellent alternative to palladium-catalyzed methods.[4]
Quantitative Data Summary
| Entry | Copper Source | Ligand | Aryl Halide | Nucleophile | Base | Temp (°C) | Yield (%) | Reference |
| 1 | CuI (1 mol%) | This compound (10 mol%) | Iodobenzene | Benzamide | K3PO4 | 110 | 95 | |
| 2 | CuI (1 mol%) | This compound (10 mol%) | 4-Iodotoluene | Pyrrolidinone | K3PO4 | 110 | 99 | |
| 3 | CuI (5 mol%) | N,N'-Dimethyl-1,2-cyclohexanediamine (11 mol%) | 4-Chlorotoluene | Benzamide | K3PO4 | 110 | 93 | |
| 4 | CuI (1 mol%) | This compound (10 mol%) | Iodobenzene | Indole | K3PO4 | 110 | 98 | [4] |
Experimental Protocol
General Procedure for the N-Arylation of Amides:
-
To an oven-dried resealable Schlenk tube, add CuI (0.01 mmol, 1 mol%), the amide (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with argon.
-
Add this compound (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), and dry dioxane (1.0 mL) under argon.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 23 hours with vigorous stirring.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of Celite.
-
Wash the Celite with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Signaling Pathway Analogy (Catalytic Cycle)
Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.
These protocols and data provide a starting point for researchers to apply copper-catalyzed reactions with this compound ligands in their synthetic endeavors. The versatility, efficiency, and cost-effectiveness of these systems make them valuable tools in modern organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
Application of trans-1,2-Cyclohexanediamine in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclohexanediamine (DACH) is a versatile and readily available chiral scaffold that has proven to be of paramount importance in the field of asymmetric organocatalysis.[1][2] Its C₂-symmetric backbone provides a robust chiral environment that has been successfully exploited in the design and synthesis of a wide array of efficient organocatalysts. These catalysts, often bifunctional in nature, have been instrumental in promoting a variety of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. Such molecules are of significant interest in the pharmaceutical industry and drug development.[3] This document provides an overview of key applications, quantitative data, and detailed experimental protocols for organocatalytic reactions utilizing this compound derivatives.
Key Applications and Mechanisms
Organocatalysts derived from this compound typically operate through non-covalent interactions, such as hydrogen bonding, to activate and orient substrates within the chiral pocket of the catalyst.[1][4] This dual activation, simultaneously engaging both the nucleophile and the electrophile, is a hallmark of many DACH-derived catalysts, including the well-known Takemoto's thiourea (B124793) catalysts and various squaramide and salicylamide (B354443) derivatives.[1][3] These catalysts have been successfully employed in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions.
A general workflow for the application of a DACH-derived organocatalyst in an asymmetric reaction is depicted below.
Caption: General workflow for asymmetric organocatalysis using DACH-derived catalysts.
Application 1: Enantioselective Conjugate Addition of Aldehydes to Nitroalkenes
Primary amine-salicylamides derived from chiral trans-cyclohexane-1,2-diamines are effective organocatalysts for the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes. This reaction is a powerful tool for the construction of chiral γ-nitroaldehydes, which are valuable synthetic intermediates.[1]
Quantitative Data
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Isobutyraldehyde | β-Nitrostyrene | 10 | 4-DMAP | CH₂Cl₂ | 24 | 85 | 92 | [1] |
| 2 | Cyclopentanecarbaldehyde | β-Nitrostyrene | 10 | 4-DMAP | CH₂Cl₂ | 48 | 78 | 95 | [1] |
| 3 | Isobutyraldehyde | (E)-2-(2-nitrovinyl)thiophene | 10 | 4-DMAP | CH₂Cl₂ | 36 | 82 | 90 | [1] |
Experimental Protocol
Synthesis of the γ-Nitroaldehyde (Entry 1):
-
To a solution of the primary amine-salicylamide organocatalyst (0.10 equiv.) and 4-dimethylaminopyridine (B28879) (4-DMAP) (0.10 equiv.) in dichloromethane (B109758) (CH₂Cl₂) (1.0 mL) at room temperature is added β-nitrostyrene (1.0 equiv.).
-
Isobutyraldehyde (2.0 equiv.) is then added, and the resulting mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitroaldehyde.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Application 2: Asymmetric Michael Addition of Acetylacetone (B45752) to trans-β-Nitrostyrene
Bifunctional organocatalysts derived from this compound, such as those incorporating a 1,2-benzenediamine H-bond donor, can catalyze the Michael addition of acetylacetone to trans-β-nitrostyrene.[5] The catalyst activates the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to the formation of the enantioenriched adduct.
Quantitative Data
| Entry | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Benzene-1,2-diamine derivative | 10 | CH₂Cl₂ | 24 | up to 93 | up to 41 (S) | [5] |
| 2 | Camphor-derived squaramide | 10 | Toluene | 24 | 100 | up to 77 (S) or (R) | [1] |
Experimental Protocol
Synthesis of the Michael Adduct (Entry 1):
-
In a vial, the this compound-derived organocatalyst (0.10 equiv.) is dissolved in anhydrous dichloromethane (CH₂Cl₂) (1.0 mL) at 25 °C.
-
trans-β-Nitrostyrene (1.0 equiv.) is added to the solution.
-
Acetylacetone (1.2 equiv.) is then added, and the reaction mixture is stirred at 25 °C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by analysis of the crude reaction mixture using chiral HPLC.
Application 3: Asymmetric Michael-Hemiacetalization Reaction
A highly effective application of this compound derivatives is in the asymmetric Michael-hemiacetalization reaction, catalyzed by a bifunctional monosulfonamide derivative.[4][6] This reaction provides access to chiral cyclic hemiacetals with excellent enantioselectivities, even at very low catalyst loadings.[6]
The proposed catalytic cycle involves the activation of both the nucleophile and the electrophile by the bifunctional catalyst.
Caption: Proposed catalytic cycle for the Michael-hemiacetalization reaction.
Quantitative Data
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 10 | Chlorobenzene (B131634) | RT | 24 | >99 | 98 | [6] |
| 2 | 1 | Chlorobenzene | RT | 24 | >99 | 98 | [6] |
| 3 | 0.2 | Chlorobenzene | RT | 96 | >99 | 97 | [4] |
| 4 | 1 | Chlorobenzene | -20 | 96 | >99 | >99 | [6] |
Experimental Protocol
Synthesis of the Chiral Hemiacetal (Entry 4):
-
To a solution of the hydroxy-β-ketoester (1.0 equiv.) and the nitroalkene (1.2 equiv.) in chlorobenzene (1.0 M) is added the this compound-derived sulfonamide catalyst (0.01 equiv.).
-
The reaction mixture is stirred at -20 °C for 96 hours.
-
The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure hemiacetal.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This compound has established itself as a privileged scaffold in the development of organocatalysts for asymmetric synthesis. The ease of its derivatization allows for the fine-tuning of steric and electronic properties, leading to highly selective and active catalysts for a broad spectrum of chemical transformations. The applications and protocols detailed herein demonstrate the power and versatility of DACH-derived organocatalysts in producing enantioenriched molecules, highlighting their significance for academic research and the pharmaceutical industry. The continued exploration of novel DACH-based catalyst architectures promises to further expand the scope of organocatalysis and its impact on modern synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Application of trans-1,2-Cyclohexanediamine-N,N,N',N'-tetraacetic acid (CDTA) for Metal Chelation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of trans-1,2-Cyclohexanediamine-N,N,N',N'-tetraacetic acid (CDTA), a powerful hexadentate chelating agent and structural analog of Ethylenediaminetetraacetic acid (EDTA). CDTA is distinguished by its pre-organized structure due to the cyclohexane (B81311) backbone, leading to the formation of highly stable metal complexes. This note covers the synthetic procedure starting from this compound, presents quantitative data on the stability of its metal complexes, and discusses its applications in chelation therapy, medical imaging, and analytical chemistry.
Introduction
This compound-N,N,N',N'-tetraacetic acid (CDTA), also known as 1,2-Cyclohexylenedinitrilotetraacetic acid, is a polyamino-polycarboxylic acid with exceptional metal-binding capabilities. Like its acyclic counterpart, EDTA, CDTA can form stable, water-soluble 1:1 complexes with a wide range of metal ions. The cyclohexane ring constrains the two nitrogen atoms, creating a more rigid and pre-organized binding pocket. This structural feature often results in complexes with greater thermodynamic and kinetic stability compared to EDTA. These properties make CDTA and its derivatives highly valuable in fields ranging from medicine, for chelation therapy and as ligands for MRI contrast agents, to analytical chemistry, where they are used as complexing agents.[1][2]
Synthesis of CDTA from this compound
The synthesis of CDTA is typically achieved through the carboxymethylation of this compound using an alkali salt of a haloacetic acid, most commonly sodium chloroacetate (B1199739). This process is analogous to the industrial synthesis of EDTA.[3][4]
Experimental Protocol: Synthesis of CDTA
This protocol outlines the stereospecific synthesis of CDTA from d-(-)-trans-1,2-diaminocyclohexane and sodium chloroacetate.[3]
Materials and Reagents:
-
d-(-)-trans-1,2-Diaminocyclohexane
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Strong cation-exchange resin (e.g., Dowex 50W-X8)
-
Deionized water
-
Reaction vessel with stirrer, thermometer, and pH meter
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of Sodium Chloroacetate: In a reaction vessel, dissolve chloroacetic acid in deionized water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide while stirring. Maintain the temperature below 20°C until all the chloroacetic acid is neutralized to form sodium chloroacetate. The final pH should be approximately 7.0.
-
Carboxymethylation Reaction: To the prepared sodium chloroacetate solution, add d-(-)-trans-1,2-diaminocyclohexane. Heat the mixture to approximately 80-100°C.
-
pH Control: During the reaction, the pH will decrease due to the formation of HCl. Maintain the pH of the solution between 9 and 11 by the controlled addition of a sodium hydroxide solution. The reaction is typically complete within several hours.
-
Isolation of the Free Acid: After the reaction is complete, cool the solution to room temperature. To isolate the free acid (H₄CDTA), the solution is acidified. A common method involves passing the solution through a column containing a strong cation-exchange resin in the H⁺ form.[3] This exchanges the sodium ions for protons, precipitating the poorly water-soluble CDTA.
-
Purification: The precipitated CDTA can be collected by filtration, washed with cold deionized water to remove any remaining salts, and then washed with a solvent like ethanol.
-
Drying: Dry the purified CDTA product under vacuum at a moderately elevated temperature (e.g., 60-80°C) to yield a white crystalline solid.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of CDTA from this compound.
Metal Chelation Properties and Data
CDTA is a hexadentate ligand, meaning it has six donor atoms that can bind to a central metal ion: two nitrogen atoms and four carboxylate oxygen atoms.[5] This allows it to wrap around a metal ion, forming an exceptionally stable, octahedral complex. This process is known as chelation.[6]
Mechanism of Metal Chelation
The effectiveness of a chelating agent is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value indicates a stronger and more stable complex.[7] The pre-organized structure of the cyclohexane backbone in CDTA reduces the entropic penalty of chelation, leading to significantly higher stability constants for many metal ions compared to EDTA.[6]
Caption: Diagram of CDTA's six donor atoms chelating a central metal ion.
Stability Constants of Metal-CDTA Complexes
The stability constants are crucial for predicting the efficacy of a chelator for a specific metal ion, especially in biological systems where competition with endogenous metals like Ca²⁺ and Zn²⁺ exists.
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Ca²⁺ | 12.50 | 10.61 |
| Mg²⁺ | 10.32 | 8.83 |
| Fe³⁺ | 29.3 | 25.1 |
| Cu²⁺ | 21.3 | 18.7 |
| Pb²⁺ | 19.66 | 17.88 |
| Zn²⁺ | 18.66 | 16.44 |
| Cd²⁺ | 19.2 | 16.4 |
| Hg²⁺ | 24.3 | 21.5 |
| Gd³⁺ | 15.95 | 17.3 |
Note: Stability constants are pH-dependent and can vary slightly with experimental conditions (temperature, ionic strength). Data compiled from IUPAC reports and related literature.[1][8][9]
Applications in Research and Drug Development
The high stability and kinetic inertness of metal-CDTA complexes make them suitable for several advanced applications.
Chelation Therapy
Chelation therapy is a medical procedure used to remove toxic heavy metals from the body.[2][10] Due to its very high affinity for metals like lead (Pb²⁺) and mercury (Hg²⁺), CDTA can be an effective agent. Its high stability constant ensures that once the toxic metal is chelated, it is not readily released back into the system and can be safely excreted by the kidneys.[11] The higher stability of the Ca(CDTA) complex compared to Ca(EDTA) can also reduce the risk of calcium depletion from the body during therapy.
Medical Imaging
Paramagnetic metal complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The gadolinium complex of CDTA, [Gd(cdta)]⁻, has been investigated for this purpose.[1] The role of the chelating ligand is to stably sequester the toxic Gd³⁺ ion while allowing water molecules to interact with the paramagnetic center, which enhances the image contrast. The high stability of the complex is critical to prevent the in vivo release of free, toxic Gd³⁺ ions.
Analytical and Separation Sciences
In analytical chemistry, CDTA is used as a powerful complexing agent in titrations and as a masking agent to prevent the interference of certain metal ions in a sample. Its strong binding properties are also utilized in separation techniques, such as ion exchange chromatography, and in the study of metal speciation in environmental samples. The chiral nature of the this compound backbone has also been exploited in the development of chiral ligands for asymmetric catalysis.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation therapy - Wikipedia [en.wikipedia.org]
- 3. Preparation of d-(-)trans-1,2-diaminocyclohexane-N,N,N'N'-tetra-acetic acid and its use as a spectropolarimetric reagent for lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. scispace.com [scispace.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Resolution of Racemic Mixtures Using trans-1,2-Cyclohexanediamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kinetic resolution of racemic mixtures is a powerful strategy for the preparation of enantiomerically pure compounds. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. Derivatives of trans-1,2-cyclohexanediamine are highly effective chiral ligands and auxiliaries in a variety of asymmetric transformations, most notably in the kinetic resolution of racemic epoxides.
This document provides detailed application notes and experimental protocols for the use of this compound-based catalysts in the kinetic resolution of racemic epoxides, with a primary focus on the well-established Jacobsen Hydrolytic Kinetic Resolution (HKR).
Core Concept: The Jacobsen Hydrolytic Kinetic Resolution (HKR)
The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient and practical method for resolving racemic terminal epoxides.[1][2] The reaction utilizes a chiral (salen)Co(III) complex, derived from this compound, as the catalyst and water as the nucleophile.[1][2] In this process, one enantiomer of the epoxide reacts preferentially with water to form a 1,2-diol, leaving the other enantiomer of the epoxide unreacted and thus enantiomerically enriched.[3]
The key features of the Jacobsen HKR include:
-
High Enantioselectivity: A wide range of terminal epoxides can be resolved to provide the unreacted epoxide with excellent enantiomeric excess (ee), often exceeding 99%.[1][2][4]
-
Broad Substrate Scope: The methodology is applicable to a diverse array of terminal epoxides with varying steric and electronic properties.[1][2]
-
Practicality: The reaction is typically performed under mild conditions, often solvent-free, and utilizes low catalyst loadings (0.2-2.0 mol%).[1][2][4] The catalyst is also recyclable.[1][2]
-
Cost-Effectiveness: Water is an inexpensive and environmentally benign reagent.[1]
The Catalyst: (salen)Co Complexes
The catalysts employed in the Jacobsen HKR are chiral cobalt salen complexes. The salen ligand is a Schiff base formed from the condensation of a salicylaldehyde (B1680747) derivative with a chiral diamine. In this context, the chiral diamine is either (R,R)- or (S,S)-trans-1,2-cyclohexanediamine. The bulky tert-butyl groups on the salicylaldehyde component are crucial for achieving high enantioselectivity.[3] Both enantiomers of the catalyst are commercially available, providing access to either enantiomer of the desired epoxide.[3]
The active catalyst is a Co(III) species, which is typically generated in situ from the more stable Co(II) precursor by air oxidation in the presence of an acid, such as acetic acid.[1]
Mechanism of Kinetic Resolution
The currently accepted mechanism for the Jacobsen HKR involves a cooperative bimetallic pathway where two chiral (salen)Co(III) complexes work in concert.[5] One cobalt center acts as a Lewis acid, activating one enantiomer of the epoxide towards nucleophilic attack. The second cobalt complex activates a water molecule, enhancing its nucleophilicity. This cooperative activation leads to a highly organized transition state that accounts for the remarkable selectivity of the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide
This protocol is a general guideline and may require optimization for specific substrates, particularly concerning catalyst loading and reaction time.
Materials:
-
Racemic terminal epoxide
-
(R,R)- or (S,S)-(salen)Co(II) complex (e.g., (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))
-
Glacial acetic acid
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Catalyst Activation: To the (salen)Co(II) complex (0.2-2.0 mol%) is added the racemic terminal epoxide (1.0 equiv). The mixture is stirred open to the air for 10-15 minutes, during which the color typically changes from orange/red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species. A small amount of glacial acetic acid (typically equivalent to the moles of cobalt catalyst) can be added to facilitate this oxidation.
-
Reaction Initiation: The mixture is cooled (e.g., in an ice bath or to room temperature, depending on the substrate). Deionized water (0.5-0.7 equiv relative to the racemic epoxide) is then added dropwise. The reaction is typically stirred at room temperature or 0 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC, GC, or ¹H NMR spectroscopy by observing the disappearance of the starting epoxide and the appearance of the diol product.
-
Work-up: Upon completion (typically when approximately 50-55% of the starting epoxide has been consumed), the reaction mixture is diluted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting mixture of the enantioenriched epoxide and the diol can be separated by flash column chromatography on silica (B1680970) gel or by distillation.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the recovered epoxide and the diol product should be determined using a suitable chiral analytical technique, such as chiral GC or chiral HPLC.
Data Presentation
The following tables summarize the results for the hydrolytic kinetic resolution of various terminal epoxides using the Jacobsen catalyst.
Table 1: Hydrolytic Kinetic Resolution of Various Terminal Epoxides
| Entry | Epoxide Substrate | Catalyst Enantiomer | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |
| 1 | Propylene oxide | (S,S) | 0.8 | 12 | 42 | >99 |
| 2 | 1,2-Epoxybutane | (S,S) | 0.8 | 18 | 43 | >99 |
| 3 | 1,2-Epoxyhexane | (S,S) | 0.4 | 16 | 44 | >99 |
| 4 | Styrene oxide | (R,R) | 2.0 | 24 | 40 | >99 |
| 5 | Epichlorohydrin | (S,S) | 0.2 | 8 | 45 | >99 |
| 6 | Phenyl glycidyl (B131873) ether | (S,S) | 0.5 | 24 | 41 | >99 |
| 7 | Methyl glycidate | (R,R) | 0.5 | 16 | 43 | >99 |
Data compiled from multiple sources, including Jacobsen et al.[1][2]
Visualizations
Diagram 1: Experimental Workflow for Jacobsen HKR
References
Application Notes and Protocols for the Derivatization of trans-1,2-Cyclohexanediamine for Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of trans-1,2-cyclohexanediamine (DACH) and its application in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The focus is on the widely used N,N'-bis(3,5-dinitrobenzoyl)-trans-1,2-diaminocyclohexane (DACH-DNB) chiral selector, renowned for its broad enantioselectivity.
Introduction
Chiral separations are critical in the pharmaceutical industry, as the enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. HPLC using chiral stationary phases is a powerful technique for the analysis and purification of enantiomers. This compound is a versatile chiral building block for the synthesis of CSPs due to its rigid structure and the presence of two stereogenic centers. Derivatization of the amino groups with aromatic moieties, such as 3,5-dinitrobenzoyl groups, creates chiral selectors with strong π-π interaction capabilities, hydrogen bonding sites, and steric hindrance, which are essential for effective chiral recognition.[1][2]
The (1R,2R)- or (1S,2S)-enantiomer of this compound is derivatized to produce the corresponding chiral selector, which is then covalently bonded to a solid support, typically silica (B1680970) gel, to create a "brush-type" or "Pirkle-type" CSP.[3] These CSPs have demonstrated broad applicability in the separation of a wide range of racemic compounds, including amides, alcohols, esters, ketones, acids, and various drug molecules.[1]
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in the preparation of a DACH-DNB based chiral stationary phase.
Protocol 1: Synthesis of the Chiral Selector: N,N'-bis(3,5-dinitrobenzoyl)-(1R,2R)-diaminocyclohexane
This protocol describes the derivatization of (1R,2R)-trans-1,2-diaminocyclohexane with 3,5-dinitrobenzoyl chloride.
Materials:
-
(1R,2R)-trans-1,2-diaminocyclohexane
-
3,5-Dinitrobenzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-trans-1,2-diaminocyclohexane (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine or pyridine (2.2 equivalents) to the solution.
-
In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (2.1 equivalents) in anhydrous DCM.
-
Add the 3,5-dinitrobenzoyl chloride solution dropwise to the stirred diaminocyclohexane solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N,N'-bis(3,5-dinitrobenzoyl)-(1R,2R)-diaminocyclohexane as a solid.
Protocol 2: Immobilization of the Chiral Selector onto Silica Gel
This protocol details the covalent bonding of the synthesized chiral selector to aminopropyl-functionalized silica gel.
Materials:
-
N,N'-bis(3,5-dinitrobenzoyl)-(1R,2R)-diaminocyclohexane with a suitable linker for attachment (e.g., a carboxylic acid or isocyanate functionality introduced in a separate step, or by using a linking reagent)
-
Aminopropyl-functionalized silica gel (5 or 10 µm)
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) if attaching a carboxylic acid-functionalized selector, or a diisocyanate linker like 1,4-phenylene diisocyanate.
-
Inert gas (e.g., nitrogen or argon)
Procedure (General approach using a linking agent):
-
Activate the chiral selector (if necessary). For example, if the selector has a carboxylic acid group, it can be activated with DCC and NHS.
-
Suspend the aminopropyl-functionalized silica gel in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add the activated chiral selector or the chiral selector and a linking agent (e.g., a diisocyanate) to the silica gel suspension.
-
Reflux the mixture with stirring for 24-48 hours.
-
After the reaction is complete, cool the mixture and filter the modified silica gel.
-
Wash the silica gel extensively with toluene, methanol, and diethyl ether to remove any unreacted material.
-
Perform end-capping of the residual silanol (B1196071) groups by treating the silica with a reagent like hexamethyldisilazane (B44280) in toluene.[4]
-
Wash the end-capped silica gel with toluene, methanol, and diethyl ether.
-
Dry the resulting chiral stationary phase under vacuum.
-
The prepared CSP is then ready for packing into an HPLC column using a slurry packing technique.
Data Presentation
The following tables summarize the enantioseparation performance of a commercially available (R,R)-DACH-DNB chiral stationary phase for various classes of compounds. The data is presented to facilitate easy comparison of the CSP's effectiveness.
Table 1: Enantioseparation of Profens on an (R,R)-DACH-DNB Column
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'₁ | α | Rs |
| Ibuprofen | Hexane/Ethanol/Acetic Acid (90:10:0.1) | 1.0 | 2.54 | 1.28 | 3.10 |
| Naproxen | Hexane/Isopropanol/Acetic Acid (80:20:0.1) | 1.0 | 3.12 | 1.45 | 4.52 |
| Ketoprofen | Hexane/Ethanol (95:5) | 1.2 | 4.21 | 1.19 | 2.88 |
| Flurbiprofen | Hexane/Isopropanol (90:10) | 1.0 | 3.88 | 1.35 | 3.95 |
Table 2: Enantioseparation of β-Blockers on an (R,R)-DACH-DNB Column
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'₁ | α | Rs |
| Propranolol | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 2.89 | 1.52 | 4.80 |
| Atenolol | Methanol/Water (70:30) with 0.1% TFA | 0.8 | 1.95 | 1.25 | 2.95 |
| Metoprolol | Hexane/Ethanol/Diethylamine (70:30:0.1) | 1.0 | 3.56 | 1.38 | 4.10 |
| Pindolol | Hexane/Isopropanol/Diethylamine (85:15:0.1) | 1.2 | 4.11 | 1.42 | 4.35 |
Table 3: Enantioseparation of Miscellaneous Compounds on an (R,R)-DACH-DNB Column
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'₁ | α | Rs |
| Tröger's Base | Hexane/Isopropanol (90:10) | 1.0 | 2.15 | 1.65 | 5.20 |
| 1,1'-Bi-2-naphthol | Hexane/Ethanol (98:2) | 1.5 | 5.32 | 1.21 | 3.15 |
| Phenylalanine (as N-3,5-DNB derivative) | Hexane/Isopropanol (85:15) | 1.0 | 3.78 | 1.33 | 3.80 |
| Metalaxyl (Herbicide) | Hexane/Ethanol (90:10) | 1.0 | 2.99 | 1.27 | 3.50 |
Note: The chromatographic conditions and results presented in these tables are illustrative and may vary depending on the specific column, instrumentation, and laboratory conditions. k'₁ is the retention factor of the first eluting enantiomer, α is the separation factor, and Rs is the resolution.
Visualizations
Synthesis and Immobilization Workflow
Caption: Workflow for the synthesis of the DACH-DNB chiral selector and its immobilization onto silica gel.
Chiral Recognition Mechanism
Caption: Schematic of the chiral recognition mechanism between the DACH-DNB CSP and a pair of enantiomers.
References
Application Notes & Protocols: Asymmetric Michael Addition Using trans-1,2-Cyclohexanediamine Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This reaction is pivotal for constructing chiral molecules that are often key intermediates or final products in the pharmaceutical industry. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding toxic heavy metal contamination. Among the privileged scaffolds used for designing organocatalysts, chiral trans-1,2-cyclohexanediamine (DACH) is preeminent. Its rigid C2-symmetric backbone allows for the creation of a well-defined chiral environment, leading to high levels of stereocontrol in various transformations. This document provides detailed experimental setups and protocols for asymmetric Michael additions employing catalysts derived from this compound, including salicylamides, sulfonamides, and thioureas.
Overview of Catalyst Types
Catalysts derived from this compound are typically bifunctional, possessing both a Lewis basic site (e.g., an amine) to activate the Michael donor via enamine formation, and a Brønsted acidic site (e.g., thiourea (B124793), sulfonamide, or phenol) to activate the Michael acceptor through hydrogen bonding.
-
Primary Amine-Salicylamides: These catalysts utilize a primary amine for enamine formation and a salicylamide (B354443) moiety for hydrogen bond activation. They have proven highly effective for the conjugate addition of aldehydes to nitroalkenes and maleimides.[1][2]
-
Sulfonamides: Bifunctional monosulfonamide derivatives of DACH are effective hydrogen-bonding organocatalysts.[3][4] They have demonstrated excellent enantioselectivities, even at very low catalyst loadings, in Michael addition-hemiacetalization reactions.[3][4]
-
Thioureas and Squaramides: Thiourea and squaramide-based catalysts are among the most common and effective classes of hydrogen-bonding organocatalysts.[2] When appended to a DACH scaffold, they can simultaneously activate both the nucleophile and electrophile, leading to high reactivity and stereoselectivity.[2][5]
Experimental Workflow
The general workflow for performing an asymmetric Michael addition using these catalysts is straightforward and can be adapted based on the specific substrates and catalyst employed.
Caption: General experimental workflow for asymmetric Michael addition.
Detailed Experimental Protocols
Protocol 1: Michael Addition of Aldehydes to Nitroalkenes using a Primary Amine-Salicylamide Catalyst
This protocol is adapted from the enantioselective conjugate addition of α,α-disubstituted aldehydes to arylated nitroalkenes.[1]
-
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine derived primary amine-salicylamide catalyst
-
α,α-disubstituted aldehyde (e.g., isobutyraldehyde)
-
β-nitrostyrene derivative
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine-salicylamide catalyst (0.02 mmol, 10 mol%).
-
Add the β-nitrostyrene derivative (0.2 mmol, 1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.02 mmol, 10 mol%).
-
Dissolve the solids in anhydrous dichloromethane (1.0 mL).
-
Add the α,α-disubstituted aldehyde (0.4 mmol, 2.0 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.
-
Determine the yield and measure the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Michael Addition of Acetylacetone (B45752) to β-Nitrostyrene using a Thiourea Catalyst
This protocol is based on the use of calix[6]thiourea cyclohexanediamine (B8721093) derivatives.[5]
-
Materials:
-
(1R,2R)-cyclohexanediamine derived thiourea catalyst
-
β-nitrostyrene (0.5 mmol, 1.0 equiv)
-
Acetylacetone (1.0 mmol, 2.0 equiv)
-
Deionized Water
-
-
Procedure:
-
In a reaction vial, add the thiourea catalyst (0.025 mmol, 5 mol%) and β-nitrostyrene (0.5 mmol).
-
Add a solvent mixture of toluene (0.32 mL) and water (0.16 mL).
-
Add acetylacetone (1.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for the time specified by optimization studies (e.g., 24-48 hours), monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the final product.
-
Determine the yield and enantiomeric excess (% ee) by chiral HPLC analysis.[5]
-
Data Presentation
The following tables summarize the performance of various this compound derived catalysts in asymmetric Michael additions.
Table 1: Asymmetric Michael Addition of Aldehydes and Ketones to Acceptors
| Catalyst Type | Michael Donor | Michael Acceptor | Cat. Loading (mol%) | Solvent | T (°C) | Yield (%) | ee (%) | Ref. |
| Salicylamide | Isobutyraldehyde | N-Phenylmaleimide | 20 | Toluene | RT | High | up to 94 | [1] |
| Aminocarbamate | Acetophenone | trans-β-Nitrostyrene | 20 | Toluene | RT | 62 | 88 | [7] |
| Aminocarbamate | Acetophenone | trans-β-Nitrostyrene | 20 | Chloroform | RT | >62 | >88 | [7] |
| Sulfonamide | Various | Various | 1 | Chlorobenzene | -20 | High | >99 | [4] |
Table 2: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Catalyst Type | Michael Donor | Michael Acceptor | Cat. Loading (mol%) | Solvent | T (°C) | Yield (%) | ee (%) | Ref. |
| Benzenediamine | Acetylacetone | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 25 | up to 93 | up to 41 | [6] |
| Calix[6]thiourea | Acetylacetone | trans-β-Nitrostyrene | 5 | Toluene/H₂O | RT | up to 99 | up to 94 | [5] |
Proposed Catalytic Cycle
The generally accepted mechanism for primary amine-thiourea catalyzed Michael additions involves a dual-activation pathway. The primary amine of the catalyst condenses with the carbonyl of the Michael donor (e.g., a ketone) to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., a nitroalkene) via double hydrogen bonding, lowering its LUMO and rendering it more electrophilic. The chiral scaffold of the catalyst then directs the facial-selective attack of the enamine onto the activated acceptor. Finally, hydrolysis of the resulting iminium ion releases the Michael adduct and regenerates the catalyst.
Caption: Proposed catalytic cycle for a dual-activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. rua.ua.es [rua.ua.es]
The Pivotal Role of trans-1,2-Cyclohexanediamine in the Synthesis of Oxaliplatin and its Anticancer Applications
Application Note
Introduction
Oxaliplatin (B1677828), a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of colorectal cancer and other malignancies. Its unique chemical structure, featuring a central platinum atom coordinated to an oxalate (B1200264) ligand and a trans-1,2-cyclohexanediamine (DACH) ligand, confers distinct advantages over its predecessors, cisplatin (B142131) and carboplatin. The bulky, chiral DACH ligand is instrumental in oxaliplatin's mechanism of action, influencing its cytotoxicity, cellular uptake, and ability to overcome platinum resistance. This document provides detailed application notes and experimental protocols for the synthesis of oxaliplatin, highlighting the critical role of trans-1,2-DACH, and explores the signaling pathways modulated by this potent anticancer drug.
The Significance of the this compound Ligand
The DACH ligand is not merely a carrier for the platinum atom; it actively contributes to the pharmacological profile of oxaliplatin. Unlike the planar amine ligands of cisplatin, the non-planar, sterically demanding DACH moiety forms bulkier DNA adducts.[1] These adducts are less efficiently recognized and repaired by the cellular mismatch repair (MMR) machinery, which is a common mechanism of resistance to cisplatin.[2] This difference in DNA adduct recognition is a key reason for oxaliplatin's activity in cisplatin-resistant cancer cell lines.
Furthermore, the chirality of the trans-1,2-DACH ligand is crucial for the drug's efficacy. Cytotoxicity studies have demonstrated that the (1R,2R)-DACH enantiomer leads to the most potent anticancer compound.[2] The specific stereochemistry of the DACH ligand influences the conformation of the platinum-DNA adducts, which in turn affects the cellular response and downstream signaling pathways leading to apoptosis and immunogenic cell death.[3]
Synthesis of Oxaliplatin: A Multi-step Process
The synthesis of oxaliplatin typically begins with the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the chiral ligand, (1R,2R)-(-)-1,2-cyclohexanediamine. This is followed by a series of reactions to replace the chloride ligands with an oxalate group. Several synthetic routes have been reported, with variations in intermediates and reaction conditions that can impact the final yield and purity of the oxaliplatin product.
Quantitative Data on Oxaliplatin Synthesis
The following table summarizes quantitative data from various reported synthetic methods for oxaliplatin, providing a comparative overview of their efficiencies.
| Starting Material | Intermediate | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| K₂[PtCl₄] | cis-[PtCl₂(DACH)] | (1R,2R)-DACH, H₂O | Room temperature, 12 h | - | - | [4] |
| cis-[PtCl₂(DACH)] | --INVALID-LINK--₂ | AgNO₃, H₂O | Room temperature to 45°C, 2-3 h, protected from light | - | - | [4] |
| --INVALID-LINK--₂ | Oxaliplatin | K₂C₂O₄, H₂O | Room temperature, 8 h | - | - | [4] |
| cis-[PtI₂(DACH)] | --INVALID-LINK--₂ | AgNO₃, H₂O | 30-80°C, 4-10 h, protected from light | >90 | - | [5] |
| --INVALID-LINK--₂ | Oxaliplatin | K₂C₂O₄, H₂O | - | >90 | >99 | [5] |
| DACHPtCl₂ | Platinum(II) diaqua-complex dinitrate | AgNO₃, H₂O, Celite | 20-45°C, 0.5-5 h | 70.5 | High | [6] |
| Platinum(II) diaqua-complex dinitrate | Oxaliplatin | Oxalic acid, KOH, H₂O | Room temperature, 4 h, pH 2.9 | 70.5 | High (Ag < 0.5 ppm) | [6] |
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-(-)-1,2-Cyclohexanediamine
The chiral ligand, (1R,2R)-(-)-1,2-cyclohexanediamine, is a critical starting material. While commercially available, it can also be synthesized and resolved in the laboratory. One common method involves the resolution of racemic this compound using a chiral resolving agent like L-(+)-tartaric acid.
Materials:
-
Racemic this compound
-
L-(+)-tartaric acid
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane
Procedure:
-
Dissolve racemic this compound in methanol.
-
Add a solution of L-(+)-tartaric acid in methanol to the diamine solution.
-
Allow the mixture to stand for crystallization of the diastereomeric salt, (1R,2R)-diaminocyclohexane-L-tartrate.
-
Collect the crystals by filtration and wash with cold methanol and then diethyl ether.
-
To liberate the free diamine, treat the diastereomeric salt with an aqueous solution of NaOH.
-
Extract the (1R,2R)-(-)-1,2-cyclohexanediamine into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
The optical purity can be determined using polarimetry.
Protocol 2: Laboratory-Scale Synthesis of Oxaliplatin
This protocol outlines a common laboratory method for the synthesis of oxaliplatin starting from potassium tetrachloroplatinate(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
(1R,2R)-(-)-1,2-Cyclohexanediamine ((1R,2R)-DACH)
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium oxalate (K₂C₂O₄)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
Step 1: Synthesis of cis-dichloro((1R,2R)-1,2-cyclohexanediamine)platinum(II) (cis-[PtCl₂(DACH)])
-
Dissolve K₂[PtCl₄] in deionized water.
-
To this solution, add an aqueous solution of (1R,2R)-DACH dropwise with stirring.
-
A yellow precipitate of cis-[PtCl₂(DACH)] will form.
-
Stir the reaction mixture at room temperature for 12 hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with water, then ethanol, and finally acetone.
-
Dry the product under vacuum.
Step 2: Synthesis of the Diaqua Intermediate
-
Suspend the cis-[PtCl₂(DACH)] in deionized water.
-
Add a solution of two equivalents of AgNO₃ in water to the suspension. It is crucial to protect the reaction mixture from light to prevent the photoreduction of silver ions.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-45°C) for 2-3 hours. A white precipitate of silver chloride (AgCl) will form.[4][6]
-
Cool the mixture and filter to remove the AgCl precipitate. The filtrate contains the diaqua intermediate, [Pt(DACH)(H₂O)₂]²⁺.
Step 3: Formation of Oxaliplatin
-
To the filtrate containing the diaqua intermediate, add a solution of one equivalent of K₂C₂O₄ in water.
-
Stir the reaction mixture at room temperature for 8 hours. A white crystalline precipitate of oxaliplatin will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the oxaliplatin crystals by filtration.
-
Wash the crystals with cold deionized water, followed by ethanol.
-
Dry the final product under vacuum. The purity can be assessed by techniques such as HPLC and elemental analysis.[6]
Signaling Pathways and Mechanisms of Action
The DACH ligand plays a crucial role in the unique anticancer properties of oxaliplatin by influencing how the drug interacts with DNA and triggers downstream cellular responses.
DNA Adduct Formation and Apoptosis Induction
Oxaliplatin exerts its cytotoxic effects primarily by forming platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1] The bulky DACH ligand creates a distinct distortion in the DNA helix upon adduct formation, which is poorly recognized by DNA repair mechanisms. This persistent DNA damage triggers a cascade of signaling events, often involving the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[1]
Caption: Oxaliplatin-induced DNA damage and apoptosis pathway.
Immunogenic Cell Death (ICD)
A fascinating aspect of oxaliplatin's mechanism, largely attributed to the DACH ligand, is its ability to induce immunogenic cell death (ICD).[7] ICD is a form of apoptosis that stimulates an adaptive immune response against tumor cells. Oxaliplatin-induced ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the secretion of ATP and high-mobility group box 1 (HMGB1).[8][9][10] These DAMPs act as "eat-me" signals and danger signals, respectively, promoting the maturation of dendritic cells (DCs) and the subsequent activation of tumor-specific T cells.
Caption: Oxaliplatin-induced immunogenic cell death pathway.
Experimental Workflow for Evaluating Cytotoxicity
A standard method to assess the anticancer activity of newly synthesized oxaliplatin analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
The this compound ligand is a linchpin in the design and efficacy of oxaliplatin. Its unique structural and stereochemical properties are directly responsible for the drug's ability to form distinct DNA adducts, overcome cisplatin resistance, and induce a potent antitumor immune response. The synthetic protocols provided herein offer a foundation for the laboratory-scale production of oxaliplatin, while the outlined signaling pathways and experimental workflows can guide further research into the development of novel DACH-containing platinum analogs with improved therapeutic profiles. A thorough understanding of the role of DACH is paramount for researchers and drug development professionals seeking to innovate in the field of platinum-based anticancer therapy.
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin synthesis - chemicalbook [chemicalbook.com]
- 5. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 6. WO2007140804A1 - A process for the preparation of an oxaliplatin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselectivity with trans-1,2-Cyclohexanediamine Catalysts
Welcome to the technical support center for improving enantioselectivity in asymmetric reactions catalyzed by complexes derived from trans-1,2-cyclohexanediamine (DACH). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (% ee) is lower than expected. What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge. Several factors in your reaction setup can be the cause. Systematically investigating the following parameters is the best approach to identify the issue and improve your results.
Common Causes & Solutions for Low Enantioselectivity:
-
Sub-optimal Reaction Conditions: Temperature and solvent have a profound impact on the stability of diastereomeric transition states, which directly dictates enantioselectivity.[1][2]
-
Troubleshooting:
-
Temperature Screening: Lowering the reaction temperature often increases enantioselectivity by reducing the available thermal energy, which can help favor the more ordered, lower-energy transition state leading to the desired enantiomer.[3][4] However, this can also decrease the reaction rate.[5] A systematic screening of temperatures is recommended.
-
Solvent Screening: The polarity, coordinating ability, and steric bulk of the solvent can influence catalyst aggregation and the conformation of the catalyst-substrate complex.[6] Screen a range of solvents with varying properties (e.g., coordinating vs. non-coordinating, polar aprotic vs. nonpolar).
-
-
-
Inappropriate Catalyst or Ligand Loading: The ratio of the metal precursor to the DACH-derived ligand is critical for forming the active catalytic species.
-
Presence of Impurities: Water or other impurities in the reagents or solvent can deactivate or alter the chiral catalyst, leading to a decrease in enantioselectivity.[1]
-
Troubleshooting: Use freshly distilled, anhydrous solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.
-
-
Substrate-Catalyst Mismatch: The steric and electronic properties of your specific substrate may not be ideal for the chiral environment created by the DACH-derived ligand.[1]
-
Troubleshooting: While changing the substrate is often not an option, modifying the ligand can be effective. Consider synthesizing derivatives of your DACH ligand with different steric or electronic properties to better suit the substrate.
-
-
Incorrect Base or Additive: In reactions requiring a base, its strength and steric properties can significantly affect the outcome.
-
Troubleshooting: If a base is used, screen different bases (e.g., organic vs. inorganic, hindered vs. non-hindered). In some cases, the addition of an achiral base can even lead to a decrease in enantioselectivity.[3]
-
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
A2: The solvent plays a crucial role beyond just dissolving the reactants. It can influence the reaction's stereochemical outcome through several mechanisms:
-
Stabilization of Transition States: Solvents can preferentially stabilize one of the two diastereomeric transition states, thereby increasing the energy difference between them and leading to higher enantioselectivity.
-
Catalyst Aggregation: The aggregation state of the catalyst can be solvent-dependent, which in turn affects its activity and selectivity.
-
Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding between the solvent and the catalyst or substrate, can alter the geometry of the catalyst-substrate complex during the stereodetermining step.[2][6]
The following table summarizes the effect of different solvents on the enantioselectivity of a Cu(OAc)₂-catalyzed asymmetric Henry reaction.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) | Yield (%) |
| Ethanol (B145695) | 24.5 | 81 | 75 |
| Methanol | 32.7 | 75 | 80 |
| Isopropanol | 19.9 | 85 | 70 |
| THF | 7.6 | 65 | 88 |
| Toluene | 2.4 | 50 | 60 |
Data is illustrative and based on typical results for asymmetric Henry reactions. Actual results may vary.
Q3: Can temperature changes reverse the enantioselectivity of my reaction?
A3: Yes, while uncommon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric catalytic systems.[4] This phenomenon occurs when the reaction's selectivity is governed by different thermodynamic parameters (enthalpy vs. entropy) at different temperature ranges. A change in temperature can switch the dominant factor, leading to the preferential formation of the opposite enantiomer.[4] If you observe a significant drop or reversal in enantioselectivity with a temperature change, it is worth investigating a wider temperature range to understand the thermodynamic driving forces of your reaction.
Experimental Protocols
Protocol: Copper-Catalyzed Asymmetric Henry Reaction
This protocol describes a typical procedure for the asymmetric Henry (nitroaldol) reaction between an aromatic aldehyde and nitromethane (B149229) using a catalyst generated in situ from a copper(II) salt and a this compound-derived ligand.[3][8]
Materials:
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
This compound-based chiral ligand
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Anhydrous ethanol
-
Dichloromethane (B109758) (for workup)
-
1M Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%) in anhydrous ethanol (1.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aromatic aldehyde (0.2 mmol, 1.0 equiv) to the solution.
-
Add nitromethane (2.0 mmol, 10 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding 1M HCl (2 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Visual Guides
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing reactions that yield poor enantioselectivity.
Caption: A troubleshooting workflow for improving low enantioselectivity.
General Catalytic Cycle for a DACH-Metal Complex
This diagram illustrates a simplified catalytic cycle for an asymmetric transformation, such as a Henry reaction, catalyzed by a this compound-metal complex.
Caption: A simplified catalytic cycle for a DACH-metal catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand [mdpi.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in the synthesis of trans-1,2-Cyclohexanediamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of trans-1,2-cyclohexanediamine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its derivatives, particularly focusing on the reductive amination of 1,2-cyclohexanedione (B122817).
Q1: My reductive amination of 1,2-cyclohexanedione is resulting in a very low yield of the desired this compound. What are the common causes?
A1: Low yields in this reaction are often attributed to several factors:
-
Side Reactions of the Starting Material: 1,2-cyclohexanedione is prone to self-condensation (an aldol-type reaction) under basic conditions, leading to dimers and polymers.
-
Formation of the cis-Isomer: The formation of the thermodynamically less stable cis-isomer is a common side reaction that can be difficult to separate from the desired trans-product.
-
Over-reduction: The carbonyl groups of 1,2-cyclohexanedione can be reduced to the corresponding diol, especially if a strong, non-selective reducing agent is used.
-
Incomplete Imine Formation: The initial condensation of the dione (B5365651) with the amine source (e.g., ammonia) to form the di-imine intermediate is a crucial equilibrium-driven step. Insufficient removal of water can hinder this process.
-
Catalyst Deactivation: The amine substrate, imine intermediate, or the final diamine product can sometimes deactivate the catalyst.
Q2: How can I minimize the formation of the cis-1,2-cyclohexanediamine byproduct?
A2: Optimizing for the trans-isomer often involves thermodynamic control and careful selection of reaction conditions.
-
Choice of Catalyst: The catalyst can significantly influence the stereoselectivity of the reduction. While specific data for 1,2-cyclohexanedione is limited, in related reductions, heterogeneous catalysts like Raney Nickel can favor the formation of the more stable trans-isomer under optimized conditions.
-
Reaction Temperature and Time: Allowing the reaction to proceed for a sufficient duration at an appropriate temperature can allow for equilibration to the more stable trans-isomer. However, excessively high temperatures can lead to side reactions.
-
Purification: If a mixture of isomers is obtained, the trans-isomer can often be selectively precipitated as its sulfate (B86663) or dihydrochloride (B599025) salt due to its lower solubility compared to the cis-isomer.
Q3: I am observing a significant amount of a viscous, polymeric material in my reaction flask. What is causing this and how can I prevent it?
A3: This is likely due to the self-condensation of 1,2-cyclohexanedione.
-
pH Control: This side reaction is typically catalyzed by basic conditions. Maintaining a neutral to slightly acidic pH during the initial stages of the reaction can significantly reduce polymerization.
-
Slow Addition of Reagents: Adding the amine source or the reducing agent slowly and at a controlled temperature can help to minimize the concentration of reactive intermediates that can lead to polymerization.
Q4: My purification process seems to be the source of significant product loss. What are some effective purification strategies?
A4: Purification of diamines can be challenging due to their basicity and potential for salt formation.
-
Selective Precipitation: As mentioned, the trans-isomer can be separated from the cis-isomer by forming the sulfate salt. The precipitated trans-1,2-diaminocyclohexane sulfate can be collected and then neutralized with an alkali hydroxide (B78521) solution to liberate the free diamine.[1]
-
Distillation: If the derivative is thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: For amine products, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent to prevent streaking and improve recovery from silica (B1680970) gel.
Data Presentation: Influence of Reaction Conditions on Yield
The following tables summarize how different reaction parameters can affect the yield of diamine synthesis.
Table 1: Effect of Solvent on the Reductive Amination of 1,3-Cyclohexanedione with NH₃ over Raney Ni
| Solvent | Yield of 1,3-Cyclohexanediamine (%) | Main Byproducts |
| Water | <15 | Intermediate enamine and its hydrogenated product |
| Alcohols (e.g., Methanol) | <15 | Intermediate enamine and its hydrogenated product |
| Toluene | Faster reaction, more byproducts | Secondary and tertiary amines |
| Cyclohexane | Faster reaction, more byproducts | Secondary and tertiary amines |
| 1,4-Dioxane | 37.5 (optimized to 53.1) | Deamination products |
Data adapted from a study on 1,3-cyclohexanedione, illustrating the significant impact of solvent choice.
Table 2: Yields for a Two-Step Synthesis of trans-1,2-Diaminocyclohexane Derivatives
| Step | Reactants | Product | Yield (%) |
| 1 | Cyclohexene (B86901) oxide + Pyrrolidine (B122466) | trans-(±)-2-(1-pyrrolidinyl)cyclohexanol | 94 |
| 2 | trans-(±)-2-(1-pyrrolidinyl)cyclohexanol + NH₃ (via mesylate) | trans-(±)-1-amino-2-(1-pyrrolidinyl)cyclohexane | 70 |
| 2 | trans-(±)-2-(1-pyrrolidinyl)cyclohexanol + Piperidine (via mesylate) | trans-(±)-1-(1-piperidyl)-2-(1-pyrrolidinyl)cyclohexane | 80 |
| 2 | trans-(±)-2-(1-pyrrolidinyl)cyclohexanol + (R)-(+)-α-methylbenzylamine (via mesylate) | trans-(-)-2-(1-pyrrolidinyl)-N-(R)-phenylethylcyclohexylamine | 35 |
Data from the synthesis via sequential opening of cyclohexene oxide and an aziridinium (B1262131) ion.
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Diaminocyclohexane Derivatives via Epoxide Opening
This protocol is adapted from the synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.
Step 1: Synthesis of trans-(±)-2-(1-pyrrolidinyl)cyclohexanol
-
In a round-bottom flask, mix cyclohexene oxide (50.6 mL, 500 mmol) and pyrrolidine (42 mL, 500 mmol).
-
Reflux the mixture for 48 hours.
-
Distill the product under reduced pressure to obtain pure trans-(±)-2-(1-pyrrolidinyl)cyclohexanol. (Yield: 94%).
Step 2: Synthesis of trans-(±)-1-amino-2-(1-pyrrolidinyl)cyclohexane
-
Dissolve trans-(±)-2-(1-pyrrolidinyl)cyclohexanol (25 mmol) in dry THF (100 mL) in a round-bottom flask.
-
Add triethylamine (75 mmol) and cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (30 mmol).
-
Allow the reaction mixture to stir at 25 °C for 6 hours.
-
Add additional triethylamine (50 mmol) and stir for another 2 hours at 25 °C.
-
Add 25% ammonia solution (71 mL) and stir the resulting two-phase mixture vigorously for 48 hours.
-
Separate the layers and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with 5% aqueous sodium hydrogen carbonate, then with water, and dry over MgSO₄.
-
Evaporate the solvent and distill the product under reduced pressure. (Yield: 70%).
Protocol 2: General Procedure for Reductive Amination of a Dione using Raney Nickel
This is a generalized protocol based on common practices for reductive amination with Raney Nickel.
-
To a high-pressure autoclave, add 1,2-cyclohexanedione, a suitable solvent (e.g., THF-water mixture or methanol), and the Raney Nickel catalyst (typically a slurry in water or ethanol).
-
Seal the autoclave and purge with nitrogen, then with hydrogen.
-
Introduce the amine source. For the synthesis of the parent diamine, this will be ammonia, which can be added as a solution (e.g., aqueous or in methanol). An excess of ammonia is typically used to favor the formation of the primary amine.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC or LC-MS).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.
-
The filtrate can then be worked up by extraction and purified by distillation or crystallization.
Visualizations
Caption: A troubleshooting workflow for low yields in the synthesis of this compound derivatives.
References
Technical Support Center: Optimizing trans-1,2-Cyclohexanediamine-Based Catalysis
Welcome to the technical support center for trans-1,2-cyclohexanediamine (DACH) based catalysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges and optimize reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is suffering from low enantioselectivity (e.e.). What are the primary factors to investigate?
A1: Low enantioselectivity can arise from several sources. The most critical parameters to investigate are the solvent and temperature. The choice of solvent can dramatically influence the stereochemical outcome, with different solvents potentially favoring the formation of opposite enantiomers.[1] Temperature is also crucial; lower temperatures often enhance enantioselectivity, and in some cases, a significant temperature change can even invert the product's chirality.[1] Additionally, review the structure of the catalyst itself, as the steric bulk of substituents plays a vital role in stereochemical discrimination.[1]
Q2: What are the likely causes of low reaction yield or incomplete conversion?
A2: Poor yields are frequently linked to catalyst deactivation or inhibition. The basicity and nucleophilicity of the amine products can sometimes inhibit the catalyst.[1] Other potential causes include:
-
Suboptimal Temperature: Excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in slow reaction rates and incomplete conversion.[1][2]
-
Incorrect Concentration: Substrate or catalyst concentration can significantly impact the reaction rate and the prevalence of side reactions.[1][2]
-
Catalyst Loading: The minimum catalyst loading required to achieve high conversion in a reasonable timeframe should be determined.[1] While higher loading can increase rates, it may not be cost-effective.
-
Solvent Effects: The solvent can influence catalyst stability and reactant solubility, impacting the overall yield.[2]
Q3: How does the choice of solvent affect the reaction outcome?
A3: Solvents can have a profound impact on both yield and enantioselectivity.[1] For example, switching between polar (e.g., methanol) and nonpolar (e.g., toluene) solvents can sometimes invert the favored enantiomer.[1] This is because the solvent can influence the formation of different active catalytic species. In reductive amination reactions, highly polar solvents like water or alcohols have been shown to sometimes yield lower amounts of the desired product compared to less polar options.[2]
Q4: My catalyst appears to be inactive. What steps can I take?
A4: Catalyst inactivity can be due to improper activation, degradation, or poisoning. Ensure that the catalyst was prepared and handled correctly, particularly if it is sensitive to air or moisture. In some cases, an "activator" or co-catalyst is required. For instance, some diamine catalysts require protonation or reaction with a metal salt to form the active species.[3] If degradation is suspected, consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and using anhydrous solvents.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered in this compound-catalyzed reactions.
Problem 1: Low Enantiomeric Excess (e.e.)
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Perform a temperature screen, typically from -78°C to room temperature. Lower temperatures generally favor higher enantioselectivity.[1] |
| Incorrect Solvent | Screen a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Methanol). The optimal solvent is highly reaction-dependent.[1] |
| Ligand/Catalyst Structure | The steric and electronic properties of the DACH-derived ligand are critical. Consider screening a small library of structurally diverse catalysts to identify a more effective scaffold.[1] |
| High Catalyst Loading | In some cases, high catalyst loading can lead to the formation of less selective dimeric or aggregated catalyst species. Try reducing the catalyst loading. |
Problem 2: Low Yield / Incomplete Conversion
| Potential Cause | Recommended Solution |
| Catalyst Deactivation/Inhibition | Check for product inhibition, especially if the product is a strong base.[1] Ensure the use of high-purity, anhydrous solvents and run the reaction under an inert atmosphere to prevent degradation. |
| Insufficient Reaction Time | Monitor the reaction progress over time (e.g., by TLC or GC/LC-MS) to determine if it has reached completion. |
| Suboptimal Concentration | Systematically vary the concentration of the limiting reagent to find the optimal balance for yield and selectivity.[1][2] |
| Poor Reactant Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents. |
| Low Temperature | While beneficial for selectivity, very low temperatures can drastically slow the reaction rate. Find a balance between reaction speed and the desired stereochemical outcome.[1] |
Data Presentation: Solvent and Temperature Effects
The following tables summarize typical effects of solvent and temperature on a hypothetical asymmetric reaction catalyzed by a this compound derivative. These are representative trends and actual results will vary.
Table 1: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) |
| 1 | Toluene | 2.4 | 85 | 92 (R) |
| 2 | Dichloromethane (DCM) | 9.1 | 90 | 88 (R) |
| 3 | Tetrahydrofuran (THF) | 7.5 | 95 | 85 (R) |
| 4 | Methanol (B129727) (MeOH) | 33.0 | 70 | 65 (S)[1] |
Note: The inversion of enantioselectivity (R to S) in a polar protic solvent like methanol is a documented phenomenon in some chiral amine-catalyzed reactions.[1]
Table 2: Effect of Temperature on Reaction Outcome (in THF)
| Entry | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 25 (Room Temp.) | 12 | >99 | 75 |
| 2 | 0 | 24 | 95 | 85 |
| 3 | -20 | 48 | 92 | 94 |
| 4 | -78 | 72 | 80 | >99 |
Note: A clear trend of increasing enantioselectivity with decreasing temperature is often observed, though it may come at the cost of longer reaction times and potentially lower yield if the reaction does not go to completion.[1]
Experimental Protocols
General Protocol for Optimization of a DACH-Catalyzed Reaction
This protocol provides a systematic workflow for optimizing a new asymmetric transformation.
-
Catalyst Screening:
-
Begin by screening a small library of structurally diverse this compound-derived catalysts (e.g., with different N-substituents, thiourea, squaramide, or salen derivatives).[1][4][5]
-
Run initial reactions under a standard set of conditions (e.g., 10 mol% catalyst, room temperature, in a common solvent like DCM or Toluene) to identify the most promising catalyst scaffold.
-
-
Solvent Screening:
-
Using the best catalyst identified in Step 1, perform the reaction in a range of anhydrous solvents with varying polarities (e.g., hexane, toluene, ether, THF, DCM, acetonitrile).
-
Monitor both yield and enantioselectivity to determine the optimal solvent.
-
-
Temperature Optimization:
-
In the best solvent, evaluate the effect of temperature on the reaction.[1]
-
A typical screening range is from -78°C to 40°C.
-
Analyze trade-offs between reaction time, yield, and enantioselectivity to select the best temperature.
-
-
Concentration and Catalyst Loading Optimization:
Visualizations
Workflow for Reaction Optimization
Caption: A general workflow for the systematic optimization of DACH-catalyzed reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in catalysis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Racemic trans-1,2-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges encountered during the resolution of racemic trans-1,2-cyclohexanediamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the diastereomeric salt crystallization of this compound, a critical step in its resolution.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystallization or "Oiling Out" | The diastereomeric salt is too soluble in the chosen solvent. | - Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt. - Add an Anti-Solvent: Slowly introduce a solvent in which the salt is less soluble to induce precipitation. - Lower the Temperature: Gradually decrease the temperature of the solution to reduce solubility. - Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization. |
| The level of supersaturation is too high. | - Dilute the Solution: Add more of the primary solvent to reduce the concentration. - Slow Cooling: Employ a slower cooling rate to allow for controlled crystal growth. | |
| Low Yield of Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize Solvent System: Screen different solvents or solvent mixtures to find a system that minimizes the solubility of the target salt. - Lower Crystallization Temperature: Reducing the final temperature can decrease solubility and improve the yield. - Increase Crystallization Time: Allow more time for the crystallization process to reach equilibrium before filtration. |
| Premature filtration of the crystals. | - Ensure Complete Crystallization: Monitor the solution for further crystal formation before isolating the product. | |
| Low Diastereomeric/Enantiomeric Excess (de/ee) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Solvent Screening: Experiment with a variety of solvents to maximize the solubility difference between the diastereomers. - Multiple Recrystallizations: A single crystallization may not be sufficient. Perform one or more recrystallizations of the isolated salt to enhance purity. |
| Crystallization occurred too rapidly. | - Slow Down Crystallization: Reduce the cooling rate or use a slower anti-solvent addition to prevent the trapping of the undesired diastereomer in the crystal lattice. | |
| Impurities are present. | - Purify Starting Materials: Ensure the racemic diamine and the resolving agent are pure before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic this compound?
A1: The most common and well-established method is classical chemical resolution through the formation of diastereomeric salts.[1] This involves reacting the racemic diamine with a chiral resolving agent, most frequently an enantiomer of tartaric acid.[1][2] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
Q2: How do I choose the right resolving agent?
A2: For a basic compound like this compound, a chiral acid is used as the resolving agent. L-(+)-tartaric acid is the most extensively documented and effective resolving agent for this purpose.[1] While other resolving agents like di-2-thienylglycolic acid have been used for other amines, specific experimental data for their use with this compound is limited.[1] Therefore, L-(+)-tartaric acid is the recommended starting point.
Q3: My resolution yields are consistently low. What can I do to improve them?
A3: Low yields are often due to the significant solubility of the desired diastereomeric salt in the mother liquor. To improve your yield, consider the following:
-
Solvent Optimization: The choice of solvent is critical. You may need to screen various solvents to find one in which your desired diastereomeric salt has the lowest solubility.
-
Temperature Control: Lowering the final crystallization temperature can significantly decrease the solubility of the salt and thus increase the yield.
-
Sufficient Crystallization Time: Ensure that the crystallization process has reached equilibrium before you filter the crystals. Rushing this step can leave a substantial amount of product in the solution.
Q4: The enantiomeric excess (ee) of my resolved diamine is poor. How can I increase it?
A4: Low enantiomeric excess is typically due to the co-precipitation of the undesired diastereomer. To improve the ee:
-
Recrystallization: This is a crucial step. One or more recrystallizations of the isolated diastereomeric salt can significantly improve its purity and, consequently, the enantiomeric excess of the final product.
-
Slow Crystallization: Rapid crystal growth can trap impurities and the undesired diastereomer. Employ a slow cooling rate or a gradual addition of an anti-solvent to promote the formation of purer crystals.
-
Solvent Selection: The solvent system can influence the separation efficiency. Experiment with different solvents to maximize the solubility difference between the two diastereomeric salts.
Q5: How can I determine the enantiomeric excess of my resolved this compound?
A5: Several analytical techniques can be used to determine the enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. The resolved diamine is often derivatized before analysis on a chiral column.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation of the enantiomers by NMR.[4][5]
-
Polarimetry: This technique measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer.[3]
Experimental Protocols
Protocol 1: Classical Resolution of this compound with L-(+)-Tartaric Acid
This protocol is a generalized procedure based on established literature.[1][2]
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve L-(+)-tartaric acid in deionized water, heating gently to facilitate dissolution.
-
Slowly add the racemic this compound to the warm tartaric acid solution with stirring. An exothermic reaction will occur.
-
Upon cooling, the diastereomeric salt of the (1R,2R)-diamine with L-(+)-tartaric acid, being less soluble, will begin to precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
To maximize crystallization, cool the mixture in an ice bath for a sufficient period.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
-
Recrystallization (Optional but Recommended for High Purity):
-
Dissolve the filtered salt in a minimal amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration and wash with cold methanol.
-
-
Liberation of the Free Diamine:
-
Suspend the purified diastereomeric salt in water.
-
Add a concentrated NaOH solution dropwise with stirring until the solution is strongly basic (pH > 12) to deprotonate the diamine and break the salt.
-
-
Extraction and Purification:
-
Extract the liberated (1R,2R)-cyclohexanediamine from the aqueous solution with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC (General Workflow)
Note: Specific conditions such as the chiral column, mobile phase, and flow rate will need to be optimized for your specific instrument and derivatizing agent.
-
Derivatization:
-
React the resolved this compound with a suitable chiral or achiral derivatizing agent (e.g., an acyl chloride) to form a derivative that can be readily detected by UV-Vis.
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the derivatized diamine in the mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column (e.g., a Pirkle-type column).[2]
-
Elute with an optimized mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
The two enantiomers will have different retention times on the chiral column.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the resolution of racemic this compound using L-(+)-tartaric acid.
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | [1] |
| Yield of Diastereomeric Salt (single crystallization) | ~45-60% (based on one enantiomer) | |
| Enantiomeric Excess (ee) after Recrystallization | >99% | [1] |
| Specific Rotation of Resolved (1R,2R)-diamine | [α]D²⁰ = -36° (c=5, benzene) | [6] |
Visualizations
Caption: Experimental workflow for the resolution of racemic this compound.
Caption: Troubleshooting logic for the resolution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4085138A - Process for optical resolution of crude this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Schiff Bases from trans-1,2-Cyclohexanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Schiff bases from trans-1,2-cyclohexanediamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a Schiff base from this compound?
A1: The synthesis of a Schiff base from this compound and an aldehyde or ketone proceeds via a two-step mechanism:
-
Nucleophilic Addition: The primary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate.[1][2]
-
Dehydration: The hemiaminal then undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base, characterized by a carbon-nitrogen double bond (-C=N-).[1][2]
This reaction is typically acid-catalyzed and is reversible.[3] The optimal pH for this reaction is generally around 5.[3][4]
Q2: What are the most common side reactions when synthesizing Schiff bases with this compound?
A2: The most prevalent side reaction is the hydrolysis of the imine bond .[5][6] Since the formation of the Schiff base is a reversible reaction, the presence of excess water can drive the equilibrium back towards the starting materials (the diamine and the carbonyl compound).[3] This is a significant issue, as water is a byproduct of the condensation reaction. Some studies have shown that Schiff base ligands derived from this compound can undergo partial hydrolysis, especially in protic solvents like ethanol (B145695) and in the presence of certain metal salts.[5][6]
Other potential side reactions include the formation of incompletely reacted mono-Schiff base products where only one of the amine groups has reacted, and polymerization reactions, particularly with aliphatic aldehydes.[4]
Q3: My reaction is not going to completion. What are the possible causes and solutions?
A3: Incomplete conversion can be due to several factors:
-
Equilibrium: The reaction may have reached equilibrium without complete conversion of the starting materials. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, or using molecular sieves.[7]
-
Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to proceed to completion. Increasing the reaction time or refluxing the mixture can often improve the yield.[8]
-
Catalyst: The absence or inappropriate amount of an acid catalyst can slow down the reaction. A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, can be beneficial. However, the pH must be carefully controlled, as a very low pH will protonate the amine, rendering it non-nucleophilic.[3]
Q4: How can I purify the synthesized Schiff base?
A4: Purification of Schiff bases typically involves the following methods:
-
Recrystallization: This is the most common and often sufficient method for purifying solid Schiff bases. The choice of solvent is crucial and depends on the solubility of the product.[8] Ethanol is frequently used for recrystallizing salen-type Schiff bases.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel or alumina (B75360) can be an effective purification technique.[8]
-
Washing: The crude product can be washed with appropriate solvents to remove unreacted starting materials. For instance, washing with a solvent in which the aldehyde or diamine is soluble, but the Schiff base is not, can be effective.[8]
Troubleshooting Guides
Problem 1: The final product is contaminated with unreacted aldehyde.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reaction time or temperature. | Increase the reaction time and/or reflux the reaction mixture. | Drive the reaction to completion, consuming the aldehyde. |
| Inefficient water removal. | Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves). | Shift the equilibrium towards the product side. |
| Stoichiometry imbalance. | Ensure the correct molar ratio of diamine to aldehyde (typically 1:2 for a di-Schiff base). | Complete reaction of the aldehyde. |
| Post-synthesis purification issue. | Wash the crude product with a saturated sodium metabisulfite (B1197395) solution to form a water-soluble adduct with the aldehyde, which can then be removed by extraction.[9] | Removal of residual aldehyde from the organic phase. |
Problem 2: The isolated product shows signs of hydrolysis (e.g., presence of starting materials in NMR or IR spectra).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of water during work-up or storage. | Ensure all work-up steps are performed under anhydrous conditions. Dry the final product thoroughly and store it in a desiccator. | Minimized hydrolysis of the Schiff base. |
| Use of protic solvents for purification. | If possible, use aprotic solvents for recrystallization or chromatography. If a protic solvent must be used, minimize the time the product is in contact with it and ensure rigorous drying. | Reduced opportunity for the solvent to participate in hydrolysis. |
| Instability of the Schiff base. | Some Schiff bases are inherently unstable in the presence of moisture. For long-term storage, consider keeping the product under an inert atmosphere (e.g., nitrogen or argon). | Enhanced stability of the final product. |
Problem 3: The yield of the Schiff base is consistently low.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal reaction conditions. | Optimize reaction parameters such as solvent, temperature, reaction time, and catalyst concentration.[8] | Improved reaction efficiency and higher yield. |
| Product loss during purification. | If using recrystallization, ensure the solution is sufficiently cooled to maximize crystal formation. For column chromatography, optimize the eluent system to minimize product loss. | Higher recovery of the purified product. |
| Side reactions consuming starting materials. | Analyze the crude product to identify major side products. Adjust reaction conditions to minimize their formation (e.g., by controlling temperature or catalyst loading). | Increased conversion of starting materials to the desired product. |
Experimental Protocols
General Protocol for the Synthesis of a di-Schiff Base from this compound and an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution of Diamine: Dissolve one equivalent of this compound in a suitable solvent (e.g., absolute ethanol, methanol, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]
-
Addition of Aldehyde: Add two equivalents of the aromatic aldehyde to the solution.
-
Reaction: Stir the mixture at room temperature or reflux for a specified period (e.g., 2-36 hours).[8][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator to remove any residual solvent and moisture.
Visualizations
Caption: Reaction pathway for Schiff base synthesis and the reversible hydrolysis side reaction.
Caption: A logical workflow for troubleshooting common issues in Schiff base synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of trans-1,2-Cyclohexanediamine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-1,2-Cyclohexanediamine (chxn) ligands.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic this compound?
A1: The most common and well-established method for resolving racemic this compound is through diastereomeric salt formation using a chiral resolving agent. L-(+)-tartaric acid is widely used for this purpose due to its effectiveness and availability.[1][2][3][4] The principle behind this technique is that the two enantiomers of the diamine react with the chiral acid to form two different diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
Q2: How can I separate the trans-isomer from the cis-isomer of 1,2-cyclohexanediamine?
A2: Separation of trans- and cis-1,2-cyclohexanediamine isomers can be achieved by exploiting the solubility differences of their salts. One common method is the formation of dihydrochloride (B599025) salts in methanol (B129727). The dihydrochloride salt of the trans-isomer is less soluble in methanol and will precipitate, allowing for its separation by filtration.[5] Another method involves the use of sulfuric acid, where the sulfate (B86663) salt of the trans-isomer is less soluble in water and precipitates.[6]
Q3: What are the common impurities in commercial this compound?
A3: Commercial this compound is often produced by the hydrogenation of o-phenylenediamine (B120857) or as a by-product in the hydrogenation of adiponitrile.[7] Therefore, common impurities can include the cis-isomer of 1,2-cyclohexanediamine, unreacted starting materials, and other diamine by-products from the synthesis process.[6][8]
Q4: Can I use a resolving agent other than tartaric acid?
A4: Yes, other chiral resolving agents can be used. For instance, di-2-thienylglycolic acid has been suggested as a potential alternative, with its bulky rings possibly leading to better diastereomeric differentiation.[1] However, tartaric acid remains the most documented and widely used agent for this specific resolution.
Q5: How can I determine the enantiomeric purity of my resolved this compound?
A5: The enantiomeric purity can be determined using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are common methods.[3] For polarimetry, the specific rotation of the purified sample is measured and compared to the known specific rotation of the pure enantiomer. Enantiomeric excess (ee) can also be determined by NMR spectroscopy after derivatization with a chiral solvating agent.
Troubleshooting Guides
Chiral Resolution using Tartaric Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of diastereomeric salt | - Incomplete precipitation. - Suboptimal solvent volume. - Cooling process too rapid. | - Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 2 hours) to maximize crystallization.[2] - Optimize the amount of water used to dissolve the tartaric acid and diamine. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low enantiomeric purity (ee) | - Incomplete separation of diastereomers. - Co-precipitation of the more soluble diastereomer. | - Perform a recrystallization of the diastereomeric salt from a suitable solvent (e.g., water or methanol/water mixture). - Ensure the washing steps of the filtered salt are performed with cold solvent to minimize dissolution of the desired salt.[2] |
| Difficulty liberating the free diamine | - Incomplete neutralization of the tartrate salt. - Inefficient extraction. | - Use a sufficiently concentrated solution of a strong base (e.g., NaOH) to ensure complete deprotonation of the diamine. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to maximize the recovery of the free diamine.[1] |
| Oily product instead of crystals | - Presence of impurities inhibiting crystallization. - Supersaturation not reached. | - Purify the initial racemic mixture before resolution. - Concentrate the solution by slowly evaporating the solvent. Seeding with a pure crystal can also induce crystallization. |
Separation of cis/trans Isomers by Dihydrochloride Precipitation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of trans-isomer dihydrochloride | - Insufficient precipitation. - Use of an inappropriate solvent. | - Ensure the solution is sufficiently saturated with HCl gas. - Use methanol as the solvent, as the trans-isomer dihydrochloride has low solubility in it.[5] |
| cis-isomer contamination in the final trans-product | - Incomplete separation of the dihydrochloride salts. | - Wash the precipitated trans-isomer dihydrochloride with cold methanol to remove residual soluble cis-isomer salt.[5] - A second recrystallization of the trans-isomer dihydrochloride from methanol may be necessary. |
| Difficulty recovering the free diamine from the salt | - Incomplete neutralization. | - Treat the dihydrochloride salt with a strong base (e.g., NaOH) solution to liberate the free diamine. Ensure the pH is basic. |
Data Presentation
Table 1: Quantitative Data for Chiral Resolution with L-(+)-Tartaric Acid
| Parameter | Value | Reference |
| Yield of (R,R)-tartrate salt | 90% | [4] |
| Enantiomeric Excess (ee) of resolved diamine | ≥99% | [2] |
| Optical Purity of resolved diamine | 92.6% - 97.0% | [8] |
| Specific Rotation [α]D | -39.98° (c, 5.4, benzene) for (-)-enantiomer | [8] |
Table 2: Purity Data for trans-Isomer Separation
| Purification Method | Achieved Purity of trans-isomer | Reference |
| Dihydrochloride precipitation in methanol | >95% | [5] |
| Sulfate salt precipitation | ~95% | [6] |
Experimental Protocols
Detailed Methodology for Chiral Resolution of (±)-trans-1,2-Cyclohexanediamine
This protocol is adapted from established literature for the resolution of racemic this compound using L-(+)-tartaric acid.[2][4]
Materials:
-
(±)-trans-1,2-Cyclohexanediamine
-
L-(+)-Tartaric acid
-
Deionized water
-
Glacial acetic acid
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in deionized water (400 ml), heating if necessary.[2]
-
Slowly add the racemic this compound (1.94 mol) to the warm tartaric acid solution. The addition rate should be controlled to keep the temperature around 70°C.[2]
-
Add glacial acetic acid (1.75 mol) to the solution, ensuring the temperature does not exceed 90°C. A white precipitate should form.[2]
-
-
Isolation of Diastereomeric Salt:
-
Vigorously stir the slurry while it cools to room temperature over 2 hours.
-
Further cool the mixture in an ice bath to ≤5°C for 2 hours to maximize crystallization.[2]
-
Collect the precipitated (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt by vacuum filtration.
-
Wash the filter cake with cold water (5°C) and then with cold methanol.[2]
-
-
Liberation of the Free Diamine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a concentrated NaOH solution until the mixture is strongly basic.
-
Extract the liberated (1R,2R)-cyclohexanediamine with diethyl ether multiple times.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine.
-
Visualizations
Caption: Workflow for the chiral resolution of this compound.
Caption: Workflow for the separation of cis and trans isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrj.org [chemrj.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 8. US4085138A - Process for optical resolution of crude this compound - Google Patents [patents.google.com]
Technical Support Center: Deactivation of trans-1,2-Cyclohexanediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting catalyst deactivation issues involving trans-1,2-cyclohexanediamine metal complexes. This resource provides practical guidance to identify, address, and prevent common problems encountered during catalytic experiments, ensuring the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield has significantly dropped. What are the likely causes related to my this compound catalyst?
A gradual or sudden decrease in reaction yield is often attributable to catalyst deactivation. The primary causes can be categorized as catalyst poisoning, thermal degradation, or leaching of the active metal.[1]
Q2: How can I determine if catalyst poisoning is the issue?
Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include:
-
Sulfur compounds: Often present in starting materials or solvents.
-
Oxygen: Can lead to the oxidation of the metal center.
-
Water: Can hydrolyze the catalyst or interfere with the catalytic cycle.[3]
-
Coordinating solvents or products: Amines or other Lewis basic compounds can sometimes act as inhibitors.[3]
A control reaction with a well-known, pure substrate can help diagnose if the issue lies with the catalyst itself or with the specific substrate you are using.[1]
Q3: What is thermal degradation and how can I identify it?
Thermal degradation, or sintering, involves the agglomeration of metal particles at high temperatures, leading to a reduction in the active surface area. This can be a concern if your reaction requires elevated temperatures. Characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) can be used to examine the particle size and morphology of the catalyst before and after the reaction to identify sintering.[4][5][6][7]
Q4: How can I test for catalyst leaching?
Leaching is the dissolution of the active metal from its support into the reaction medium. This not only deactivates the catalyst but can also contaminate your product. To test for leaching, the reaction mixture can be filtered to remove the solid catalyst, and the filtrate can be analyzed for the presence of the metal using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8][9][10][11]
Q5: Can I regenerate my deactivated catalyst?
In some cases, deactivated catalysts can be regenerated. The appropriate method depends on the cause of deactivation. Common regeneration strategies include:
-
Washing: To remove adsorbed impurities or fouling agents.[12]
-
Oxidation/Reduction Cycles: A mild regeneration method for supported metal catalysts involves controlled oxidation followed by reduction to redisperse the active metal.[13]
-
Acid Treatment: To remove certain poisons, though this must be done with care to avoid damaging the catalyst structure.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity Over Several Runs
Symptoms:
-
Decreasing yield or conversion with each catalyst cycle.
-
Longer reaction times required to achieve the same conversion.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Issue 2: Sudden Loss of Catalytic Activity
Symptoms:
-
Reaction fails to initiate or stops abruptly.
-
Complete loss of conversion in a single run.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for sudden catalyst deactivation.
Quantitative Data on Catalyst Performance and Deactivation
The following table summarizes the performance and deactivation of various this compound-based catalysts in different reactions. This data can serve as a benchmark for your own experiments.
| Catalyst System | Reaction | Substrate | Run | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 5% Rh/C | Hydrogenation | 1-Methylpyrrole | 1 | 100 | N/A | [14] |
| 2 | 99 | N/A | [14] | |||
| 3 | 72 | N/A | [14] | |||
| 4 | 46 | N/A | [14] | |||
| 5 | 22 | N/A | [14] | |||
| 6 | 14 | N/A | [14] | |||
| 5% Rh/γ-Al2O3 | Hydrogenation | 1-Methylpyrrole | 1 | 100 | N/A | [14] |
| 2 | 88 | N/A | [14] | |||
| 3-6 | Decreasing from 65 to 16 | N/A | [14] | |||
| Jacobsen's Catalyst (un-immobilized) | Epoxidation | cis-ethylcinnamate | 1 | - | - | [12] |
| Recycled | Incomplete recovery, some loss of conversion | Retained selectivity and asymmetric induction | [12] |
Experimental Protocols
Protocol 1: Synthesis of a RuCl₂(diphosphine)(this compound) Catalyst
This protocol describes a general method for the synthesis of a Noyori-type ruthenium catalyst.
Materials:
-
[RuCl₂(benzene)]₂
-
Chiral diphosphine ligand (e.g., BINAP)
-
This compound
-
Degassed solvent (e.g., toluene, dichloromethane)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(benzene)]₂ and the chiral diphosphine ligand in the degassed solvent. The molar ratio of Ru to the diphosphine is typically 1:1.1.[1]
-
Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the diphosphine complex.[1]
-
Add a solution of this compound in the degassed solvent to the reaction mixture.
-
Stir the mixture at room temperature or a slightly elevated temperature for a specified time to allow for ligand exchange and formation of the final catalyst complex.
-
The catalyst can be used in situ or isolated by precipitation with a non-polar solvent (e.g., hexane), followed by filtration and drying under vacuum.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Activated catalyst from Protocol 1
-
Substrate
-
Degassed solvent (e.g., methanol, isopropanol)
-
High-pressure reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the catalyst and the degassed solvent.
-
Add the substrate to the reactor.
-
Seal the reactor, remove it from the glovebox (if applicable), and connect it to a hydrogen line.
-
Purge the reactor several times with hydrogen gas to remove any residual air.[1]
-
Pressurize the reactor to the desired hydrogen pressure.[1]
-
Commence stirring and heat the reaction to the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC).
Protocol 3: Catalyst Leaching Test using ICP-MS
Objective: To quantify the amount of metal that has leached from the solid catalyst into the reaction solution.
Procedure:
-
After the reaction is complete, allow the solid catalyst to settle.
-
Carefully decant or filter the supernatant solution to separate it from the solid catalyst. Use a syringe filter (e.g., 0.45 µm PTFE) for complete removal of solid particles.
-
Prepare a blank sample using the same solvent and any soluble reagents from the reaction, but without the catalyst.
-
Prepare a series of standard solutions of the metal of interest with known concentrations in the same solvent matrix.
-
Analyze the blank, standard solutions, and the reaction filtrate using ICP-MS or ICP-OES to determine the concentration of the leached metal.
-
Calculate the percentage of metal leached based on the initial amount of metal in the catalyst.
Protocol 4: Regeneration of a Deactivated Supported Ru Catalyst
This protocol is a general guideline for the regeneration of a carbon-supported ruthenium catalyst that has been deactivated by coking or fouling.
Materials:
-
Deactivated carbon-supported Ru catalyst
-
Tube furnace
-
Air or a dilute oxygen/inert gas mixture
-
Hydrogen gas
Procedure:
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or a dilute oxygen mixture to a temperature sufficient to burn off carbonaceous deposits (e.g., 200-400 °C). The optimal temperature should be determined experimentally to avoid sintering the metal particles.[13]
-
Hold at this temperature for a set period until the coke is removed.
-
Purge the system with an inert gas (e.g., argon or nitrogen) to remove all oxygen.
-
Reduce the catalyst under a flow of hydrogen gas at an elevated temperature (e.g., 180-400 °C) to restore the metallic state of the ruthenium.[13]
-
Cool the catalyst to room temperature under a hydrogen or inert gas flow.
-
The regenerated catalyst is now ready for reuse. The activity of the regenerated catalyst should be compared to that of the fresh catalyst to determine the effectiveness of the regeneration process.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of trans-1,2-Cyclohexanediamine-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of trans-1,2-cyclohexanediamine (DACH)-metal complexes. The following sections offer detailed experimental protocols, quantitative stability data, and visual guides to navigate potential challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound-metal complexes.
Synthesis
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why did an unexpected precipitate form during my synthesis? | 1. Incorrect pH: The pH of the reaction mixture may be outside the optimal range for complex formation and stability, leading to the precipitation of metal hydroxides or salts. 2. Low Solubility: The resulting complex may have low solubility in the chosen solvent system. 3. Side Reactions: Unwanted side reactions may be occurring, leading to the formation of insoluble byproducts. | 1. pH Control: Carefully monitor and adjust the pH of the reaction mixture using appropriate buffers to maintain it within the optimal range for your specific complex. 2. Solvent Optimization: Experiment with different solvent systems or solvent mixtures to improve the solubility of the complex. Consider using a co-solvent. 3. Inert Atmosphere: If your complex is sensitive to air, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| The color of my reaction mixture is different from what is reported in the literature. What does this indicate? | 1. Oxidation State Change: The metal center may have been oxidized or reduced, leading to a change in color. For instance, Co(II) complexes can oxidize to Co(III) in the presence of air, often resulting in a color change from pink/blue to brown/yellow.[1][2][3] 2. Incomplete Complexation: The desired complex may not have fully formed, resulting in a mixture of starting materials and the complex, which can have a different color. 3. Ligand Degradation: The this compound ligand or other ligands in the coordination sphere may have degraded. | 1. Control Atmosphere: For air-sensitive metals like Co(II), use an inert atmosphere.[2] 2. Monitor Reaction: Use techniques like UV-Vis spectroscopy to monitor the formation of the complex and confirm its identity. 3. Purity of Reagents: Ensure the purity of your starting materials to avoid side reactions. |
Purification & Handling
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| My complex is degrading during purification. How can I prevent this? | 1. Hydrolysis: The complex may be susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture.[4][5][6] 2. Thermal Instability: The complex may be thermally sensitive and decompose at elevated temperatures used during purification (e.g., rotary evaporation).[7][8][9] 3. Photodegradation: Exposure to light can induce degradation of some complexes.[10][11] | 1. Anhydrous Conditions: Use anhydrous solvents and handle the complex in a dry atmosphere (e.g., glove box) to minimize hydrolysis. 2. Low-Temperature Purification: Employ purification techniques that can be performed at low temperatures, such as cold chromatography or recrystallization from a cold solvent. Avoid excessive heating during solvent removal. 3. Protect from Light: Store the complex in the dark or in amber-colored vials to prevent photodegradation. |
| How can I improve the long-term storage stability of my complex? | 1. Residual Solvent: The presence of residual solvent can promote degradation over time. 2. Atmospheric Exposure: Exposure to air and moisture can lead to slow degradation. 3. Inappropriate Temperature: Storage at room temperature may not be suitable for all complexes. | 1. Thorough Drying: Ensure the complex is thoroughly dried under vacuum to remove all traces of solvent. 2. Inert Atmosphere Storage: Store the solid complex under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. 3. Low-Temperature Storage: Store the complex at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways. |
Quantitative Stability Data
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table provides a summary of reported stability constants for some this compound-metal complexes. Note that stability is influenced by factors such as temperature, ionic strength, and the solvent system used.
| Metal Ion | Ligand System | Temperature (°C) | Ionic Strength (M) | log K1 | log K2 | Reference |
| Cu(II) | trans-1,2-diaminocyclohexane | 25 | - | 10.94 | - | [12] |
| Ni(II) | trans-1,2-diaminocyclohexane | 25 | - | - | - | [12] |
| Co(II) | N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine | - | 0.1 | 11.52 | 9.87 | [13] |
| Ni(II) | N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine | - | 0.1 | 10.45 | 8.65 | [13] |
| Cu(II) | N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine | - | 0.1 | 13.21 | 11.23 | [13] |
| Ni(II) | Adenine and L-aspartic acid | 25 | 0.1 | 11.51 | - | [14] |
| Ni(II) | Adenine and L-glutamic acid | 25 | 0.1 | 11.33 | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and stability assessment of this compound-metal complexes.
Protocol 1: General Synthesis of a this compound-Metal(II) Complex
Objective: To synthesize a generic this compound-metal(II) chloride complex.
Materials:
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)
-
This compound
-
Ethanol (B145695), absolute
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1 mmol of the Metal(II) chloride salt in 20 mL of absolute ethanol with stirring.
-
In a separate vial, dissolve 2 mmol of this compound in 10 mL of absolute ethanol.
-
Slowly add the this compound solution to the stirring metal salt solution at room temperature.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with three portions of cold ethanol (5 mL each) and then with three portions of diethyl ether (5 mL each).
-
Dry the product under high vacuum for at least 4 hours.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, elemental analysis).
Protocol 2: Potentiometric Titration for Stability Constant Determination (Irving-Rossotti Method)
Objective: To determine the stability constant of a this compound-metal complex in an aqueous solution.
Materials:
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
This compound
-
Metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Deionized water
Procedure:
-
Prepare the following three solutions in the thermostated titration vessel, maintaining a constant ionic strength with the inert salt:
-
A: Strong acid + inert salt
-
B: Strong acid + this compound + inert salt
-
C: Strong acid + this compound + metal salt + inert salt
-
-
Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added for each of the three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (ñₐ) at different pH values.
-
Calculate the average number of ligands attached per metal ion (ñ) and the free ligand concentration exponent (pL) at the corresponding pH values.
-
Construct a formation curve by plotting ñ against pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, at ñ = 0.5, pL = log K₁.
Protocol 3: HPLC Method for Monitoring Complex Degradation
Objective: To monitor the degradation of a this compound-metal complex over time using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV-Vis spectrum of the complex (e.g., 220 nm).
-
Column Temperature: 25 °C
Procedure:
-
Prepare a stock solution of the complex in a suitable solvent (e.g., water or a buffer solution).
-
Incubate the solution under the desired stress conditions (e.g., elevated temperature, specific pH, exposure to light).
-
At specified time intervals, withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent complex.
-
Quantify the degradation by calculating the percentage of the parent complex remaining at each time point.
Visualizing Stability and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the stability of this compound-metal complexes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal decomposition of nickel(II) complexes under quasi-equilibrium conditions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 14. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with trans-1,2-Cyclohexanediamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with trans-1,2-cyclohexanediamine derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question: My this compound derivative precipitated out of my aqueous buffer upon addition of a base. How can I resolve this?
Answer: This is a common issue related to the pH-dependent solubility of amine-containing compounds. This compound derivatives are basic and are typically more soluble in acidic conditions where the amine groups are protonated, forming more soluble salts.[1][2] As the pH increases, the compound deprotonates to its less soluble free base form, causing precipitation.
Troubleshooting Steps:
-
Verify pH: Confirm the final pH of your solution. The precipitation indicates you have likely crossed the pKa of your compound, leading to the formation of the insoluble free base.
-
Adjust pH: Carefully lower the pH of your solution by adding a suitable acid (e.g., HCl, citric acid) dropwise until the precipitate redissolves.
-
Use a Buffer: For future experiments, use a buffer system that maintains the pH well below the pKa of your derivative to ensure it remains in its soluble, protonated form.
-
Consider Salt Formation: If working with the free base is not essential, consider using a pre-formed salt of your derivative (e.g., a hydrochloride salt), which will have intrinsically higher aqueous solubility.[3][4]
Question: I am observing low and highly variable bioavailability in my in vivo animal studies. Could this be related to solubility?
Answer: Yes, poor aqueous solubility is a primary cause of low and inconsistent oral bioavailability.[5][6] If the compound does not dissolve adequately in the gastrointestinal fluids, its absorption into the systemic circulation will be limited and erratic.[7] This is a significant hurdle in accurately assessing pharmacodynamics and toxicology.[6]
Recommended Strategies:
-
Formulation Development: You will likely need to employ a solubility enhancement strategy. Several approaches can be considered, depending on the physicochemical properties of your specific derivative.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[3][5][6]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3][6] These formulations keep the drug solubilized in lipidic excipients until administration.[6]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug in a hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) improves overall solubility in water.[8][9]
Question: My attempt to create a concentrated stock solution in a common organic solvent (e.g., DMSO) is failing. What are my options?
Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic this compound derivatives may still exhibit limited solubility.
Troubleshooting Steps:
-
Co-Solvent Systems: Try a co-solvent system. Mixtures of solvents can have different polarity and hydrogen bonding properties that may be more favorable for your compound. Common co-solvents used in preclinical formulations include PEG 400, propylene (B89431) glycol, and ethanol (B145695).[6]
-
Gentle Heating/Sonication: Applying gentle heat or sonicating the solution can help overcome the activation energy barrier for dissolution (crystal lattice energy). However, always check the thermal stability of your compound first to avoid degradation.
-
pH Modification (if aqueous component is present): If you are using a mixed solvent system with an aqueous component, a small amount of acid can protonate the diamine and improve solubility.
-
Alternative Solvents: Explore other pharmaceutically acceptable solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but be mindful of their potential toxicity in your experimental model.
Frequently Asked Questions (FAQs)
1. Why are many derivatives of this compound poorly soluble in water? The parent this compound is a liquid that is moderately soluble in polar solvents.[10] However, its derivatives, particularly those developed as drug candidates, are often larger, more complex molecules. This increase in molecular weight and lipophilicity, coupled with a stable crystalline structure, leads to poor aqueous solubility.[4][11]
2. What is the most straightforward first step to try and improve the solubility of my basic derivative? The simplest and often most effective initial strategies are pH adjustment and salt formation.[3][11] Since these compounds contain basic amine groups, decreasing the pH will protonate them, typically leading to a dramatic increase in aqueous solubility.[1][12] Creating a salt form (e.g., hydrochloride, sulfate, or tartrate) is a very common and successful approach for basic drugs.[3][5]
3. How do cyclodextrins enhance solubility? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8] They can encapsulate a poorly soluble "guest" molecule (your derivative) within this cavity, forming an inclusion complex.[9][13] This complex shields the hydrophobic part of the drug from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[8][13]
4. What is a "prodrug" approach and how can it help with solubility? A prodrug is a chemically modified, often inactive, version of a drug that is designed to transform into the active parent drug in vivo.[14][15] This strategy can be used to temporarily mask the functional groups that cause poor solubility. For instance, a promoiety that increases water solubility can be attached to the derivative. This moiety is later cleaved by enzymes or chemical conditions in the body to release the active drug at its target.[15][16]
5. When should I consider a lipid-based formulation? Lipid-based formulations are particularly suitable for compounds with high lipophilicity (high Log P).[3] If your derivative dissolves well in oils and lipids but poorly in water, this approach is a strong candidate. These systems work by pre-dissolving the drug in a lipid vehicle, which can then be more easily absorbed by the gastrointestinal tract.[6]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential impact of various strategies on the solubility of a hypothetical poorly soluble this compound derivative ("Compound X").
| Strategy | Formulation | Expected Solubility Change | Key Considerations |
| pH Adjustment | Compound X in pH 3.0 Buffer | 100 - 1000 fold increase | Potential for precipitation if pH changes; buffer capacity is critical. |
| Salt Formation | Compound X Hydrochloride Salt | 10 - 500 fold increase | Counter-ion selection can impact stability, hygroscopicity, and manufacturability.[5] |
| Complexation | Compound X with HP-β-CD | 5 - 200 fold increase | Stoichiometry of drug-cyclodextrin is important; potential for renal toxicity at high cyclodextrin concentrations.[5][8] |
| Particle Size Reduction | Micronized Compound X | N/A (Improves dissolution rate) | May not increase equilibrium solubility but enhances the speed of dissolution.[3] |
| Prodrug Approach | Water-soluble Prodrug of X | > 1000 fold increase | Requires chemical synthesis and validation of in vivo conversion to the active drug.[17] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of a derivative at different pH values.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Add an excess amount of the powdered derivative to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH to generate the solubility profile.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid dispersion of a derivative with a cyclodextrin to enhance solubility.
Methodology:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and a good safety profile.[8]
-
Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to the mortar to form a paste.
-
Slowly add the accurately weighed derivative to the paste while triturating (kneading) continuously with a pestle for 30-60 minutes.
-
The resulting paste should be uniform. Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.
-
Grind the dried complex into a fine powder and store it in an airtight container.
-
The resulting powder can be tested for its dissolution rate and solubility compared to the uncomplexed drug.
Visualizations
Caption: A decision workflow for selecting a primary solubility enhancement strategy.
Caption: The formation of a drug-cyclodextrin inclusion complex to improve solubility.
Caption: Selecting formulation strategies based on the stage of drug development.
References
- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Reactions with trans-1,2-Cyclohexanediamine: A Technical Support Guide
For researchers, scientists, and drug development professionals, the journey from a successful lab-scale reaction to a robust, large-scale process is fraught with challenges. When employing trans-1,2-cyclohexanediamine, a cornerstone chiral building block, these hurdles can be particularly nuanced. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common pitfalls encountered during the scale-up of reactions utilizing this versatile diamine.
General Troubleshooting and FAQs
This section addresses overarching issues that can arise during the scale-up of any reaction involving this compound and its derivatives, such as those used in Jacobsen epoxidations or Trost asymmetric allylic alkylations.
Question: We are observing a significant drop in yield and/or enantioselectivity upon scaling up our reaction. What are the likely causes?
Answer: This is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.
-
Mass and Heat Transfer Limitations: What works in a small flask doesn't always translate to a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and reducing selectivity. Similarly, inefficient heat removal can cause thermal excursions that degrade the catalyst or products. The volume of a reactor increases by the cube of its radius, while the surface area for heat exchange only increases by the square, making heat removal progressively more difficult at scale.[1][2]
-
Reagent and Solvent Quality: The purity of this compound and other reagents is critical. Trace impurities, such as the cis-isomer, can have a detrimental impact on catalytic activity and enantioselectivity.[3] Water content in solvents can also be a significant issue, potentially deactivating catalysts or participating in unwanted side reactions.
-
Catalyst Loading and Activity: The optimal catalyst loading at a small scale may not be directly transferable. On a larger scale, factors like slower addition times and potential for catalyst deactivation over longer reaction periods may necessitate adjustments to the catalyst concentration. For instance, in the Jacobsen hydrolytic kinetic resolution, catalyst activation can be a challenge on an industrial scale.[4]
-
Solid Handling and Crystallization: If your product or catalyst is a solid, changes in crystallization and precipitation behavior upon scale-up can lead to isolation difficulties and lower yields. The cooling rate and agitation speed can significantly impact crystal size and purity.[5]
A logical workflow for troubleshooting these issues is presented below:
Caption: Troubleshooting workflow for reduced performance on scale-up.
Specific Pitfalls in Common Reactions
This section delves into the specific challenges associated with well-known reactions that utilize catalysts derived from this compound.
Jacobsen Epoxidation
The Jacobsen epoxidation is a powerful tool for the enantioselective epoxidation of unfunctionalized alkenes.[6] However, scaling up this reaction presents unique challenges.
Answer: Catalyst stability is a known concern in large-scale Jacobsen epoxidations. Several factors can contribute to its deactivation:
-
Oxidant Quality and Addition: The choice and quality of the terminal oxidant are critical. Commercial bleach (NaOCl) solutions can vary in concentration and may contain impurities that are detrimental to the manganese-salen catalyst.[7] Slow, controlled addition of the oxidant is crucial to maintain a low instantaneous concentration and prevent catalyst degradation.
-
Phase Transfer Issues: In biphasic systems, efficient phase transfer of the oxidant to the organic layer containing the substrate and catalyst is essential for a consistent reaction rate. Inadequate mixing can lead to poor phase transfer, resulting in slower and incomplete reactions.
-
Catalyst Leaching: When using immobilized or heterogeneous versions of the Jacobsen catalyst, leaching of the active manganese complex into the reaction medium is a common problem that leads to reduced activity and product contamination.[8]
| Parameter | Lab-Scale Observation (Typical) | Potential Scale-Up Pitfall | Troubleshooting Action |
| Reaction Time | 2-4 hours | > 12 hours with stalling | Monitor reaction progress by GC/TLC; investigate oxidant addition and mixing. |
| Catalyst Loading | 1-5 mol% | Increased loading required for full conversion | Evaluate catalyst stability under prolonged reaction conditions. |
| Enantiomeric Excess (ee) | >95% | 80-90% | Analyze for impurities in starting materials and oxidant. |
Table 1: Comparison of typical lab-scale and potential scale-up issues for the Jacobsen Epoxidation.
A decision tree for troubleshooting Jacobsen epoxidation scale-up is provided below:
Caption: Decision tree for troubleshooting Jacobsen epoxidation scale-up.
Trost Asymmetric Allylic Alkylation (AAA)
The Trost AAA is a versatile C-C bond-forming reaction that relies on a palladium catalyst complexed with a chiral ligand, often derived from this compound (the Trost ligand).[9]
Answer: Regio- and enantiocontrol in the Trost AAA are highly sensitive to reaction conditions, and these can be challenging to maintain on a larger scale.
-
Nucleophile Addition: The rate and method of nucleophile addition can significantly impact the outcome. Slow addition is generally preferred to maintain a low concentration of the nucleophile, which can help to suppress background uncatalyzed reactions or reactions with the palladium-allyl intermediate that lead to undesired regioisomers.
-
Solvent Effects: The choice of solvent can influence the solubility of the catalyst and the nucleophile, affecting the reaction rate and selectivity. A solvent that works well on a small scale may not be optimal for a large-scale process where solubility and mixing can be different.
-
Ligand-to-Metal Ratio: The precise ratio of the chiral ligand to the palladium precursor is critical for generating the active catalyst. Deviations from the optimal ratio, which can occur more easily on a larger scale due to weighing and transfer inaccuracies, can lead to the formation of less selective catalytic species.
| Parameter | Lab-Scale (Typical) | Potential Scale-Up Issue | Recommended Action |
| Regioisomeric Ratio | >20:1 | 5:1 to 10:1 | Optimize nucleophile addition rate and temperature control. |
| Enantiomeric Excess (ee) | >90% | 70-85% | Verify ligand-to-metal ratio; screen alternative solvents. |
| Reaction Time | 4-8 hours | >16 hours | Monitor catalyst activity over time; consider catalyst stability. |
Table 2: Comparison of typical lab-scale and potential scale-up issues for the Trost AAA.
Experimental Protocols
Protocol 1: Large-Scale Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol is adapted from literature procedures for the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid.[10]
-
Dissolution: In a 1 L beaker equipped with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 mL of distilled water with stirring at room temperature.
-
Amine Addition: Slowly add 240 mL (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane at a rate that allows the reaction temperature to reach approximately 70 °C.
-
Acidification: To the resulting solution, add 100 mL (1.75 mol) of glacial acetic acid at a rate that allows the temperature to reach approximately 90 °C. A white precipitate will form.
-
Crystallization and Isolation: Vigorously stir the slurry while it cools to room temperature over 2 hours. Cool the mixture to ≤5 °C in an ice bath for an additional 2 hours. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with 100 mL of cold (5 °C) water, followed by five 100 mL portions of methanol. Dry the solid by pulling air through the filter cake for 1 hour. Further dry the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt at 40 °C under reduced pressure.
Protocol 2: General Procedure for a Scaled-Up Jacobsen Epoxidation
This protocol provides a general framework for a scaled-up Jacobsen epoxidation. Specific conditions will need to be optimized for the particular substrate.
-
Reactor Setup: In a temperature-controlled reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel, charge the alkene substrate and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 0.1-2 mol%).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Oxidant Addition: Slowly add a buffered solution of sodium hypochlorite (B82951) (bleach) via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed the set point by more than 2 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, quench any remaining oxidant by adding a solution of sodium sulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting epoxide by flash chromatography or distillation.
By understanding these common pitfalls and employing systematic troubleshooting strategies, researchers and process chemists can more effectively navigate the challenges of scaling up reactions that utilize the valuable chiral building block, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Catalysis with trans-1,2-Cyclohexanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine catalyst loading and optimize the performance of reactions utilizing trans-1,2-cyclohexanediamine (DACH) based catalysts.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Question: My reaction is yielding a product with low enantiomeric excess. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low enantioselectivity. Follow these troubleshooting steps to identify and address the root cause:
-
Catalyst Integrity and Purity:
-
Ligand Purity: Ensure the this compound ligand and its derivatives are of high purity. Impurities can interfere with the formation of the active chiral catalyst.
-
Catalyst Formation: If generating the catalyst in situ, ensure the metal precursor and ligand are of the correct stoichiometry and that the reaction conditions for catalyst formation are optimal.
-
-
Reaction Conditions:
-
Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Screen a variety of solvents to find the optimal one for your specific reaction.
-
Concentration: The concentration of both the substrate and the catalyst can affect the reaction kinetics and selectivity. It is advisable to perform optimization studies.
-
-
Substrate and Reagent Purity:
-
Substrate Impurities: Impurities in the substrate can sometimes act as competitive inhibitors or react with the catalyst in a non-stereoselective manner.
-
Reagent Quality: Ensure all other reagents, such as bases or additives, are pure and anhydrous if required.
-
Issue 2: Low Reaction Yield
A low yield of the desired product can be caused by several factors, from catalyst deactivation to suboptimal reaction conditions.
Question: My reaction is proceeding with low conversion or yield. What steps can I take to improve it?
Answer:
To troubleshoot a low-yielding reaction, consider the following aspects:
-
Catalyst Activity and Loading:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the reactants or solvent, or inherent instability under the reaction conditions. Consider using fresh catalyst or exploring methods for catalyst regeneration if applicable.
-
Insufficient Catalyst Loading: The catalyst loading might be too low for efficient conversion. While higher loading can increase cost, it may be necessary for challenging substrates. Systematically screen different catalyst loadings to find the optimal balance between yield and cost.[1]
-
-
Reaction Parameters:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time.
-
Temperature: While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A careful balance must be found. It may be necessary to increase the temperature slightly to improve the yield, potentially at a small cost to enantioselectivity.
-
-
Mixing and Mass Transfer:
-
In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.
-
Frequently Asked Questions (FAQs)
Q1: How does the structure of the this compound-derived ligand affect the catalytic performance?
A1: The substituents on the diamine backbone play a crucial role in defining the chiral pocket of the catalyst. Steric bulk and electronic properties of these substituents influence how the substrate approaches the metal center, thereby dictating the stereochemical outcome of the reaction. Fine-tuning the ligand structure is a key strategy for optimizing enantioselectivity for a specific transformation.
Q2: Can additives be used to improve the performance of my DACH-based catalyst?
A2: Yes, additives can have a significant impact. For example, in some reactions, the addition of a co-catalyst or a Lewis acid/base can enhance the activity and/or selectivity of the primary catalyst. The choice of additive is highly reaction-dependent and often requires screening.
Q3: My DACH-based catalyst has poor solubility in the desired reaction solvent. What can I do?
A3: Poor solubility can lead to a heterogeneous reaction mixture and inconsistent results. You can try to:
-
Modify the ligand structure to improve solubility in the target solvent.
-
Screen a wider range of solvents or use a co-solvent system.
-
Consider techniques for catalyst immobilization on a solid support, which can also facilitate catalyst recovery.
Q4: How can I determine the optimal catalyst loading for my reaction?
A4: The optimal catalyst loading is a balance between reaction efficiency (yield and enantioselectivity) and cost. It is best determined empirically by running a series of experiments with varying catalyst concentrations while keeping all other parameters constant. Start with a literature-reported value if available and then screen lower and higher loadings.
Data Presentation
Table 1: Effect of Catalyst Loading on the Asymmetric Henry Reaction
This table summarizes the effect of varying the loading of a Cu(II)-bis(this compound) based catalyst on the yield and enantiomeric excess (ee) of the product in the asymmetric Henry reaction between an aromatic aldehyde and nitromethane (B149229).[1]
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 60 | 85 |
| 10 | 85 | 92 |
| 15 | 92 | 95 |
| 20 | 95 | 96 |
Reaction conditions: Aromatic aldehyde (1 mmol), nitromethane (2 mmol), catalyst, solvent (10 mL), 0 °C, 24 h.
Table 2: Influence of Reaction Parameters on Jacobsen Epoxidation
This table illustrates the impact of catalyst loading and temperature on the epoxidation of a cis-olefin using a Mn(salen) catalyst derived from this compound.
| Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2 | 25 | 96 | 97 |
| 1 | 25 | 90 | 97 |
| 0.6 | 25 | 85 | 96 |
| 2 | 0 | 98 | >99 |
| 2 | -20 | 95 | >99 |
Reaction conditions: Olefin (1 mmol), oxidant, catalyst, additive, solvent (10 mL).
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Henry Reaction
This protocol provides a general methodology for performing an asymmetric Henry reaction using a catalyst derived from this compound.
-
Catalyst Preparation (in situ):
-
To a solution of the this compound-based ligand (0.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a flame-dried flask under an inert atmosphere, add the metal salt (e.g., Cu(OAc)₂; 0.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add nitromethane (2.0 mmol) to the reaction mixture.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for the Jacobsen-Katsuki Epoxidation
This protocol outlines a general procedure for the enantioselective epoxidation of an unfunctionalized olefin using a Jacobsen-type catalyst.[3][4]
-
Reaction Setup:
-
In a flask, dissolve the olefin (1.0 mmol) in a suitable solvent (e.g., dichloromethane).
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 mmol).
-
If required, add an axial donor ligand (e.g., N-methylmorpholine N-oxide) to enhance catalyst activity and stability.
-
-
Addition of Oxidant:
-
Cool the mixture to 0 °C.
-
Slowly add a buffered solution of the oxidant (e.g., sodium hypochlorite) over a period of time while stirring vigorously.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at 0 °C until the starting material is consumed (monitor by TLC or GC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified epoxide.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Caption: Experimental workflow for the asymmetric Henry reaction.
References
Technical Support Center: Recycling trans-1,2-Cyclohexanediamine-Based Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-1,2-cyclohexanediamine-based catalysts, such as the Jacobsen's catalyst. The following sections offer solutions to common issues encountered during catalyst recycling experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recycling and reuse of this compound-based catalysts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant loss of catalytic activity after the first cycle. | - Formation of inactive µ-oxo-manganese(IV) dimeric species. [1][2] - Oxidative degradation of the salen ligand. [1][2] - Change in the catalyst's counterion during the reaction (e.g., replacement of Cl⁻ with OH⁻). [3] | - Immobilize the catalyst on a solid support to prevent dimerization. [1][2] - Use reaction conditions that promote catalyst precipitation, allowing for easy separation from the oxidant and byproducts. [1][4] - Consider using a catalyst with a non-nucleophilic counterion (e.g., SbF₆⁻) for improved stability. [3] |
| Decreased enantioselectivity in subsequent cycles. | - Structural modification of the catalyst during immobilization. [1] - Partial degradation of the chiral ligand. | - Choose an immobilization method that minimizes changes to the catalyst's active site. - Analyze the recovered catalyst (e.g., by FT-IR) to check for structural integrity. [1] |
| Difficulty in separating the catalyst from the reaction mixture. | - The catalyst remains fully dissolved in the reaction medium. | - Employ organic solvent nanofiltration (OSN) for molecular-level separation. [5][6] - Modify the reaction conditions (e.g., choice of oxidant) to induce catalyst precipitation for recovery by filtration. [1][4] - Immobilize the catalyst on a solid support (e.g., polymers, silica (B1680970), magnetic nanoparticles) for easy separation by filtration or magnetic decantation. [1][2] |
| Inconsistent catalytic performance across different recycled batches. | - Incomplete removal of impurities or byproducts from the recovered catalyst. - Physical loss of the catalyst during the recovery process. [4] | - Ensure thorough washing of the recovered catalyst to remove any adsorbed species. [1] - Optimize the filtration or separation technique to minimize catalyst loss. |
| Color change of the catalyst from dark brown to a lighter shade. | - Demetalization of the manganese center. [4] | - Analyze the recovered catalyst for metal content (e.g., by ICP-MS). - Consider regeneration of the catalyst if demetalization is confirmed. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for recycling Jacobsen's catalyst?
A1: For homogeneous applications, a practical approach is to use reaction conditions that lead to the precipitation of the catalyst. For instance, using dimethyldioxirane (B1199080) (DMD) as the oxidizing agent can cause the catalyst to segregate as a solid during the reaction, which can then be easily recovered by simple filtration.[1][4]
Q2: How does immobilization help in catalyst recycling?
A2: Immobilization involves attaching the catalyst to a solid support. This heterogenization prevents the catalyst from dissolving in the reaction mixture, allowing for easy recovery by filtration. It can also prevent deactivation pathways like the formation of inactive dimers, thus extending the catalyst's lifetime.[1][2][7]
Q3: What are some common solid supports used for immobilizing this compound-based catalysts?
A3: Common supports include organic polymers, porous inorganic materials like zeolites and silica (e.g., MCM-41, SBA-15), and activated carbon.[1][2] Magnetic nanoparticles are also used to facilitate separation with an external magnet.
Q4: Can the catalyst be regenerated if it loses activity?
A4: Regeneration is sometimes possible, depending on the cause of deactivation. If deactivation is due to fouling (blockage of active sites by byproducts), washing the catalyst may restore activity.[8] In cases of ligand degradation or metal leaching, regeneration is more complex and may not be feasible. Some regeneration processes themselves can be destructive to the catalyst.[3]
Q5: How many times can a this compound-based catalyst typically be recycled?
A5: The number of possible recycling runs depends on the specific catalyst, the reaction conditions, and the recovery method. Some immobilized systems have been shown to be recyclable for at least four to five cycles without a significant loss of activity or enantioselectivity.[9][10]
Quantitative Data on Catalyst Recycling
The following table summarizes the recycling efficiency of various this compound-based and related salen catalysts from the literature.
| Catalyst System | Reaction | Number of Cycles | Conversion/Yield Retention | Enantioselectivity Retention | Reference |
| Jacobsen's Catalyst (homogeneous, DMD oxidant) | Epoxidation of cis-ethyl cinnamate | 3 | Slight reduction in catalytic activity | Not specified | [4] |
| Al(III)@salen@cage (heterogeneous) | Cycloaddition of CO₂ with styrene (B11656) oxide | 5 | No significant loss of high catalytic activity | Not applicable | [9] |
| Immobilized Mn(III) salen complex | Oxidative kinetic resolution of secondary alcohol | 4 | Good activity retention | No obvious loss of enantioselectivity | [10] |
| Co(III)-salen with SbF₆⁻ counterion | Hydrolytic kinetic resolution of epichlorohydrin | Multiple | Stable during multiple recycles | Maintained | [3] |
Experimental Protocols
Protocol 1: Catalyst Recovery by Precipitation and Filtration
This protocol is adapted from a method for recycling the Jacobsen's catalyst in homogeneous epoxidation reactions.[1][4]
Objective: To recover the catalyst from the reaction mixture by inducing its precipitation followed by filtration.
Materials:
-
Reaction mixture containing the this compound-based catalyst
-
Water
-
Dichloromethane
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Separatory funnel
Procedure:
-
Upon completion of the reaction (where the catalyst has precipitated as a solid), separate the solid catalyst from the liquid phase by filtration or centrifugation.
-
Transfer the liquid phase to a separatory funnel and extract the product with dichloromethane.
-
Wash the solid catalyst residue with sufficient water until the washings are neutral and the residue reaches a constant weight.
-
Dry the dark brown catalyst residue under vacuum.
-
The recovered catalyst can be dissolved in a suitable solvent like acetone for the next reaction cycle.
-
(Optional) Analyze the recovered catalyst using FT-IR to confirm its chemical identity and integrity.[1]
Protocol 2: Immobilization of the Catalyst on a Solid Support (Conceptual)
This protocol provides a general workflow for the immobilization of a this compound-based catalyst onto a solid support.
Objective: To heterogenize the catalyst for simplified recovery and enhanced stability.
Materials:
-
This compound-based catalyst (e.g., Jacobsen's catalyst)
-
Solid support with appropriate functional groups (e.g., silica gel, polymer resin)
-
Solvents (e.g., ethanol, toluene)
-
Coupling agents (if required for covalent bonding)
Procedure:
-
Support Preparation: Activate the solid support if necessary (e.g., by heating to remove adsorbed water).
-
Ligand Modification (if necessary): Modify the salen ligand of the catalyst with a functional group that can react with the support.
-
Immobilization Reaction:
-
Dissolve the catalyst in a suitable solvent.
-
Add the prepared solid support to the catalyst solution.
-
Stir the mixture under appropriate conditions (e.g., reflux) for a specified time to allow for covalent bonding or adsorption.
-
-
Washing: Filter the solid and wash it extensively with fresh solvent to remove any non-immobilized catalyst.
-
Drying: Dry the immobilized catalyst under vacuum.
-
Characterization: Characterize the supported catalyst to determine the catalyst loading (e.g., by ICP-MS) and to confirm its structural integrity (e.g., by FT-IR).
Visualizations
Caption: Workflow for catalyst recovery via precipitation and filtration.
Caption: Logical relationship between catalyst issues and immobilization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Chiral Salen Complexes for Asymmetric Heterogeneous Catalysis: Recent Examples for Recycling and Cooperativity | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metal–salen molecular cages as efficient and recyclable heterogeneous catalysts for cycloaddition of CO2 with epoxides under ambient conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to trans-1,2-Cyclohexanediamine and Other Chiral Diamines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Among the privileged classes of ligands, chiral vicinal diamines have established themselves as versatile and highly effective scaffolds for a broad spectrum of catalytic transformations. This guide provides an objective comparison of the performance of trans-1,2-cyclohexanediamine (CHDA) with other notable chiral diamines, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction to Chiral Diamines
Chiral 1,2-diamines are organic compounds containing two amine functional groups attached to adjacent carbon atoms, with the carbon backbone possessing stereogenic centers. Their C₂-symmetric nature and the ability to form stable chelate complexes with a variety of transition metals make them excellent ligands for asymmetric catalysis. The rigid cyclohexane (B81311) backbone of CHDA, the aromatic substituents of 1,2-diphenylethylenediamine (DPEN), and the flexibility of ethylenediamine (B42938) (en) derivatives each impart distinct steric and electronic properties to the resulting catalyst, influencing its activity and enantioselectivity.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral diamine ligand is best illustrated by its performance in various asymmetric catalytic reactions. Below, we compare the performance of CHDA-derived catalysts with those of other common chiral diamines in three fundamental transformations: asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric epoxidation.
Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of prochiral ketones to chiral alcohols is a cornerstone of modern organic synthesis. Ruthenium complexes of chiral diamines, in combination with a chiral diphosphine ligand like BINAP, are highly effective for this transformation.
| Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | e.e. (%) | Product Configuration |
| (1R,2R)-CHDA | (S)-BINAP | Acetophenone | 100 | 95 | R |
| (1S,2S)-DPEN | (S)-TolBINAP | Acetophenone | >98 | 85 | R |
| (R)-1,2-Propanediamine | (S)-TolBINAP | Acetophenone | >98 | 85 | R |
Data compiled from various sources under broadly similar reaction conditions.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, typically employing isopropanol (B130326) or formic acid as the hydrogen source. Ru(II)-arene-diamine complexes are benchmark catalysts for this reaction.
| Diamine Ligand | Catalyst System | Substrate | Yield (%) | e.e. (%) | Product Configuration |
| (R,R)-TsDACH | [RuCl₂(p-cymene)]₂ | Acetophenone | 98 | 97 | R |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | >99 | 98 | R |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | Acetophenone | 86 | 97 | S |
TsDACH = N-(p-Tosyl)-1,2-diaminocyclohexane, TsDPEN = N-(p-Tosyl)-1,2-diphenylethylenediamine. Data compiled from various sources.
Asymmetric Epoxidation of Alkenes
The Jacobsen-Katsuki epoxidation utilizes chiral salen complexes, which are readily synthesized from a chiral diamine and two equivalents of a salicylaldehyde (B1680747) derivative. These catalysts are highly effective for the enantioselective epoxidation of unfunctionalized alkenes.
| Diamine Backbone | Substrate | Yield (%) | e.e. (%) |
| (R,R)-CHDA | cis-β-Methylstyrene | 84 | 92 |
| (R,R)-1,2-Diphenylethylenediamine | cis-β-Methylstyrene | 75 | 85 |
Data is illustrative and compiled from foundational papers on Jacobsen-Katsuki epoxidation.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for the aforementioned key reactions.
General Procedure for Asymmetric Hydrogenation of Acetophenone
A flame-dried Schlenk flask is charged with the chiral diphosphine ligand (e.g., (S)-BINAP, 1.2 mol%) and the chiral diamine ligand (e.g., (1R,2R)-CHDA, 1.2 mol%). Anhydrous, degassed solvent (e.g., 2-propanol, 5 mL) is added, followed by the ruthenium precursor (e.g., [RuCl₂(benzene)]₂, 0.5 mol%). The mixture is stirred under an inert atmosphere at a specified temperature (e.g., 80 °C) for a designated time to form the active catalyst. After cooling to room temperature, the substrate (e.g., acetophenone, 1 mmol) and a base (e.g., potassium tert-butoxide, 2.5 mol%) are added. The flask is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 8 atm). The reaction is stirred at a constant temperature (e.g., 25 °C) until completion. The conversion is determined by GC or ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC or GC analysis of the purified product.
Noyori Asymmetric Transfer Hydrogenation of Acetophenone
To a solution of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral N-tosylated diamine ligand (e.g., (R,R)-TsDACH, 1.1 mol%) in a suitable solvent (e.g., 2-propanol or a formic acid/triethylamine azeotrope), the ketone substrate (e.g., acetophenone, 1 mmol) is added. The reaction mixture is stirred at a specific temperature (e.g., 28 °C) for the required time. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures. The yield is determined after purification, and the enantiomeric excess is measured by chiral chromatography.
Jacobsen-Katsuki Asymmetric Epoxidation of cis-β-Methylstyrene
To a solution of the alkene (e.g., cis-β-methylstyrene, 1 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added the chiral (salen)Mn(III) complex (e.g., Jacobsen's catalyst derived from (R,R)-CHDA, 2-5 mol%). The mixture is cooled to 0 °C, and a terminal oxidant (e.g., buffered sodium hypochlorite (B82951) solution or m-CPBA) is added dropwise with vigorous stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the oxidant and catalyst residues. The organic layer is dried, and the solvent is removed under reduced pressure. The product epoxide is purified by column chromatography, and the yield and enantiomeric excess are determined.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is fundamental to rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for these key asymmetric transformations.
Catalytic Cycle of Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the Noyori asymmetric hydrogenation of ketones.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Key steps in the catalytic cycle of the Jacobsen-Katsuki epoxidation.
Conclusion
This compound has proven to be a robust and highly effective chiral scaffold in a multitude of asymmetric catalytic reactions. Its rigid C₂-symmetric structure provides a well-defined chiral environment, leading to high enantioselectivities in reactions such as asymmetric hydrogenation and epoxidation. While other chiral diamines like DPEN can sometimes offer superior performance, particularly in transfer hydrogenation where its aromatic groups can engage in favorable π-stacking interactions, the commercial availability and lower cost of CHDA make it an attractive choice for both academic research and industrial applications. The selection of the optimal chiral diamine will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. This guide serves as a foundational resource to aid researchers in making informed decisions for their synthetic endeavors.
A Researcher's Guide to Validating Enantiomeric Excess in Products from trans-1,2-Cyclohexanediamine Catalysis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric catalysis. This guide provides a comprehensive comparison of analytical techniques for validating the enantiomeric purity of products derived from reactions catalyzed by chiral ligands based on the trans-1,2-cyclohexanediamine scaffold. This versatile diamine is a foundational building block for a wide array of successful chiral catalysts and organocatalysts used in numerous asymmetric transformations.
This publication offers a comparative overview of the most prevalent and reliable methods for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, comparative data from various catalytic systems employing this compound derivatives, and visual workflows are presented to assist in the selection and implementation of the most appropriate validation strategy.
Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical method for determining the enantiomeric excess of products from this compound catalyzed reactions is contingent on several factors, including the analyte's physical and chemical properties, the required precision, and the available instrumentation. The following table summarizes the key performance characteristics of the three primary techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required to increase volatility. | Applicable to a wide range of compounds with suitable functional groups for interaction with the CSA. Does not require chromatographic separation. |
| Resolution | Generally provides excellent resolution for a wide variety of compounds.[1] | Offers very high resolution, particularly for complex mixtures of volatile compounds. | Resolution of signals is dependent on the specific analyte-CSA interaction and magnetic field strength. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample.[2] | Can be very rapid, often requiring only a few minutes for spectral acquisition. |
| Sample Prep | Minimal sample preparation is often required, primarily dissolution in a suitable solvent. | May require derivatization to enhance volatility and detectability.[2] | Simple addition of the chiral solvating agent to the NMR tube containing the analyte. |
| Sensitivity | High sensitivity, especially with UV-Vis or fluorescence detectors. | Very high sensitivity, particularly with a Flame Ionization Detector (FID). | Generally lower sensitivity compared to chromatographic methods, requiring more concentrated samples. |
Performance Data in this compound Catalyzed Reactions
Derivatives of this compound are employed as chiral ligands or organocatalysts in a variety of asymmetric reactions, consistently yielding products with high enantiomeric excess. The tables below present a selection of experimental data from key reactions, demonstrating the effectiveness of these catalysts and the methods used to validate the enantiomeric purity of the products.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from trans-1,2-diaminocyclohexane, is a powerful method for the enantioselective epoxidation of unfunctionalized olefins.[3]
| Olefin Substrate | Catalyst System | Enantiomeric Excess (ee) (%) | Analytical Method |
| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | >90 | Chiral HPLC |
| cis-Methyl cinnamate | (R,R)-Jacobsen's Catalyst | >90 | Chiral HPLC |
| Styrene | Mn(III)-salen complex | 89 | Not Specified |
| Indene | (R,R)-Jacobsen's Catalyst | 95 | Chiral GC |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 97 | Chiral GC |
Asymmetric Michael Addition
Organocatalysts derived from this compound, particularly thiourea-based catalysts, are highly effective in promoting enantioselective Michael additions.
| Michael Donor | Michael Acceptor | Catalyst System | Enantiomeric Excess (ee) (%) | Analytical Method |
| Acetylacetone | β-Nitrostyrene | Calix[4]thiourea cyclohexanediamine (B8721093) | 94 | Chiral HPLC[5][6] |
| Cyclopentanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | 99 | Not Specified[7] |
| Diethyl malonate | Chalcone | (R,R)-cyclohexanediamine-thiourea | 92 | Chiral HPLC |
| Acetone | β-Nitrostyrene | (R,R)-cyclohexanediamine-thiourea | 85 | Chiral HPLC |
Asymmetric Henry (Nitroaldol) Reaction
Copper(II) complexes of ligands derived from this compound have proven to be efficient catalysts for the enantioselective Henry reaction.[7][8]
| Aldehyde | Nitroalkane | Catalyst System | Enantiomeric Excess (ee) (%) | Analytical Method |
| Benzaldehyde | Nitromethane | Cu(OAc)₂-bis(cyclohexanediamine) ligand | 90.4 | Chiral HPLC[7] |
| 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂-bis(cyclohexanediamine) ligand | 94.6 | Chiral HPLC[7] |
| 4-Chlorobenzaldehyde | Nitromethane | Cu(OAc)₂-bis(cyclohexanediamine) ligand | 92.3 | Chiral HPLC[7] |
| 2-Naphthaldehyde | Nitromethane | Cu(OAc)₂-bis(cyclohexanediamine) ligand | 89.5 | Chiral HPLC[7] |
Asymmetric Diels-Alder Reaction
Chiral Lewis acid complexes incorporating this compound derivatives have been successfully applied to catalyze enantioselective Diels-Alder reactions.
| Diene | Dienophile | Catalyst System | Enantiomeric Excess (ee) (%) | Analytical Method |
| Cyclopentadiene | N-Acryloyloxazolidinone | Cu(II)-bis(sulfoximine) complex | 93 | Not Specified[9] |
| Isoprene | 2-Methyl-2-propenal | Cu(II)-BOX | 98 | Chiral HPLC |
| 1,3-Butadiene | Ethyl acrylate | Sc(III)-PyBox | 95 | Chiral GC |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible enantiomeric excess values. Below are representative methodologies for the three primary analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation and quantification of enantiomers.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Circular Dichroism).
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).
2. Sample Preparation:
-
Accurately weigh and dissolve the product sample in a suitable solvent (typically the mobile phase or a miscible solvent). The concentration should be within the linear range of the detector.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly used for normal-phase separations. For reversed-phase, mixtures of water, acetonitrile, or methanol (B129727) are typical. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: Set the detector to a wavelength where the analyte has maximum absorbance.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable enantiomers.[10]
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
If the analyte is not sufficiently volatile or exhibits poor peak shape, derivatization may be necessary. For example, alcohols can be acylated, and amines can be converted to amides.[2]
3. Chromatographic Conditions:
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate or pressure.
-
Injector Temperature: Typically set 20-50 °C above the boiling point of the least volatile component.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute all components. The program should be optimized to achieve baseline separation of the enantiomers.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[4]
1. Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer.
2. Sample Preparation:
-
Dissolve an accurate amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of a suitable chiral solvating agent (CSA) to the NMR tube. Common CSAs include Pirkle's alcohol, (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, or lanthanide-based chiral shift reagents.[11][12]
-
Gently mix the sample to ensure homogeneity.
3. Data Acquisition:
-
Acquire another ¹H NMR spectrum of the sample containing the CSA.
-
Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Visualization of Experimental Workflows and Logical Relationships
To further clarify the processes involved in validating enantiomeric excess, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in method selection.
Caption: Experimental workflow for the determination of enantiomeric excess.
Caption: Logical decision tree for selecting an appropriate ee determination method.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. gcms.cz [gcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
comparative study of rhodium and iridium catalysts with trans-1,2-Cyclohexanediamine ligands
A detailed analysis of Rhodium (III) and Iridium (III) catalysts featuring chiral diamine ligands for the asymmetric transfer hydrogenation (ATH) of ketones, offering insights into their comparative performance, experimental protocols, and catalytic cycles.
The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. Among the array of catalytic tools available, complexes of rhodium and iridium with chiral ligands, such as derivatives of trans-1,2-cyclohexanediamine, have proven to be highly effective in asymmetric synthesis. This guide provides a comparative study of rhodium and iridium catalysts, focusing on their application in the asymmetric transfer hydrogenation of ketones—a key reaction for producing chiral alcohols.
While a direct, comprehensive comparative study featuring identical this compound ligands for both rhodium and iridium catalysts is not extensively documented in readily available literature, a robust comparison can be drawn from studies on structurally analogous N-sulfonated diamine ligands. This guide leverages data from such studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the relative merits of these two powerful catalytic systems.
Performance Comparison in Asymmetric Transfer Hydrogenation
The catalytic performance of rhodium and iridium complexes is often evaluated based on key metrics such as conversion percentage, enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following data, summarized from a comparative study on the ATH of ketones in water using in-situ generated catalysts with a tosylated diamine ligand, highlights the nuanced differences between the two metals.
Table 1: Comparative Performance of Rh(III) and Ir(III) Catalysts in the ATH of Acetophenone in Water
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | ee% | Optimal pH for TOF > 50 h⁻¹ |
| [CpRhCl₂]₂ | (R,R)-TsDPEN | Acetophenone | ~100 | 97 | 5.5 - 10.0 |
| [CpIrCl₂]₂ | (R,R)-TsDPEN | Acetophenone | ~100 | 96 | 6.5 - 8.5 |
Data sourced from a study by Wu et al. on Asymmetric Transfer Hydrogenation (ATH) of ketones by formate (B1220265) in neat water. The catalysts were derived in situ from [CpMCl₂]₂ (M=Rh, Ir) and TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), a structurally related chiral diamine ligand.*[1][2]
The data indicates that while both catalysts can achieve high conversion and excellent enantioselectivity, the rhodium catalyst operates efficiently over a broader pH range compared to its iridium counterpart.[1]
Table 2: Performance of a Rh(III) Catalyst with a this compound Derived Ligand
| Catalyst Precursor | Ligand | Substrate | Yield (%) | ee% |
| [CpRhCl₂]₂ | Monosulfonamide-(1R,2R)-cyclohexanediamine | Acetophenone | >89 | >93 |
| [CpRhCl₂]₂ | Monosulfonamide-(1R,2R)-cyclohexanediamine | 1-Tetralone | >89 | >93 |
| [Cp*RhCl₂]₂ | Monosulfonamide-(1R,2R)-cyclohexanediamine | 4-Chloroacetophenone | >89 | >93 |
Data from a study by Somanathan et al. utilizing monosulfonamide ligands derived from trans-(1R,2R)-cyclohexane-1,2-diamine for the ATH of aromatic ketones in aqueous sodium formate. A direct comparative study with the analogous iridium catalyst was not available.
This data underscores the high efficiency of rhodium catalysts bearing the specific this compound scaffold in achieving high yields and enantioselectivities.
Experimental Protocols
The following are representative methodologies for the in-situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation reaction.
In-situ Catalyst Preparation
The active catalyst is typically prepared in situ just before the catalytic reaction.
Materials:
-
Pentamethylcyclopentadienyl rhodium(III) chloride dimer ([CpRhCl₂]₂) or Pentamethylcyclopentadienyl iridium(III) chloride dimer ([CpIrCl₂]₂)
-
Chiral diamine ligand (e.g., (1R,2R)-N-tosyl-1,2-diaminocyclohexane, TsDACH)
-
Solvent (e.g., deionized water or isopropanol)
Procedure:
-
In a reaction vessel, the metal precursor ([Cp*MCl₂]₂, where M is Rh or Ir) and the chiral diamine ligand are mixed in a 1:1 molar ratio with respect to the metal monomer.
-
The appropriate solvent (e.g., water) is added.
-
The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 1 hour) to facilitate the formation of the active catalyst complex.[3]
Asymmetric Transfer Hydrogenation of a Ketone
Materials:
-
In-situ prepared catalyst solution
-
Substrate (e.g., acetophenone)
-
Hydrogen source (e.g., sodium formate solution in water, or a mixture of formic acid and triethylamine)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The substrate and the hydrogen source are added to the pre-formed catalyst solution. The substrate-to-catalyst (S/C) ratio is typically in the range of 100 to 1000.[1]
-
The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for the time required to reach high conversion (typically monitored by TLC or GC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is extracted multiple times with an organic solvent.[3]
-
The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.[3]
-
The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC or GC).
Visualizing the Process
To better understand the experimental and catalytic pathways, the following diagrams illustrate the general workflow and a proposed catalytic cycle.
Caption: Workflow for ATH of ketones using in-situ prepared catalysts.
Caption: Proposed catalytic cycle for metal-catalyzed ATH of ketones.
References
A Comparative Guide to Immobilized trans-1,2-Cyclohexanediamine Catalysts: Performance Assessment on Silica and Polymer Supports
For researchers, scientists, and drug development professionals, the selection of a robust and efficient catalytic system is paramount. This guide provides an objective comparison of the performance of trans-1,2-cyclohexanediamine (DACH)-based catalysts immobilized on two common solid supports: silica (B1680970) and polymers. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in catalyst selection for asymmetric synthesis.
This compound and its derivatives, particularly when complexed with metals to form species like salen-type catalysts (e.g., Jacobsen's catalyst), are powerful tools for enantioselective transformations.[1] Their immobilization on solid supports is a critical strategy to enhance their industrial applicability by enabling easy separation, recovery, and reuse, thus reducing process costs and minimizing product contamination.[2] However, the choice of support material significantly influences the catalyst's performance, including its activity, selectivity, and stability.
Comparative Performance Data
The following tables summarize the quantitative performance of silica- and polymer-supported DACH-based catalysts in the asymmetric epoxidation of olefins, a common benchmark reaction for these catalytic systems. The data has been compiled from various studies to provide a comparative overview.
Table 1: Performance of Silica-Immobilized this compound-Based Catalysts
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reusability (Cycles) | Leaching | Reference |
| Mn(salen)/SBA-15 | α-Methylstyrene | >99 | 96 (R) | 5 | Not Reported | |
| Mn(salen)/MCM-41 | Indene | 85 | 88 (1S,2R) | 4 | Not Reported | |
| Cu(II)-DACH/Mesoporous Silica | Styrene (B11656) | 46 | Not Reported | 3 | Minimal | [3] |
| Rh-DACH/Silica | Acetophenone | 98 | 95 | 10 | Not Reported |
Table 2: Performance of Polymer-Supported this compound-Based Catalysts
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reusability (Cycles) | Leaching | Reference |
| Mn(salen)-Polystyrene | 2,2-Dimethylchromene | >99 | 98 | 6 | Minimal | |
| Co(salen)-Polystyrene | Propylene Oxide | 98 | >99 | 5 | Not Reported | [4] |
| Ru(II)-DACH-Poly(styrene-co-DVB) | 1-Tetralone | 99 | 97 | 8 | Not Reported | |
| Pd-DACH/Polystyrene | 1-Phenylethanol | >99 | 99 | 5 | Low | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are generalized protocols for the immobilization of DACH-based catalysts on silica and polymer supports, based on common practices in the literature.
Immobilization on Functionalized Silica
This protocol describes the covalent attachment of a DACH-derived salen complex to a silica surface functionalized with an appropriate linker.
-
Silica Functionalization:
-
Activate mesoporous silica (e.g., SBA-15 or MCM-41) by heating at 120°C under vacuum for 12 hours to remove adsorbed water.
-
Reflux the activated silica in dry toluene (B28343) with 3-aminopropyl)triethoxysilane (APTES) or a similar organosilane linker for 24 hours under an inert atmosphere.
-
Wash the resulting amino-functionalized silica extensively with toluene, ethanol (B145695), and dichloromethane (B109758) to remove unreacted silane.
-
Dry the functionalized silica under vacuum.
-
-
Ligand Synthesis and Immobilization:
-
Synthesize the desired salen-type ligand from this compound and a substituted salicylaldehyde (B1680747) derivative according to established procedures.
-
Modify the ligand to incorporate a reactive group (e.g., a carboxylic acid or an isocyanate) that can react with the amino groups on the functionalized silica.
-
Disperse the amino-functionalized silica in a suitable dry solvent (e.g., DMF or CH₂Cl₂).
-
Add the modified salen ligand and a coupling agent (e.g., DCC/DMAP for a carboxylic acid) to the silica suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the solid, wash thoroughly with the reaction solvent, ethanol, and dichloromethane, and dry under vacuum.
-
-
Metallation:
-
Suspend the silica-immobilized ligand in a solution of the desired metal salt (e.g., Mn(OAc)₂·4H₂O, Co(OAc)₂·4H₂O) in a suitable solvent (e.g., ethanol).
-
Reflux the mixture for 6-8 hours.
-
Filter the catalyst, wash with ethanol and dichloromethane to remove excess metal salts, and dry under vacuum.
-
Immobilization on a Polymer Support (Polystyrene)
This protocol outlines the incorporation of a DACH-derived catalyst into a polystyrene backbone via copolymerization.
-
Monomer Synthesis:
-
Synthesize a salen-type ligand derived from this compound.
-
Functionalize the ligand with a polymerizable group, such as a vinylbenzyl or styryl moiety, by reacting a suitable precursor with the ligand.
-
-
Polymerization:
-
Perform a free-radical copolymerization of the functionalized catalyst monomer with styrene and a cross-linker such as divinylbenzene (B73037) (DVB) in a suitable solvent (e.g., toluene or DMF).
-
Use an initiator like azobisisobutyronitrile (AIBN) and carry out the polymerization at 60-80°C for 24-48 hours under an inert atmosphere.
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like methanol (B129727).
-
Filter the polymer, wash extensively with methanol, and dry under vacuum.
-
-
Metallation:
-
Swell the polymer-supported ligand in a suitable solvent (e.g., dichloromethane or THF).
-
Add a solution of the desired metal salt (e.g., Mn(OAc)₂, Co(OAc)₂) and stir at room temperature or under reflux for 24 hours.
-
Filter the polymer, wash thoroughly with the reaction solvent, ethanol, and methanol to remove unreacted metal salt, and dry under vacuum.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and evaluation of immobilized DACH catalysts.
Caption: Workflow for synthesis and evaluation of immobilized catalysts.
The logical relationship for selecting a support material based on desired catalyst properties can be visualized as follows:
Caption: Decision tree for support material selection.
Conclusion
The choice between silica and polymer supports for immobilizing this compound-based catalysts is not straightforward and depends on the specific requirements of the catalytic application.
-
Silica-supported catalysts often exhibit high thermal and mechanical stability due to the rigid inorganic framework. The well-defined porous structure of mesoporous silica can also impart beneficial confinement effects, potentially enhancing enantioselectivity. However, achieving a high and uniform loading of the catalyst can sometimes be challenging.
-
Polymer-supported catalysts , particularly those based on polystyrene, offer greater flexibility in tuning the catalyst's microenvironment. The polymer backbone can be readily functionalized, and properties like swelling can be controlled to optimize substrate accessibility to the catalytic sites. While generally robust, the thermal stability of polymer supports may be lower than that of silica.
Ultimately, for applications demanding high thermal stability and where precise pore architecture is beneficial, silica is an excellent choice. For applications where fine-tuning of the catalyst's local environment and high catalyst loading are critical, polymer supports may offer an advantage. Leaching of the active metal is a potential concern for both support types and should be carefully evaluated, for instance, by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) of the reaction solution after catalysis.[5] The provided data and protocols serve as a guide for researchers to initiate their own evaluations and select the most suitable immobilized catalyst system for their specific synthetic needs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
The Enduring Legacy of trans-1,2-Cyclohexanediamine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision in the development of stereoselective synthetic routes. Among the pantheon of privileged chiral scaffolds, trans-1,2-cyclohexanediamine (DACH) has established itself as a remarkably versatile and effective building block for a wide array of catalysts. This guide provides an objective comparison of DACH-derived catalysts with other prominent alternatives in key asymmetric transformations, supported by experimental data, detailed protocols, and logical diagrams to aid in catalyst selection and application.
Introduction to a Privileged Scaffold
Enantiomerically pure this compound is a C₂-symmetric chiral diamine that has become a cornerstone of asymmetric synthesis. Its rigid cyclohexane (B81311) backbone preorganizes the catalytic environment, enabling high levels of stereochemical control. The two primary amine functionalities serve as convenient handles for the synthesis of a diverse range of ligands, including salen-type ligands for epoxidations (Jacobsen's catalyst), diphosphine ligands for allylic alkylations (Trost ligand), and organocatalysts for conjugate additions. This versatility allows for its application across a broad spectrum of reactions, making it an invaluable tool for the synthesis of chiral molecules.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral ligand is best assessed through its performance in various asymmetric transformations. This section compares the performance of catalysts derived from this compound with notable alternatives in three fundamental reactions: asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylic alkylation.
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation. Catalysts derived from DACH have demonstrated high efficiency, often compared to those based on atropisomeric diphosphines like BINAP, which is utilized in the renowned Noyori hydrogenation.
| Reaction | Catalyst System | Substrate | Yield (%) | e.e. (%) |
| Asymmetric Hydrogenation | trans-[RuCl₂{(S,S)-DACH-diphosphine}{(R,R)-DPEN}] | Acetophenone | >99 | 89 |
| Asymmetric Hydrogenation | trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}] | Acetophenone | >99 | 86 |
Data compiled from a comparative study. The DACH-diphosphine ligand used is 1,2-bis((diphenylphosphino)methyl)cyclohexane.
Asymmetric Epoxidation of Alkenes
The Jacobsen-Katsuki epoxidation, which employs a manganese salen complex derived from DACH, is a landmark achievement in asymmetric catalysis. It is particularly effective for the epoxidation of cis-disubstituted and trisubstituted olefins and offers a broader substrate scope compared to the Sharpless epoxidation, which is primarily limited to allylic alcohols.
| Reaction | Catalyst System | Substrate | Yield (%) | e.e. (%) |
| Asymmetric Epoxidation | Jacobsen's Catalyst (DACH-derived) | Indene (B144670) | 90 | 85-88 |
| Asymmetric Epoxidation | Sharpless Epoxidation (DET-derived) | Geraniol (allylic alcohol) | 90 | >95 |
Data for Jacobsen epoxidation of indene.[1][2] Sharpless epoxidation data is representative for its preferred substrate class.
Asymmetric Allylic Alkylation (AAA)
The Trost asymmetric allylic alkylation, utilizing a palladium complex with a diphosphine ligand derived from DACH (the Trost ligand), is a powerful method for the construction of C-C and C-heteroatom bonds. Its performance is often benchmarked against other ligand classes, such as phosphoramidites.
| Reaction | Catalyst System | Substrate | Nucleophile | Yield (%) | e.e. (%) |
| Asymmetric Allylic Alkylation | Pd / (S,S)-Trost Ligand | 1,3-Diphenylallyl Acetate (B1210297) | Dimethyl Malonate | ~98 | >98 |
| Asymmetric Allylic Alkylation | Ir / Phosphoramidite Ligand | Cinnamyl Acetate | Dimethyl Malonate | High | up to 98 |
Trost ligand data is representative for this benchmark reaction. Phosphoramidite data is for a similar iridium-catalyzed system, highlighting the high enantioselectivities achievable with this alternative ligand class.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these catalysts. Below are protocols for the synthesis of a key DACH-derived catalyst and its application in a representative asymmetric transformation, alongside a protocol for a benchmark alternative reaction.
Synthesis of (R,R)-Jacobsen's Catalyst
This three-step procedure begins with the resolution of racemic trans-1,2-diaminocyclohexane, followed by the synthesis of the salen ligand and subsequent metallation.
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Dissolve L-(+)-tartaric acid (75 g, 0.5 mol) in 250 mL of water in a 1-L beaker equipped with a mechanical stirrer.
-
Slowly add racemic trans-1,2-diaminocyclohexane (114 g, 1 mol).
-
Add glacial acetic acid (50 mL). A precipitate will form.
-
Stir the slurry while allowing it to cool from ~90°C to 5°C over 3-4 hours.
-
Isolate the precipitate by filtration, wash with cold water and then methanol.
-
Dry the solid under reduced pressure to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
Step 2: Synthesis of the Salen Ligand
-
In a 2-L flask, dissolve the tartrate salt (29.7 g, 0.112 mol) and potassium carbonate (31.2 g, 0.225 mol) in 150 mL of water.
-
Add 600 mL of ethanol (B145695) and heat to reflux.
-
Slowly add a solution of 3,5-di-tert-butylsalicylaldehyde (53.7 g, 0.229 mol) in 250 mL of ethanol.
-
Reflux for 2 hours, then add 150 mL of water and cool to 5°C.
-
Collect the yellow solid by filtration and wash with ethanol to obtain the (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand.
Step 3: Synthesis of the Manganese(III) Complex (Jacobsen's Catalyst)
-
In a 100 mL flask, heat a mixture of the salen ligand (1.0 g) in 25 mL of absolute ethanol to reflux.
-
Add manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
-
Reflux for 30 minutes.
-
Bubble air through the refluxing solution for 1 hour.
-
Cool the mixture, collect the brown solid by filtration, and wash with ethanol to yield the catalyst.
Asymmetric Epoxidation of Indene using Jacobsen's Catalyst
-
To a stirred solution of indene (1.16 g, 10 mmol) in 10 mL of dichloromethane (B109758) at 0°C, add (R,R)-Jacobsen's catalyst (0.064 g, 0.1 mmol, 1 mol%).
-
Add 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P3NO) (0.021 g, 0.1 mmol) as a co-catalyst.
-
To this mixture, add 12.5 mL of a buffered 0.55 M aqueous solution of sodium hypochlorite (B82951) (NaOCl) pre-cooled to 0°C.
-
Stir the biphasic mixture vigorously at 0°C for 24 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel to afford indene oxide.
Noyori Asymmetric Hydrogenation of Acetylacetone (B45752)
-
Charge a Schlenk flask with acetylacetone (31.5 g, 315 mmol) and 32.3 mL of ethanol.
-
Sparge the solution with nitrogen for 1 hour.
-
In a nitrogen-filled glovebox, transfer the solution to a glass jar and add RuCl₂[(R)-BINAP] (0.1 mol%).
-
Place the jar in a Parr autoclave, seal, and remove from the glovebox.
-
Purge the autoclave with hydrogen gas, then pressurize to 1100 psi.
-
Heat the reaction to 30°C and stir for 6 days.
-
Carefully release the pressure and concentrate the reaction mixture in vacuo.
-
Purify the product by distillation under reduced pressure.
Visualizing the Logic of DACH-based Asymmetric Synthesis
The versatility of the this compound scaffold and the general workflow of asymmetric catalysis can be visualized through the following diagrams.
Caption: Derivation of key catalysts from the this compound scaffold.
Caption: General workflow of asymmetric catalysis.
Conclusion
This compound has proven to be a remarkably robust and versatile scaffold in asymmetric synthesis. The catalysts derived from this simple yet elegant building block have found widespread application in a multitude of stereoselective transformations, consistently delivering high levels of enantioselectivity. While other chiral ligands and catalysts, such as those based on BINAP or phosphoramidites, demonstrate exceptional performance in specific applications, the broad utility and accessibility of DACH-derived catalysts ensure their continued prominence in both academic research and industrial drug development. The comparative data and experimental protocols provided in this guide aim to assist researchers in making informed decisions for the rational design and implementation of efficient asymmetric synthetic routes.
References
A Comparative Guide to Asymmetric Epoxidation: Benchmarking trans-1,2-Cyclohexanediamine-Derived Catalysts Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of epoxides is a critical transformation in modern organic chemistry, providing chiral building blocks for a vast array of pharmaceuticals and complex molecules. The choice of catalyst is paramount to achieving high efficiency and stereocontrol. This guide provides an objective comparison of the performance of trans-1,2-cyclohexanediamine-derived catalysts, exemplified by the renowned Jacobsen's catalyst, against prominent commercial alternatives such as the Sharpless and Shi catalysts. This analysis is supported by experimental data to facilitate informed catalyst selection for specific synthetic challenges.
Performance Comparison of Leading Asymmetric Epoxidation Catalysts
The selection of an optimal catalyst for asymmetric epoxidation is highly dependent on the substrate structure. While a direct head-to-head comparison on a single substrate is often not feasible due to differing catalyst specificities, the following table summarizes the performance of Jacobsen's, Sharpless, and Shi catalysts on their respective preferred substrates, showcasing their individual strengths.
| Catalyst System | Representative Substrate | Catalyst Loading (mol%) | Oxidant | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| Jacobsen's Catalyst | Indene (B144670) | <1 | NaOCl | -5 | 90 | 85-88[1][2][3] |
| cis-Stilbene | 10 | Various | RT | Variable | Up to 92 (cis-epoxide)[4] | |
| Sharpless Catalyst | Geraniol (B1671447) (allylic alcohol) | 5-10 | TBHP | -20 | 85 | 94[5] |
| (E)-2-Hexen-1-ol (allylic alcohol) | 5-10 | TBHP | -20 | 80 | >95 | |
| Shi Catalyst | trans-β-Methylstyrene | 30 | Oxone | 0 | 82 | 92[6] |
| trans-Stilbene | 10 | Oxone | RT | 95 | 95[7] |
Note: The data presented is compiled from various sources and represents typical performance. Results may vary based on specific reaction conditions and substrate purity.
Signaling Pathways and Experimental Workflows
A generalized workflow for the asymmetric epoxidation of an olefin, followed by analysis to determine yield and enantiomeric excess, is depicted below. This process is fundamental to benchmarking the efficacy of different catalytic systems.
Figure 1. Generalized experimental workflow for asymmetric epoxidation and product analysis.
Detailed Experimental Protocols
Asymmetric Epoxidation of Indene using Jacobsen's Catalyst
This protocol is representative for the epoxidation of unfunctionalized cis-disubstituted olefins using the this compound-derived Jacobsen's catalyst.
Materials:
-
Indene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Commercial bleach (NaOCl solution)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A buffered bleach solution is prepared by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. The pH is adjusted to 11.3 with 1 M NaOH.[8]
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 0.5 g of indene and the desired amount of Jacobsen's catalyst (typically 1-10 mol%) in 5 mL of CH₂Cl₂.[8]
-
The buffered bleach solution is then added to the stirred solution of the alkene and catalyst.[8]
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., -5 °C) and monitored by TLC or GC.
-
Upon completion, the organic phase is separated, washed twice with saturated NaCl solution, and dried over anhydrous Na₂SO₄.[8]
-
The solvent is removed under reduced pressure, and the crude epoxide is purified by flash column chromatography.
-
The enantiomeric excess of the purified indene oxide is determined by chiral GC analysis.[8]
Asymmetric Epoxidation of Geraniol using Sharpless Catalyst
This protocol is a standard procedure for the epoxidation of primary and secondary allylic alcohols.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a nonane (B91170) solution
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å or 4Å molecular sieves
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated molecular sieves.[9]
-
Add anhydrous CH₂Cl₂ followed by Ti(OiPr)₄ and (+)-DET (typically 5-10 mol% of the catalyst system with a slight excess of the tartrate).[9][10]
-
Cool the mixture to -20 °C.
-
A solution of geraniol in anhydrous CH₂Cl₂ is added via syringe.
-
TBHP is then added dropwise to the reaction mixture while maintaining the temperature at -20 °C.[10]
-
The reaction is stirred at -20 °C until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of water. The mixture is stirred at room temperature until two clear layers form.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The product is purified by column chromatography. The enantiomeric excess is determined by chiral GC or by NMR analysis using a chiral shift reagent.[10]
Asymmetric Epoxidation of trans-β-Methylstyrene using Shi Catalyst
This protocol is representative for the epoxidation of trans-disubstituted and trisubstituted olefins using a fructose-derived organocatalyst.
Materials:
-
trans-β-Methylstyrene
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂·EDTA)
-
n-Hexane
Procedure:
-
In a round-bottom flask, a mixture of CH₃CN, DMM, and an aqueous solution of Na₂·EDTA is prepared.
-
trans-β-Methylstyrene and the Shi catalyst (typically 30 mol%) are added to the solvent mixture.[6]
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of Oxone® and K₂CO₃ in water is added dropwise to the rapidly stirred reaction mixture over 1-2 hours, maintaining the pH at approximately 10.5.[6][11]
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with n-hexane.
-
The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is carefully removed under reduced pressure to avoid loss of the volatile epoxide.
-
The crude product is purified by flash chromatography on silica (B1680970) gel buffered with 1% triethylamine in hexane.[12]
-
The enantiomeric excess is determined by chiral GC analysis.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. datapdf.com [datapdf.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Determining Absolute Configuration Using trans-1,2-Cyclohexanediamine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in modern chemistry, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different physiological effects. Chiral auxiliaries are powerful tools in asymmetric synthesis, not only for inducing stereoselectivity but also for determining the absolute configuration of the resulting products. Among these, trans-1,2-cyclohexanediamine (DACH) has emerged as a versatile and effective scaffold for a wide range of chiral ligands and auxiliaries.
This guide provides an objective comparison of the use of this compound-based auxiliaries against other common methods for determining absolute configuration. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their synthetic challenges.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to control the stereochemical outcome of a reaction, typically measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, in conjunction with the chemical yield. While direct, side-by-side comparisons in a single study are not always available, the following tables compile representative data from various sources to offer a comparative overview of the performance of DACH-derived auxiliaries against other widely used chiral auxiliaries in common asymmetric transformations.
Table 1: Asymmetric Aldol (B89426) Reaction
| Chiral Auxiliary | Aldehyde | Enolate Source | Yield (%) | de/ee (%) | Reference |
| (R,R)-DACH derivative | Benzaldehyde | Cyclohexanone | 78 | >20:1 dr, 94 ee | [1] |
| Evans' Oxazolidinone | Isobutyraldehyde | N-Propionyl oxazolidinone | 85 | >99 de | [1] |
| Oppolzer's Camphorsultam | Benzaldehyde | N-Acetyl camphorsultam | 90 | >98 de | [2] |
| (-)-8-Phenylmenthol | Benzaldehyde | Titanium enolate of acetate | 75 | 95 de | [2] |
Table 2: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | de/ee (%) | Reference |
| (S,S)-DACH derivative | Glycine imine | Benzyl bromide | 95 | >98 de | N/A |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | 94 | 99 de | [3] |
| Myers' Pseudoephedrine | Propionamide | Methyl iodide | 90 | 98 de | [3] |
| Enders' SAMP Hydrazone | Cyclohexanone hydrazone | Iodomethane | 95 | >96 ee | [3] |
Methodologies for Determining Absolute Configuration
Beyond inducing chirality, auxiliaries and other techniques can be employed to determine the absolute configuration of a newly formed stereocenter. Here, we compare the use of this compound as a chiral derivatizing agent with established spectroscopic methods.
Table 3: Comparison of Methods for Absolute Configuration Determination
| Method | Principle | Sample Requirement | Advantages | Disadvantages |
| DACH Derivatization & NMR | Formation of diastereomers with a known enantiomer of DACH, followed by ¹H NMR analysis of chemical shift differences. | Milligram quantities of the analyte. | Relatively inexpensive, readily available auxiliary, straightforward derivatization. | Requires a chiral center with suitable protons for NMR analysis, interpretation can be complex. |
| Mosher's Method (NMR) | Formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by ¹H NMR analysis. | Sub-milligram to milligram quantities.[4] | Widely applicable to alcohols and amines, well-established empirical model for prediction.[5][6] | MTPA reagents are expensive, derivatization can be challenging for sterically hindered substrates. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a computationally predicted spectrum of a known enantiomer. | Milligram quantities in solution.[5] | Non-destructive, provides conformational information, no derivatization required.[7][8] | Requires access to a VCD spectrometer and computational resources, can be time-consuming.[9] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. | High-quality single crystal.[5] | Unambiguous determination of absolute configuration. | Growth of suitable crystals can be a significant bottleneck. |
Experimental Protocols
Using this compound as a Chiral Derivatizing Agent for NMR Analysis
This protocol outlines the general procedure for determining the absolute configuration of a chiral carboxylic acid by forming diastereomeric amides with (R,R)- or (S,S)-1,2-diaminocyclohexane.
-
Amide Formation:
-
In a small vial, dissolve the chiral carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Add a coupling agent such as DCC (dicyclohexylcarbodiimide, 1.1 eq.) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) and a non-nucleophilic base like DMAP (4-dimethylaminopyridine, 0.1 eq.).
-
Add a solution of enantiomerically pure (R,R)- or (S,S)-1,2-diaminocyclohexane (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by filtering any solids and washing the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amide by column chromatography.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric amide.
-
Identify protons close to the newly formed stereocenter.
-
Compare the chemical shifts of these protons to those of the diastereomer formed with the other enantiomer of the diamine (prepared separately).
-
Systematic differences in chemical shifts, when compared to a model of the expected diastereomer conformations, can allow for the assignment of the absolute configuration.
-
Mosher's Method for a Chiral Alcohol
A detailed protocol for the Mosher ester analysis can be found in Nature Protocols.[4] The key steps are:
-
Esterification: React the chiral alcohol separately with (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP).
-
Purification: Purify the resulting diastereomeric MTPA esters.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. The sign of the Δδ values is correlated with their spatial position relative to the phenyl group of the MTPA moiety, allowing for the assignment of the absolute configuration.[5][6]
Vibrational Circular Dichroism (VCD) Spectroscopy
A general procedure for determining absolute configuration using VCD involves:
-
Sample Preparation: Dissolve the purified chiral molecule in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 5-15 mg/mL.[10]
-
Spectral Acquisition: Measure the VCD and IR spectra of the sample. This typically requires several hours of signal averaging.[9]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule using computational chemistry software (e.g., Gaussian).
-
Calculate the Boltzmann-averaged VCD and IR spectra for the lowest energy conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the bands allows for the unambiguous assignment of the absolute configuration.[8]
Visualizing the Concepts
Caption: Mechanism of a chiral auxiliary in asymmetric synthesis.
Caption: Workflow for absolute configuration determination using DACH.
Caption: Decision tree for selecting a method for absolute configuration determination.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of trans-1,2-Cyclohexanediamine in Stereocontrol: A Comparative Analysis
For researchers, scientists, and drug development professionals, achieving precise stereocontrol in chemical reactions is paramount. The chirality of a molecule can dramatically influence its biological activity, making the development of effective stereoselective catalysts a cornerstone of modern synthetic chemistry. Among the pantheon of chiral ligands and auxiliaries, trans-1,2-cyclohexanediamine (often abbreviated as DACH) has emerged as a remarkably versatile and effective scaffold for inducing stereoselectivity in a wide array of organic transformations. This guide provides a comparative analysis of the performance of this compound-derived catalysts in key asymmetric reactions, supported by experimental data, and details the mechanistic underpinnings of their stereodirecting influence.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The efficacy of a chiral catalyst is primarily judged by its ability to favor the formation of one stereoisomer over another, a preference quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr). The following tables summarize the performance of catalysts derived from this compound in comparison to other common chiral diamine-based catalysts in three widely utilized asymmetric reactions: the Jacobsen-Katsuki epoxidation, the Trost asymmetric allylic alkylation (AAA), and the copper-catalyzed asymmetric conjugate addition.
Asymmetric Epoxidation of Olefins
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from prochiral olefins using a chiral manganese-salen complex. The salen ligand is typically derived from a chiral diamine, with this compound being a foundational component of the renowned Jacobsen's catalyst.
Table 1: Comparison of Chiral Salen Catalysts in the Asymmetric Epoxidation of Styrene
| Catalyst Backbone | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-trans-1,2-Cyclohexanediamine | NaOCl | -78 | - | 86 | [1] |
| Proline-derived C1-symmetric | H₂O₂ | - | - | 96-98 (S) | [1] |
| (R,R)-1,2-Diphenylethylene-1,2-diamine | m-CPBA | 0 | 85 | 75 |
Table 2: Comparison of Chiral Salen Catalysts in the Asymmetric Epoxidation of Indene (B144670)
| Catalyst Backbone | Oxidant | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R,R)-trans-1,2-Cyclohexanediamine | NaOCl | <1 | 90 | 85-88 | [1] |
| Immobilized (R,R)-trans-1,2-Cyclohexanediamine | NaOCl | - | - | 96-99 | [2] |
Asymmetric Allylic Alkylation
The Trost asymmetric allylic alkylation (AAA) is a palladium-catalyzed reaction that forms a carbon-carbon or carbon-heteroatom bond at an allylic position with high stereocontrol. The "Trost ligand," a C2-symmetric diphosphine ligand built upon a this compound scaffold, is a benchmark for this transformation.
Table 3: Comparison of Chiral Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate (B1210297) with Dimethyl Malonate
| Ligand | Base | Yield (%) | ee (%) | Reference |
| (R,R)-Trost Ligand (DACH-based) | Cs₂CO₃ | >95 | >98 | |
| (S)-BINAP | K₂CO₃ | 92 | 88 | |
| (R,S)-Josiphos | NaH | 98 | 95 | |
| TADDOL-based phosphoramidite (B1245037) (L1) | - | - | up to 98 | [3] |
Copper-Catalyzed Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental method for the formation of chiral carbon-carbon bonds. Ligands derived from this compound have proven to be highly effective in controlling the stereochemical outcome of this reaction.
Table 4: Comparison of Chiral Diamine-Based Ligands in the Cu-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
| Ligand Backbone | Copper Source | Yield (%) | ee (%) | Reference |
| (rac)-trans-1,2-Cyclohexanediamine-based bis(NHC) | Cu(hfacac)(btmsa) | - | 97 | [4] |
| (S)-BINAP | Cu(OTf)₂ | 95 | 82 | |
| (S,S)-1,2-Diphenylethylene-1,2-diamine-based | Cu(OAc)₂ | 90 | 94 |
Mechanistic Insights into Stereocontrol
The remarkable ability of this compound to impart high levels of stereocontrol stems from its rigid C2-symmetric chiral scaffold. This rigidity, originating from the cyclohexane (B81311) ring, projects the substituents on the diamine into well-defined spatial orientations, creating a highly organized and predictable chiral environment around the metal center.
Jacobsen-Katsuki Epoxidation
In the Jacobsen-Katsuki epoxidation, the this compound backbone of the salen ligand forces the salicylaldehyde (B1680747) moieties into a non-planar, "stepped" conformation. This creates a chiral pocket that dictates the trajectory of the incoming olefin, favoring one face of the double bond over the other for oxygen transfer from the high-valent manganese-oxo species.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Trost Asymmetric Allylic Alkylation
In the Trost AAA, the chiral environment created by the this compound-based diphosphine ligand around the palladium center is crucial for stereodifferentiation. The ligand's geometry influences the coordination of the π-allyl intermediate and directs the incoming nucleophile to attack one of the allylic termini preferentially, leading to the observed high enantioselectivity.
Caption: Catalytic cycle of the Trost asymmetric allylic alkylation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the key reactions discussed.
General Experimental Workflow for Asymmetric Epoxidation
Caption: General experimental workflow for asymmetric epoxidation.
Detailed Protocol for Jacobsen-Katsuki Epoxidation of Indene:
To a stirred solution of indene (1.0 mmol) in CH₂Cl₂ (5 mL) at 0 °C is added the (R,R)-Jacobsen's catalyst (0.01 mmol, 1 mol%). A buffered aqueous solution of sodium hypochlorite (B82951) (1.5 mmol, 1.5 equiv) is then added dropwise over a period of 30 minutes. The reaction mixture is stirred vigorously at 0 °C and monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Experimental Workflow for Trost Asymmetric Allylic Alkylation
Caption: General experimental workflow for Trost AAA.
Detailed Protocol for Trost Asymmetric Allylic Alkylation:
In a flame-dried flask under an inert atmosphere, [Pd₂(dba)₃]·CHCl₃ (0.025 mmol) and the (R,R)-Trost ligand (0.075 mmol) are dissolved in dry CH₂Cl₂ (5 mL). The solution is stirred at room temperature for 30 minutes. The allylic acetate (1.0 mmol) is then added, followed by the nucleophile (1.2 mmol) and cesium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the alkylated product. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The data and mechanistic discussions presented herein unequivocally validate the crucial role of this compound as a privileged chiral scaffold in asymmetric catalysis. Its rigid C2-symmetric framework provides a predictable and highly effective means of stereocontrol in a variety of important synthetic transformations. While other chiral diamines can also afford high levels of enantioselectivity, the consistent high performance, ready availability, and modular nature of this compound-derived catalysts solidify their position as indispensable tools for the modern synthetic chemist. The continued exploration of novel ligands and catalysts based on this remarkable diamine promises to further expand the frontiers of stereoselective synthesis.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity in trans-1,2-Cyclohexanediamine Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of trans-1,2-Cyclohexanediamine (CHDA) is a critical parameter in asymmetric synthesis, particularly in the development of pharmaceuticals where enantiomers can exhibit different pharmacological and toxicological profiles. The accurate determination of chiral purity necessitates robust and reliable analytical methods. Cross-validation of these methods is essential to ensure consistency and accuracy of results across different analytical platforms. This guide provides an objective comparison of the primary analytical techniques used for determining the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the chiral purity of this compound depends on several factors, including the sample matrix, required sensitivity, speed of analysis, and available instrumentation.[1] Each technique offers distinct advantages and disadvantages in terms of performance.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in the liquid phase based on differential partitioning between a stationary and mobile phase. | Separation in the gas phase based on volatility and interaction with a stationary phase. | Separation using a supercritical fluid as the mobile phase. |
| Sample Volatility | Not required. | Required; derivatization is often necessary for non-volatile analytes like diamines.[1] | Not strictly required, but beneficial. |
| Resolution | Generally high, especially with polysaccharide-based chiral stationary phases. | Can be very high, particularly with cyclodextrin-based columns. | Often provides superior or complementary selectivity to HPLC.[2][3] |
| Speed | Moderate; typical run times are in the range of 10-30 minutes. | Fast; run times can be shorter than HPLC. | Very fast; significantly shorter analysis times compared to HPLC.[2][3] |
| Solvent Consumption | High, uses organic solvents which can be a disposal concern. | Low, primarily uses carrier gas. | Low, primarily uses compressed CO2 with small amounts of co-solvents.[2] |
| Sensitivity | High, with various sensitive detectors available (UV, MS). | Very high, especially with detectors like FID and MS. | High, compatible with both UV and MS detectors. |
| Cost (Instrument) | Moderate to high. | Moderate. | High. |
| Derivatization | Generally not required. | Often required for amines to improve volatility and peak shape.[1] | Can sometimes be avoided where HPLC would require it. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the enantiomeric separation of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized for best resolution. A small amount of an amine additive (e.g., diethylamine (B46881) or triethylamine) is often added to the mobile phase to improve peak shape.[2]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for sensitive UV detection. Alternatively, a detector that does not rely on UV absorbance, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), can be used. Mass Spectrometry (MS) is also a viable detection method.
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase.
-
If derivatization is required, follow a validated derivatization protocol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (GC) Protocol
This protocol outlines a general procedure for the chiral analysis of this compound, which typically requires derivatization.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS)
-
Split/splitless injector
-
Autosampler
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEX).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Injection Mode: Split or splitless, depending on the sample concentration.
Sample Preparation (Derivatization): As this compound is not highly volatile, derivatization is often necessary.[1] A common approach is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA).
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of the derivatizing agent (e.g., TFAA) and a catalyst if required (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
After cooling, the excess reagent may need to be removed under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC analysis.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide equivalent results for the chiral purity of this compound. The process involves comparing key validation parameters across the different techniques.
Caption: Workflow for the cross-validation of analytical methods for chiral purity analysis.
Validation Parameters and Acceptance Criteria
According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated during method validation.[5][6][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the enantiomers from each other and from any potential impurities or degradation products. Peak purity analysis should confirm no co-elution. |
| Linearity | A linear relationship between the concentration of the minor enantiomer and the analytical response should be demonstrated. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value, typically assessed by analyzing samples with known amounts of the enantiomeric impurity. Recovery should be within 80-120% for the impurity. |
| Precision | - Repeatability: The precision of the method under the same operating conditions over a short interval of time. Relative Standard Deviation (RSD) should be ≤ 5%.- Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. RSD should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of the enantiomeric impurity that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the enantiomeric impurity that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for the impurity. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). |
By systematically evaluating and comparing these analytical methods and their validation data, researchers and drug development professionals can confidently select the most appropriate technique for their specific needs, ensuring the quality and safety of their chiral products. The use of an orthogonal method (a method with a different separation principle) for confirmation of results is highly recommended in a regulatory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
A Comparative Analysis of Cis- vs. Trans-1,2-Cyclohexanediamine in Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanediamine (chxn) is a crucial building block in the synthesis of chiral ligands, which are pivotal in asymmetric catalysis and the development of novel therapeutics. This diamine exists as two main stereoisomers: cis-1,2-cyclohexanediamine and trans-1,2-cyclohexanediamine. The spatial orientation of the two amine groups in these isomers profoundly influences the stereochemistry and performance of the resulting ligands and their metal complexes. While the trans-isomer has been extensively utilized and is a cornerstone in many well-established catalytic systems, the application of the cis-isomer has been significantly less explored. This guide provides a comparative analysis of these two isomers in ligand synthesis, supported by experimental data and protocols, to aid researchers in selecting the appropriate building block for their specific applications.
Stereochemical and Conformational Differences
The fundamental difference between cis- and this compound lies in the relative orientation of the two amino groups on the cyclohexane (B81311) ring.
-
This compound: The two amino groups are on opposite sides of the cyclohexane ring (one axial, one equatorial in a chair conformation, or both equatorial in a twist-boat conformation). This arrangement leads to the formation of C2-symmetric ligands, which are highly effective in creating a chiral environment around a metal center, making them exceptionally useful in asymmetric catalysis.[1][2]
-
cis-1,2-Cyclohexanediamine: The two amino groups are on the same side of the ring (one axial and one equatorial in a chair conformation). This results in ligands with C_s symmetry. The proximity of the coordination sites can lead to different chelation behavior and stability of the resulting metal complexes compared to their trans-counterparts.
Comparative Overview of Ligand Synthesis and Applications
The disparity in the application of cis- and this compound is significant. The trans-isomer is a staple in asymmetric catalysis, while the use of the cis-isomer is a more niche area of research.
| Feature | This compound | cis-1,2-Cyclohexanediamine |
| Prevalence in Literature | Extensively studied and widely used. | Significantly underrepresented in the literature.[3] |
| Symmetry of Derived Ligands | Primarily C2-symmetric. | Primarily C_s-symmetric. |
| Common Ligand Types | Salen-type, Trost ligands, bis(oxazoline) (BOX) ligands, phosphine-based ligands.[2] | Primarily researched with conformationally locked scaffolds for specific reactions.[3] |
| Primary Applications | Asymmetric catalysis (e.g., Jacobsen epoxidation, kinetic resolution, Diels-Alder reactions), organocatalysis. | Investigated in asymmetric Henry reactions and transfer hydrogenation; synthesis of platinum complexes with antitumor activity. |
| Notable Characteristics | Forms rigid and well-defined chiral pockets around metal centers, leading to high enantioselectivity. | The fixed spatial arrangement in conformationally locked systems can offer unique stereocontrol. |
Experimental Data: A Comparative Look at Catalytic Performance
Direct comparative data for the same reaction catalyzed by ligands derived from both cis- and this compound is scarce due to the limited research on the cis-isomer. However, we can compare the performance of representative ligands from each class in their respective optimized reactions.
Table 1: Performance of this compound Derived Salen-Cu(II) Complex in Asymmetric Alkylation
| Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Schiff base of D,L-alanine ester | Benzyl bromide | >95 | 88 |
| Schiff base of D,L-alanine ester | Ethyl bromide | >95 | 75 |
| Data sourced from a study on the catalytic activity of chiral Cu(II) and Ni(II) Salen complexes.[4] |
Table 2: Performance of a cis-1,2-Cyclohexanediamine Derived Ligand in the Asymmetric Henry (Nitroaldol) Reaction
| Aldehyde | Nitromethane | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Nitromethane | 85 | 75 |
| 4-Nitrobenzaldehyde | Nitromethane | 92 | 80 |
| Data is representative of the performance of a library of ligands derived from a conformationally locked cis-1,2-diamine scaffold.[3] |
Experimental Protocols
Protocol 1: Synthesis of a trans-Salen Type Ligand
This protocol describes the synthesis of N,N'-bis(salicylidene)-trans-1,2-cyclohexanediamine, a common Salen-type ligand.
Materials:
-
(±)-trans-1,2-cyclohexanediamine
-
Salicylaldehyde
-
Absolute Ethanol
Procedure:
-
Dissolve (±)-trans-1,2-cyclohexanediamine (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add salicylaldehyde (2.0 mmol) to the solution.
-
Reflux the mixture with stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The yellow crystalline product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Expected Yield: >90%
Protocol 2: Synthesis of a Ligand from a Conformationally Locked cis-1,2-Diamine Scaffold
This protocol is based on the synthesis of a library of secondary diamine ligands from an optically pure primary cis-diamine scaffold.
Materials:
-
Enantiomerically pure conformationally locked cis-1,2-diaminocyclohexane (B74578) derivative
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the cis-diamine scaffold (1.0 mmol) and the aldehyde or ketone (2.2 mmol) in DCM (20 mL).
-
Add NaBH(OAc)3 (2.5 mmol) to the mixture in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
The choice between cis- and this compound for ligand synthesis is heavily dictated by the desired stereochemical outcome and the intended application. The trans-isomer is the workhorse for generating C2-symmetric ligands that have proven to be highly effective in a wide array of asymmetric catalytic reactions. Its rigid and predictable coordination geometry makes it a reliable choice for inducing high enantioselectivity.
In contrast, the cis-isomer remains a largely untapped resource. The limited research available suggests that its unique stereochemistry can be harnessed to create ligands with distinct properties, particularly when incorporated into conformationally rigid scaffolds. While not as universally applicable as its trans-counterpart, ligands derived from cis-1,2-cyclohexanediamine hold potential for niche applications and the discovery of novel catalytic systems. For researchers venturing into new areas of asymmetric catalysis, the exploration of cis-1,2-cyclohexanediamine-based ligands could be a fruitful, albeit less-trodden, path.
References
The Industrial Viability of trans-1,2-Cyclohexanediamine in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that balances catalytic performance with economic feasibility. This guide provides an in-depth evaluation of trans-1,2-Cyclohexanediamine (DACH) as a precursor for chiral catalysts in industrial processes, comparing its performance and cost-effectiveness against common alternatives, supported by experimental data and detailed methodologies.
This compound, a C₂-symmetric chiral diamine, is a foundational building block for a variety of highly effective ligands used in asymmetric synthesis. Its commercial availability and relatively low cost, stemming from its potential production as a byproduct in the synthesis of hexamethylene diamine from adiponitrile, make it an attractive starting point for the development of industrial-scale catalytic processes.[1] This guide will focus on two key areas where DACH-derived catalysts have demonstrated significant utility: the Jacobsen-Katsuki epoxidation and the asymmetric hydrogenation of ketones.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
The true measure of a chiral ligand's industrial viability lies in the performance of the resulting catalyst. Key metrics include enantiomeric excess (ee), which indicates the purity of the desired stereoisomer, and the turnover number (TON) and turnover frequency (TOF), which reflect the catalyst's efficiency and longevity.
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a fundamental transformation in the pharmaceutical and fine chemical industries. Catalysts derived from DACH, often in the form of Ru(II) complexes with a phosphine (B1218219) co-ligand (e.g., Ru-TsDACH), have shown exceptional performance. Here, we compare a DACH-derived catalyst with a catalyst based on the well-established BINOL ligand framework for the asymmetric hydrogenation of acetophenone (B1666503), a common model substrate.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (S,S)-RuCl₂-TsDACH | Acetophenone | 0.01 | >99 | 98 (R) | 10,000 | ~2,000 |
| (R)-RuCl₂-BINAP | Acetophenone | 0.001 | 100 | 80 (R) | 2,400,000 | 228,000 |
Note: The data presented is a synthesis of typical results from various sources and may not reflect a single head-to-head study. Performance can vary based on specific reaction conditions.
While the Ru-BINAP system can achieve an exceptionally high TON, the DACH-based catalyst often provides a balance of high enantioselectivity and very good turnover numbers under accessible reaction conditions. The choice between these ligands in an industrial setting will depend on a detailed process-specific economic analysis.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides, which are versatile chiral building blocks. The catalyst for this reaction is a manganese-salen complex, with the salen ligand being derived from a chiral diamine. DACH is a common and effective choice for this transformation.
| Chiral Diamine in Salen Ligand | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| (R,R)-DACH | (Z)-1-phenylpropene | 4 | 84 | 92 |
| Alternative Chiral Diamine | (Z)-1-phenylpropene | Varies | Varies | Varies |
For the Jacobsen epoxidation, DACH-derived salen catalysts are considered a benchmark, offering high yields and enantioselectivities for a range of cis-disubstituted and trisubstituted olefins.
Economic Feasibility Analysis
The economic viability of using DACH in industrial processes extends beyond the initial purchase price of the diamine. A comprehensive analysis must consider the entire process, including catalyst synthesis, operational costs, and the potential for catalyst recycling.
| Cost Factor | This compound (DACH) | Alternatives (e.g., BINOL, BINAM) |
| Ligand Synthesis and Cost | Relatively inexpensive, with established industrial production methods. Can be sourced as a byproduct. | Often more complex multi-step synthesis, leading to higher initial cost. |
| Catalyst Preparation | Generally straightforward synthesis of salen and other ligands from DACH. | Can involve more intricate synthetic steps to prepare the final ligand. |
| Catalyst Performance | High efficiency (TONs up to 10,000 and higher in some applications) and enantioselectivity. | Can achieve very high TONs (over 1,000,000 in some cases), potentially reducing catalyst loading. |
| Catalyst Recycling | DACH-based catalysts, particularly heterogeneous versions, can be recycled, though efficiency depends on the specific process. | Recycling is also a key consideration, with various strategies employed to recover these high-value ligands. |
| Overall Process Cost | Lower initial investment in the chiral ligand can significantly reduce the overall process cost. | Higher ligand cost necessitates very high catalyst efficiency and effective recycling to be economically competitive. |
The lower upfront cost of DACH provides a significant economic advantage, particularly for processes where the catalyst cost is a major contributor to the final product price. However, for processes where extremely high catalyst turnover is achievable and paramount, more expensive ligands like BINOL may be justified.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for evaluating and implementing catalytic processes.
Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDACH Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDACH (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
Isopropanol (B130326) (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDACH (0.011 mmol).
-
Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at 80°C for 30 minutes to form the catalyst pre-cursor.
-
The mixture is cooled to room temperature, and acetophenone (1 mmol) is added.
-
A solution of KOtBu (0.025 mmol) in isopropanol (5 mL) is then added to initiate the reaction.
-
The reaction is stirred at room temperature and monitored by chiral GC or HPLC until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral chromatography.
Visualizing the Decision-Making Process
The selection of a chiral catalyst in an industrial setting is a multi-faceted decision. The following diagram illustrates a typical workflow for evaluating the economic feasibility of a chiral ligand like this compound.
Caption: Workflow for Evaluating the Economic Feasibility of a Chiral Ligand.
The following decision tree provides a simplified model for selecting a chiral catalyst for an industrial process, highlighting the key factors that influence the choice between a DACH-based system and a more expensive alternative.
Caption: Decision Tree for Chiral Catalyst Selection.
Conclusion
This compound stands as a robust and economically attractive platform for the development of chiral catalysts for industrial applications. Its lower cost and the high performance of its derivatives in key asymmetric transformations, such as hydrogenation and epoxidation, make it a compelling choice for process development. While alternative ligands like BINOL may offer superior performance in terms of turnover numbers in specific cases, the overall economic feasibility often favors DACH-based systems. A thorough, process-specific evaluation of performance and cost, as outlined in this guide, is crucial for making an informed decision in the competitive landscape of pharmaceutical and fine chemical manufacturing.
References
The Chiral Scaffolding Power of trans-1,2-Cyclohexanediamine in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal (B13267) of chiral auxiliaries and catalysts, trans-1,2-cyclohexanediamine (DACH) has emerged as a privileged scaffold, enabling a wide array of stereoselective transformations. This guide provides a comparative analysis of the application of DACH-derived catalysts in the total synthesis of complex molecules, juxtaposing their performance with alternative asymmetric strategies and offering detailed experimental insights.
At the heart of many synthetic endeavors lies the challenge of precisely controlling the three-dimensional arrangement of atoms. Chiral diamines, particularly the C₂-symmetric this compound, have proven to be exceptionally effective as platforms for designing chiral ligands and organocatalysts. Their rigid cyclohexane (B81311) backbone preorganizes the catalytic environment, allowing for high levels of stereochemical communication with the substrate. This guide will delve into a case study involving a key reaction in the potential synthesis of the natural product (+)-streptazolin, showcasing the efficacy of a DACH-derived bifunctional thiourea (B124793) catalyst in a crucial asymmetric Michael addition.
Case Study: Asymmetric Michael Addition in the Synthesis of a (+)-Streptazolin Precursor
A plausible strategy for the enantioselective synthesis of the piperidine (B6355638) core of (+)-streptazolin involves the asymmetric Michael addition of a β-ketoester to a nitroalkene. This reaction establishes a key stereocenter and provides a functionalized intermediate amenable to further transformations. Here, we compare the performance of a DACH-derived thiourea organocatalyst, often referred to as Takemoto's catalyst, with other prominent catalytic systems for this transformation.
Data Presentation: Catalyst Performance in Asymmetric Michael Addition
| Catalyst Type | Chiral Ligand/Catalyst | Michael Donor | Michael Acceptor | Overall Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Catalyst Loading (mol%) | Time (h) | Ref. |
| DACH-Derived Organocatalyst | (R,R)-DACH-Thiourea (Takemoto's Catalyst) | Ethyl 2-oxocyclohexanecarboxylate | trans-β-Nitrostyrene | 95 | 99 | >95:5 | 10 | 24 | [1] |
| Proline-Derived Organocatalyst | L-Proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 20 | 95:5 (syn:anti) | 3 | 96 | [2] |
| Cinchona Alkaloid Catalyst | Quinidine-derived Squaramide | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 99 | 99 | >100:1 | 10 | 12 | [3] |
| Metal-Based Catalyst | La-NMe-linked-BINOL complex | Methyl Acetoacetate | 2-Cyclohexen-1-one | 82 | 92 | - | 10 | 48 | [4] |
Note: The data presented is for analogous Michael addition reactions and serves as a representative comparison of catalyst performance.
Experimental Protocols
General Procedure for Asymmetric Michael Addition with (R,R)-DACH-Thiourea Catalyst
To a solution of the (R,R)-DACH-thiourea catalyst (0.10 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at room temperature is added the β-ketoester (1.2 equiv). The mixture is stirred for a few minutes before the addition of the nitroalkene (1.0 equiv). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1]
General Procedure for Asymmetric Michael Addition with L-Proline
To a solution of L-proline (0.03 equiv) in DMSO is added the ketone (1.0 equiv) followed by the nitroalkene (1.2 equiv). The reaction mixture is stirred at room temperature for the specified time. Water is then added, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.[2]
Visualization of Catalytic Pathways
The following diagrams illustrate the proposed catalytic cycle for the DACH-thiourea catalyzed Michael addition and a decision-making workflow for selecting an asymmetric synthesis strategy.
Caption: Proposed catalytic cycle for the DACH-thiourea catalyzed Michael addition.
Caption: Decision workflow for selecting an asymmetric synthesis strategy.
Comparison with Alternative Asymmetric Methodologies
While DACH-derived catalysts excel in reactions like the Michael addition, a comprehensive understanding requires comparison with other powerful asymmetric transformations that utilize different chiral scaffolds and mechanisms.
Trost Asymmetric Allylic Alkylation (AAA)
The Trost AAA employs a palladium catalyst with a C₂-symmetric chiral ligand, also derived from this compound (the Trost ligand), to achieve enantioselective substitution of allylic substrates.[5][6][7] This method is highly versatile for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
-
Advantages: Broad substrate scope, high enantioselectivities, and the ability to form various bond types.
-
Comparison: While both DACH-thiourea and Trost ligands are derived from the same chiral scaffold, they operate through fundamentally different mechanisms (organocatalysis vs. transition metal catalysis) and are suited for different types of bond formations.
Jacobsen-Katsuki Epoxidation
This reaction utilizes a chiral manganese-salen complex, where the salen ligand is derived from a DACH backbone, to perform enantioselective epoxidation of unfunctionalized alkenes.[8] It is a cornerstone of asymmetric oxidation.
-
Advantages: High enantioselectivities for a range of alkenes, complementary to the Sharpless asymmetric epoxidation.
-
Comparison: The Jacobsen epoxidation is a powerful tool for installing chirality through C-O bond formation, a different synthetic strategy compared to the C-C bond-forming Michael addition.
Corey-Itsuno Reduction
Also known as the Corey-Bakshi-Shibata (CBS) reduction, this method uses a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of prochiral ketones to secondary alcohols.[9]
-
Advantages: High enantioselectivities, predictable stereochemical outcome, and broad applicability.
-
Comparison: This method introduces chirality through the reduction of a carbonyl group, offering an alternative approach to setting stereocenters compared to the conjugate addition strategy.
Conclusion
This compound stands out as a remarkably versatile and effective chiral scaffold in asymmetric synthesis. As demonstrated through the case study of a key step in the potential synthesis of (+)-streptazolin, DACH-derived thiourea catalysts offer excellent enantioselectivity and high yields in asymmetric Michael additions, often outperforming other organocatalytic systems. When compared to other seminal asymmetric transformations like the Trost AAA, Jacobsen epoxidation, and Corey-Itsuno reduction, it becomes clear that the choice of catalyst and methodology is intricately linked to the specific bond formation and synthetic strategy required. For researchers and drug development professionals, a deep understanding of the capabilities and limitations of these various approaches, all of which can be enabled by the remarkable DACH scaffold, is crucial for the efficient and elegant synthesis of complex chiral molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (+)-streptazolin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective total synthesis of (+)-streptazolin by using a temporary silicon-tethered RCM strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of trans-1,2-Cyclohexanediamine: A Procedural Guide
For Immediate Use by Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of trans-1,2-Cyclohexanediamine, a corrosive and combustible liquid commonly used in research and development. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment.
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear the following PPE at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.[2]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2] For larger quantities or in case of a spill, consider fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]
-
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and to facilitate compliant disposal.[1]
-
Designated Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.[1][3]
-
Waste Stream Classification: This compound must be disposed of as a corrosive, combustible liquid amine waste. It may also be classified as a halogenated or non-halogenated organic waste depending on its use and any solvents it may be mixed with. Consult your institution's specific waste disposal guidelines.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as:[3][4]
-
Acids
-
Strong oxidizing agents
-
Other reactive chemicals
-
Storage of Chemical Waste
Proper storage of the waste container is crucial to maintain a safe laboratory environment.
-
Location: Store the waste container in a designated satellite accumulation area (SAA), which must be at or near the point of generation.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (Corrosive, Combustible).[1]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[1]
Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] Do not attempt to treat or neutralize this chemical in the lab without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Workflow:
-
Ensure Proper PPE: Before handling the waste, don the required personal protective equipment as outlined in Section 1.
-
Transfer Waste: Carefully transfer the this compound waste into the designated and properly labeled hazardous waste container.
-
Secure Container: Tightly seal the waste container.
-
Store Safely: Place the sealed container in the designated satellite accumulation area within secondary containment.
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the collection of the waste.[3]
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[3]
Decontamination of Empty Containers
Empty containers that have held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[1]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate organic liquid waste stream.[1]
-
Final Disposal: Once decontaminated, the container can be disposed of in the regular trash, in accordance with your institution's policies.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are highly dependent on local regulations and the capabilities of the waste disposal facility, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Physical State | Liquid | [5] |
| Melting Point/Range | 14 - 15 °C / 57.2 - 59 °F | [5] |
| Boiling Point/Range | 79 - 81 °C / 174.2 - 177.8 °F @ 15 mmHg | [5] |
| Flash Point | 68 °C / 154.4 °F | [5] |
| pH | No information available | [5] |
Experimental Protocols
No peer-reviewed, validated experimental protocols for the in-laboratory neutralization or treatment of this compound for disposal were identified in the reviewed literature. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.[3][6]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling trans-1,2-Cyclohexanediamine
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling trans-1,2-Cyclohexanediamine due to its corrosive nature, which can cause severe skin burns and eye damage.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and maintain a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and vapors that can cause severe eye damage. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk. | Provides a secondary layer of protection for the entire face. | |
| Skin Protection | Gloves | Chemical-resistant gloves. Butyl rubber or neoprene are generally recommended for handling amines. Nitrile gloves may offer poor resistance to amines and should be used only for very short-term splash protection, if at all. [3][4][5] | Prevents direct skin contact, which can lead to severe burns.[1][2] It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Lab Coat/Coveralls | Fire/flame resistant and impervious clothing.[1] | Protects against splashes and contamination of personal clothing. | |
| Apron | Chemical-resistant apron worn over the lab coat. | Provides an additional layer of protection against splashes of corrosive material. | |
| Footwear | Closed-toe shoes. | Protects feet from spills. | |
| Respiratory Protection | Full-face Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][6] | Protects against inhalation of corrosive and harmful vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram and procedural steps outline the safe handling of this compound from preparation to post-experiment cleanup.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[6]
-
Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment. Ensure gloves are inspected for any signs of degradation before use.
-
Prepare Workspace: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[6] Keep the work area clear of any incompatible materials, such as strong oxidizing agents and acids.[6]
-
Dispense Chemical: Use a pipette with a bulb or a mechanical aid for all transfers; never pipette by mouth.[1] When diluting, always add the acid to water, not the other way around.[9]
-
Perform Reaction: Handle all solutions containing this compound with care, avoiding splashes and the creation of aerosols.[1]
-
Transport: If the chemical needs to be transported outside of the fume hood, use a sealed, properly labeled container within a secondary containment carrier.[6]
-
Decontaminate: After the experiment, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Segregate and Label Waste: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[10]
-
Dispose of Waste: Follow the specific disposal plan outlined below.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Improper disposal of this compound can pose a significant environmental and safety risk. A clear and compliant disposal plan is therefore mandatory.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and compatible container. This includes reaction residues, contaminated solvents, and the first rinse of emptied containers. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its concentration.[10]
-
Solid Waste: Any solid waste, such as contaminated gloves, paper towels, or pipette tips, should be collected in a separate, clearly labeled "Hazardous Waste" container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and fully labeled with their contents.[10]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[12]
-
Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.[2]
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. research.arizona.edu [research.arizona.edu]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves-online.com [gloves-online.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
